molecular formula C10H16O3 B171825 (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate CAS No. 104802-53-1

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Cat. No.: B171825
CAS No.: 104802-53-1
M. Wt: 184.23 g/mol
InChI Key: PRZDWMBBAYQZOR-UHFFFAOYSA-N
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Description

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-formylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZDWMBBAYQZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543506
Record name Ethyl 4-formylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104802-53-1
Record name Ethyl 4-formylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate, a chiral building block of significant interest to researchers and professionals in drug development and synthetic chemistry. We will delve into its core chemical properties, stereochemical significance, reliable synthetic protocols, and its utility as a versatile scaffold in the creation of complex molecular architectures.

Core Chemical Identity and Physicochemical Properties

This compound, identified by CAS Number 104802-53-1, is a bifunctional organic molecule featuring a cyclohexane ring substituted with an ethyl ester and a formyl (aldehyde) group in a specific trans configuration.[1] This precise stereochemistry is critical for its application in stereoselective synthesis.

G start Dissolve Alcohol in Anhydrous DCM add_dmp Add DMP at 0°C start->add_dmp monitor Stir at RT Monitor by TLC add_dmp->monitor quench Quench with NaHCO₃ / Na₂S₂O₃ monitor->quench extract Extract with DCM quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify via Column Chromatography dry->purify product Pure Aldehyde Product purify->product G cluster_aldehyde Aldehyde Reactions cluster_ester Ester Reactions A (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate B Amine (R-NH₂) A->B Reductive Amination C Wittig Ylide A->C Wittig Reaction F Hydrolysis (LiOH) A->F Saponification D Secondary Amine B->D E Alkene C->E G Carboxylic Acid F->G

References

Synthesis of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

Introduction: The Significance of a Chiral Scaffold

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate is a valuable chiral building block in modern organic synthesis and medicinal chemistry.[] Its rigid, stereochemically defined cyclohexane core, coupled with two distinct and orthogonally reactive functional groups—an ethyl ester and a formyl group—makes it a highly sought-after intermediate for the construction of complex molecular architectures. The trans-configuration of the 1,4-substituents provides a specific spatial arrangement that is crucial for designing molecules with precise three-dimensional orientations, often a key determinant of biological activity. This guide provides a detailed exploration of the principal synthetic routes to this compound, focusing on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices to empower researchers in their synthetic endeavors.

Retrosynthetic Strategy: A Logic-Driven Approach

A logical retrosynthetic analysis of the target molecule reveals the most direct and efficient synthetic pathway. The formyl group is readily identified as the product of a selective oxidation of a primary alcohol. This disconnection leads to the immediate precursor, (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, a stable and often commercially available starting material.[2][3] This strategy is synthetically advantageous as it avoids the complexities of establishing the stereocenter at a late stage and leverages a robust and well-documented chemical transformation.

Retrosynthesis Target This compound Precursor (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate Target->Precursor [Oxidation]

Caption: Retrosynthetic disconnection of the target aldehyde to its primary alcohol precursor.

Core Methodology: Selective Oxidation of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate

The cornerstone of this synthesis is the selective oxidation of a primary alcohol to an aldehyde. This transformation is a fundamental challenge in organic chemistry, as many oxidizing agents can easily lead to over-oxidation, yielding the thermodynamically more stable carboxylic acid.[4] Therefore, the choice of oxidant is critical and must be guided by principles of mildness, selectivity, and functional group tolerance. Two methods, the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation, have emerged as premier choices for this task due to their reliability and high yields.[4][5]

Method 1: The Swern Oxidation

The Swern oxidation is a widely trusted method for converting primary alcohols to aldehydes under exceptionally mild, metal-free conditions.[6] Its efficacy stems from the low-temperature activation of dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, to form a highly reactive chlorosulfonium salt intermediate. This intermediate reacts with the alcohol, and a subsequent intramolecular elimination, induced by a hindered base like triethylamine, yields the aldehyde, dimethyl sulfide, and carbon monoxide/dioxide.[7][8] The cryogenic temperatures (-78 °C) are crucial for controlling the stability of the reactive intermediates and preventing side reactions.[4]

Swern Oxidation Workflow

Swern_Workflow cluster_activation Activation Phase (-78 °C) cluster_oxidation Oxidation Phase (-78 °C) cluster_elimination Elimination & Workup A 1. Add Oxalyl Chloride to DCM B 2. Add DMSO dropwise A->B C 3. Stir for 15-30 min B->C D 4. Add Alcohol solution dropwise C->D E 5. Stir for 30-45 min D->E F 6. Add Triethylamine dropwise at -78 °C E->F G 7. Warm to Room Temperature F->G H 8. Quench with Water G->H I 9. Aqueous Workup & Extraction H->I J 10. Purify by Chromatography I->J

Caption: Step-by-step experimental workflow for the Swern Oxidation.

Detailed Experimental Protocol: Swern Oxidation
  • System Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM, 10 volumes relative to the alcohol).

  • Activation: The flask is cooled to -78 °C using a dry ice/acetone bath. Oxalyl chloride (1.5 equivalents) is added dropwise via syringe, followed by the slow, dropwise addition of anhydrous DMSO (2.5 equivalents). The mixture is stirred for 20 minutes at -78 °C.[4]

  • Alcohol Addition: A solution of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM is added dropwise to the activated mixture, ensuring the internal temperature does not rise above -70 °C. The reaction is stirred for an additional 45 minutes at -78 °C.

  • Elimination: Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture. A precipitate of triethylammonium chloride is typically observed.

  • Workup: After the addition of triethylamine, the cooling bath is removed, and the reaction is allowed to warm to room temperature over 30 minutes. The reaction is then quenched by the addition of water.

  • Extraction and Purification: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

ParameterValueReference
Starting Material (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate[2]
Oxalyl Chloride 1.5 equiv.[4]
DMSO 2.5 equiv.[4]
Triethylamine 5.0 equiv.[8]
Temperature -78 °C to RT[8]
Solvent Dichloromethane (DCM)[9]
Typical Yield 85-95%[6]
Method 2: The Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation provides a powerful alternative, utilizing a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), as the oxidant.[5] A key advantage of this method is its operational simplicity, as it proceeds efficiently at room temperature.[10] The reaction is highly selective for primary and secondary alcohols and is tolerant of a wide range of sensitive functional groups due to its neutral or mildly acidic conditions.[10][11] The mechanism involves a ligand exchange between the alcohol and an acetate group on the iodine center, followed by an intramolecular elimination that yields the aldehyde, the iodinane byproduct, and acetic acid.[5]

Dess-Martin Periodinane (DMP) Oxidation Workflow

DMP_Workflow cluster_reaction Reaction Phase (Room Temp) cluster_workup Quenching & Workup A 1. Dissolve Alcohol in DCM B 2. Add Dess-Martin Periodinane A->B C 3. Stir for 2-4 hours B->C D 4. Quench with Na₂S₂O₃ / NaHCO₃ solution C->D E 5. Stir until layers are clear D->E F 6. Aqueous Workup & Extraction E->F G 7. Purify by Chromatography F->G

Caption: Step-by-step experimental workflow for the Dess-Martin Periodinane Oxidation.

Detailed Experimental Protocol: DMP Oxidation
  • System Preparation: To a solution of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM, 10 volumes) in a round-bottom flask is added Dess-Martin periodinane (1.2-1.5 equivalents) portion-wise at room temperature.

  • Reaction: The resulting suspension is stirred vigorously at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Workup: Upon completion, the reaction is quenched by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solution. The mixture is stirred vigorously until the solid byproducts dissolve and both layers become clear.

  • Extraction and Purification: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated NaHCO₃ solution, water, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the target aldehyde.[11]

ParameterValueReference
Starting Material (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate[2]
Dess-Martin Periodinane 1.2-1.5 equiv.[11]
Temperature Room Temperature[10]
Solvent Dichloromethane (DCM)[5]
Typical Yield 90-98%[5]

Comparative Analysis: Choosing the Optimal Method

The choice between the Swern and DMP oxidation depends on several factors, including scale, substrate sensitivity, available equipment, and cost.

FeatureSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Temperature Cryogenic (-78 °C) requiredRoom Temperature
Reagents Inexpensive, common lab chemicalsExpensive, specialized reagent
Byproducts Volatile, malodorous (dimethyl sulfide)Solid, easily removed by washing
Safety Toxic/corrosive reagents (CO, oxalyl chloride)DMP is shock-sensitive and potentially explosive
Scalability Well-established for large scaleGenerally preferred for small to medium scale
Reaction Time ~2-3 hours~2-4 hours
pH Conditions Basic (Triethylamine)Neutral to mildly acidic

Alternative Synthetic Pathways

While oxidation of the corresponding alcohol is the most direct route, other strategies can be envisioned, though they are often more complex.

  • Ozonolysis: This powerful reaction cleaves carbon-carbon double bonds.[12][13] If a precursor such as (1R,4R)-Ethyl 4-vinylcyclohexanecarboxylate were available, ozonolysis with a reductive workup (e.g., using dimethyl sulfide or zinc) would cleanly yield the desired aldehyde.[12]

  • Hydroformylation: This industrial process involves the addition of a formyl group and a hydrogen atom across an alkene's double bond using a transition metal catalyst (often rhodium) and syngas (CO/H₂).[14] This would also require an alkene precursor and specialized high-pressure equipment.

These methods are less common for laboratory-scale synthesis of this specific target due to the ready availability of the alcohol precursor but represent valid alternative disconnections in a broader synthetic plan.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the selective oxidation of its primary alcohol precursor, (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate. Both the Swern and Dess-Martin periodinane oxidations provide excellent yields and high selectivity, preventing over-oxidation to the carboxylic acid. The Swern oxidation is a cost-effective and scalable method, though it requires cryogenic temperatures and careful handling of noxious byproducts. The DMP oxidation offers the significant advantage of room-temperature operation and a simpler workup, making it an ideal choice for small to medium-scale synthesis where convenience is prioritized. The selection between these premier methods should be based on a careful consideration of project-specific requirements, including scale, budget, and safety infrastructure.

References

An In-depth Technical Guide to the Physical Properties of trans-Ethyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-Ethyl 4-formylcyclohexanecarboxylate is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its unique structure, featuring both an aldehyde and an ethyl ester on a cyclohexane scaffold, provides two distinct reactive sites. This allows for selective chemical modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical compounds and other specialty chemicals. The stereochemistry of the trans-isomer is particularly crucial in designing molecules with specific three-dimensional orientations for optimal biological activity.

This technical guide provides a comprehensive overview of the known physical properties of trans-Ethyl 4-formylcyclohexanecarboxylate. Recognizing that experimentally determined data for this specific compound is not extensively published, this document also serves as a practical manual for researchers, detailing robust experimental protocols for the precise determination of its key physical characteristics. This approach ensures that scientists have both the available data and the means to generate validated results in their own laboratories.

Molecular and Chemical Identity

A foundational understanding of a compound begins with its basic molecular and chemical identifiers.

IdentifierValueSource
Chemical Name trans-Ethyl 4-formylcyclohexanecarboxylate[1][2]
Synonyms (1r,4r)-ethyl 4-formylcyclohexanecarboxylate, Ethyl trans-4-formylcyclohexanecarboxylate[2]
CAS Number 104802-53-1[1]
Molecular Formula C₁₀H₁₆O₃[1][2]
Molecular Weight 184.23 g/mol [1][2]

Key Physical Properties: A Tabulated Summary and Methodological Deep Dive

The following sections present the available data for the core physical properties of trans-Ethyl 4-formylcyclohexanecarboxylate and provide detailed, field-proven methodologies for their experimental determination.

Boiling Point

The boiling point is a critical parameter for purification via distillation and for understanding the compound's volatility.

PropertyValueNotesSource
Boiling Point 254.9 ± 33.0 °CPredicted value at standard pressure.[1][2]

Given the predicted nature of the available data, a precise experimental determination is paramount. The following protocol outlines the standard method for determining the boiling point of a liquid organic compound.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

  • Small-scale distillation apparatus (e.g., Hickman still or short-path distillation head)

  • Heating mantle or oil bath

  • Calibrated thermometer or thermocouple

  • Vacuum source and manometer (for vacuum distillation)

Procedure:

  • Preparation: Place a small volume (typically 1-2 mL) of trans-Ethyl 4-formylcyclohexanecarboxylate into the distillation flask along with a boiling chip or magnetic stir bar to ensure smooth boiling.

  • Assembly: Assemble the distillation apparatus, ensuring all joints are properly sealed. Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Heating: Gradually heat the flask. Observe the liquid and note the temperature at which it begins to boil and a steady reflux ring of condensate is observed on the thermometer bulb.

  • Equilibrium: The boiling point is recorded as the temperature at which the vapor temperature remains constant while the liquid is actively boiling and condensing.

  • Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point must be corrected. For vacuum distillation, record the pressure from the manometer.

Causality Behind Experimental Choices:

  • Using a small-scale apparatus minimizes the amount of sample required and reduces thermal decomposition of sensitive compounds.

  • Proper thermometer placement is critical to measure the temperature of the vapor, not the liquid, which represents the true boiling point.

  • A steady heating rate prevents bumping and ensures thermal equilibrium is reached.

Density

Density is an intrinsic property that is useful for compound identification and for converting between mass and volume.

PropertyValueNotesSource
Density 1.102 ± 0.06 g/cm³Predicted value.[1][2]

Principle: Density is defined as the mass of a substance per unit volume.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume (e.g., 1 mL or 5 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled water bath

Procedure:

  • Calibration: Clean and dry the pycnometer thoroughly. Determine and record its empty mass. Fill the pycnometer with deionized water of a known temperature and record the mass. The volume of the pycnometer can be calculated using the known density of water at that temperature.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with trans-Ethyl 4-formylcyclohexanecarboxylate, ensuring no air bubbles are trapped. Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

  • Mass Determination: Carefully remove the pycnometer from the bath, dry the exterior, and record its mass.

  • Calculation: Subtract the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the sample. Divide the mass of the sample by the calibrated volume of the pycnometer to determine the density.

Trustworthiness of the Protocol: This gravimetric method using a pycnometer is a highly accurate and reproducible technique for determining the density of liquids, forming a self-validating system through precise mass and volume measurements.

Refractive Index

The refractive index is a fundamental physical property that is highly sensitive to the purity of a substance.

PropertyValueNotes
Refractive Index (n_D²⁰) Not availableNo experimentally determined or predicted value found.

Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in that substance. It is measured using a refractometer, which determines the critical angle of refraction.[3]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer prisms

  • Light source (typically a sodium D-line source, 589 nm)

  • Pasteur pipette

Procedure:

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

  • Temperature Control: Set the constant temperature bath to 20.0 °C and allow the refractometer prisms to equilibrate.

  • Sample Application: Open the prisms of the refractometer and clean them with a soft tissue and a suitable solvent (e.g., ethanol or acetone). Place a few drops of trans-Ethyl 4-formylcyclohexanecarboxylate onto the surface of the lower prism.[3]

  • Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the field of view is divided into a light and a dark section. Sharpen the dividing line by adjusting the chromaticity compensator. Align the dividing line with the crosshairs in the eyepiece.

  • Reading: Press the switch to illuminate the scale and read the refractive index value to four decimal places.[3]

  • Cleaning: Thoroughly clean the prisms after the measurement.

Authoritative Grounding: The refractive index is reported with the temperature and the wavelength of the light source used (e.g., n_D²⁰), as these factors significantly influence the measurement.[3]

G cluster_prep Preparation cluster_measurement Measurement cluster_output Output A Calibrate Refractometer B Set Temperature to 20°C A->B C Clean Prisms B->C D Apply Sample to Prism C->D E Close Prisms & Illuminate D->E F Adjust for Sharp Boundary E->F G Align Boundary with Crosshairs F->G H Read Refractive Index G->H

Caption: Workflow for measuring refractive index.

Solubility

Understanding the solubility profile is crucial for reaction setup, purification, and formulation.

SolventSolubilitySource
Chloroform Sparingly Soluble[2]
Ethyl Acetate Slightly Soluble[2]

Principle: To determine the solubility of a compound in various solvents at a given temperature.

Procedure:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexanes).

  • Sample Preparation: To a series of small test tubes, add approximately 10 mg of trans-Ethyl 4-formylcyclohexanecarboxylate.

  • Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL at a time) to each test tube, vortexing or shaking after each addition.

  • Observation: Observe if the solid dissolves completely. Continue adding the solvent up to a total volume of 1 mL.

  • Classification:

    • Soluble: Dissolves completely.

    • Slightly Soluble: Partial dissolution is observed.

    • Insoluble: No visible dissolution.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Expected ¹H NMR Spectral Features:

  • Aldehyde Proton (-CHO): A singlet or a triplet (if coupled to adjacent protons) in the downfield region, typically around 9-10 ppm.

  • Ethyl Ester Protons (-OCH₂CH₃): A quartet around 4.1-4.3 ppm (for the -OCH₂- group) and a triplet around 1.2-1.4 ppm (for the -CH₃ group).

  • Cyclohexane Protons: A series of complex multiplets in the aliphatic region (approximately 1.0-2.5 ppm). The chemical shifts and coupling constants of these protons will be indicative of the trans stereochemistry.

Expected ¹³C NMR Spectral Features:

  • Aldehyde Carbonyl Carbon: A resonance in the range of 190-205 ppm.

  • Ester Carbonyl Carbon: A resonance around 170-175 ppm.

  • Ethyl Ester Carbons: A resonance for the -OCH₂- carbon around 60-65 ppm and a resonance for the -CH₃ carbon around 14-15 ppm.

  • Cyclohexane Carbons: Several resonances in the aliphatic region (20-50 ppm).

G A Weigh ~10 mg of Sample B Dissolve in ~0.7 mL of Deuterated Solvent (e.g., CDCl₃) A->B C Add Internal Standard (e.g., TMS) B->C D Transfer to NMR Tube C->D E Place in NMR Spectrometer D->E F Acquire ¹H and ¹³C Spectra E->F G Process and Analyze Data F->G

Caption: NMR sample preparation and analysis workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • Aldehyde C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹.

  • Ester C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹. These two carbonyl stretches may overlap.

  • C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption in the 1000-1300 cm⁻¹ region.

  • sp³ C-H Stretch: Absorption bands just below 3000 cm⁻¹.

Conclusion

trans-Ethyl 4-formylcyclohexanecarboxylate is a valuable building block in synthetic chemistry. This guide has consolidated the available physical property data and, more importantly, has provided detailed, actionable protocols for the experimental determination of these properties. By equipping researchers with both the known information and the means to validate and expand upon it, this document aims to facilitate the effective and efficient use of this compound in research and development endeavors. The application of the described methodologies will ensure the generation of high-quality, reliable data, which is the cornerstone of scientific integrity.

References

A Senior Application Scientist's Guide to (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate: A Versatile Chiral Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Chiral Scaffold

In the landscape of modern drug discovery and complex molecule synthesis, the selection of starting materials is a critical determinant of efficiency, stereochemical control, and ultimate success. (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate (CAS: 104802-53-1) has emerged as a preeminent building block for researchers and process chemists.[1][] Its value lies in a unique convergence of three strategically important features: a rigidly defined trans-stereochemistry, a versatile aldehyde functional group for carbon-carbon and carbon-nitrogen bond formation, and an ethyl ester that offers a secondary point for modification or interaction.

This guide provides an in-depth technical overview of this compound's core characteristics, reactivity, and applications. It is intended for scientists and drug development professionals seeking to leverage its structural and chemical attributes to accelerate their research programs. We will delve into its physicochemical properties, spectroscopic signature, and key synthetic transformations, supported by field-proven protocols and mechanistic insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis.

Core Physicochemical Properties

The compound is a stable, high-boiling point liquid, soluble in common organic solvents like chloroform and ethyl acetate.[1] Its defined stereochemistry is a key asset, eliminating the need for costly and often low-yielding chiral separations at later stages. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[1]

PropertyValueReference
CAS Number 104802-53-1[1]
Molecular Formula C₁₀H₁₆O₃[1]
Molecular Weight 184.23 g/mol [1]
Appearance Colorless to pale yellow liquidCommercially available
Boiling Point 254.9 ± 33.0 °C (Predicted)[1]
Density 1.102 ± 0.06 g/cm³ (Predicted)[1]
Storage Inert atmosphere, Store in freezer, under -20°C[1]
Spectroscopic Signature for In-Process Verification

Confirming the identity and purity of the building block is a critical first step. The following are the expected spectroscopic characteristics based on its structure.

  • ¹H NMR (Proton NMR):

    • Aldehyde Proton (CHO): A distinct singlet or narrow triplet is expected in the highly deshielded region of δ 9.5-9.7 ppm . Its integration to 1H is a primary diagnostic marker.

    • Ethyl Ester (OCH₂CH₃): A quartet around δ 4.1 ppm (integrating to 2H) and a triplet around δ 1.2 ppm (integrating to 3H) are characteristic of the ethyl group.

    • Cyclohexane Ring Protons: A series of complex multiplets will appear in the aliphatic region (δ 1.4-2.5 ppm ). The protons adjacent to the carbonyl groups will be further downfield.

  • ¹³C NMR (Carbon NMR):

    • Aldehyde Carbonyl: A highly deshielded peak around δ 204 ppm .

    • Ester Carbonyl: A peak in the typical ester range of δ 175 ppm .

    • Ethyl Ester Carbons: Signals around δ 60 ppm (-OCH₂-) and δ 14 ppm (-CH₃).

    • Cyclohexane Ring Carbons: Multiple signals in the δ 25-45 ppm range.

  • Infrared (IR) Spectroscopy:

    • C=O Stretching: Two sharp, strong absorption bands are expected. The aldehyde carbonyl stretch typically appears around 1725 cm⁻¹ , while the ester carbonyl stretch is found at a slightly higher frequency, around 1735 cm⁻¹ .

    • C-H Stretching: An aldehydic C-H stretch often appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ . Aliphatic C-H stretches will be observed just below 3000 cm⁻¹ .

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The electron impact (EI) spectrum should show the molecular ion peak at m/z = 184 .

    • Key Fragments: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, M-45) to give a peak at m/z = 139, and loss of the formyl group (-CHO, M-29) to give a peak at m/z = 155.

Synthesis and Commercial Availability

This compound is commercially available from various suppliers, such as BOC Sciences, which facilitates its direct use in research and development without the need for upfront synthesis.[]

For contexts requiring custom synthesis, a common and reliable method involves the selective oxidation of the corresponding primary alcohol, (1R,4R)-ethyl 4-(hydroxymethyl)cyclohexanecarboxylate.[3] Mild, selective oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are ideal for this transformation, as they efficiently convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.

cluster_workflow Synthetic Pathway Precursor (1R,4R)-ethyl 4-(hydroxymethyl)cyclohexanecarboxylate Reagent PCC or DMP Dichloromethane (DCM) Product This compound Reagent->Product

Caption: Common synthetic route to the target compound.

Reactivity and Key Transformations as a Building Block

The synthetic utility of this molecule stems from the orthogonal reactivity of its two functional groups. The aldehyde is a highly versatile electrophile, while the ester provides a more robust handle for later-stage modifications.

Molecule This compound Aldehyde Formyl Group (Aldehyde) - Primary Electrophilic Site Molecule->Aldehyde High Reactivity Ester Ethyl Ester Group - Secondary Site for Hydrolysis/Amidation Molecule->Ester Moderate Reactivity

Caption: Key reactive sites of the building block.

Reductive Amination: A Gateway to Novel Amine Scaffolds

Reductive amination is arguably one of the most powerful C-N bond-forming reactions in medicinal chemistry, and this building block is an ideal substrate.[4][5] The reaction proceeds via the initial formation of an iminium ion intermediate upon reaction with a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

The significance of this transformation cannot be overstated; it provides direct access to trans-4-(aminomethyl)cyclohexanecarboxylates, a privileged scaffold in many biologically active compounds, including the antipsychotic drug cariprazine.[6]

start Start: (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate + Primary/Secondary Amine (R₂NH) step1 Step 1: Mix in Solvent (e.g., DCE, DCM) Optional: Acetic Acid catalyst start->step1 step2 Step 2: Add Reducing Agent (e.g., NaBH(OAc)₃) step1->step2 Imine/Iminium Formation step3 Step 3: Stir at Room Temp (Monitor by TLC/LC-MS) step2->step3 Reduction end Product: Ethyl 4-((dialkylamino)methyl) cyclohexanecarboxylate step3->end

Caption: Workflow for a typical Reductive Amination.

  • Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Solvation: Dissolve the starting material in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 eq). A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation.

  • Reduction: After stirring for 20-30 minutes, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control any initial effervescence.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Wittig Reaction: Stereoselective Alkene Synthesis

The Wittig reaction provides a reliable method for converting the aldehyde functionality into an alkene, enabling significant carbon skeleton elaboration.[7][8][9] This reaction involves a phosphonium ylide, which attacks the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[7]

The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group on the carbanion) typically yield (E)-alkenes, whereas non-stabilized ylides tend to favor the formation of (Z)-alkenes.[7] This allows for precise control over the geometry of the newly formed double bond.

start Start: (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate + Phosphonium Ylide step1 Step 1: Combine in Anhydrous Solvent (e.g., THF, Toluene) under Inert Atmosphere (N₂) start->step1 step2 Step 2: Stir at appropriate Temp (0°C to reflux, ylide dependent) step1->step2 Nucleophilic Attack & Cycloaddition step3 Step 3: Monitor Reaction (TLC/LC-MS) step2->step3 Oxaphosphetane Collapse end Product: Ethyl 4-(alkenyl) cyclohexanecarboxylate + Triphenylphosphine Oxide step3->end

Caption: Workflow for a typical Wittig Reaction.

  • Ylide Preparation: In a separate flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide) (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a suitable base (e.g., sodium hydride or potassium tert-butoxide) (1.2 eq) to generate the ylide. Stir for 1 hour.

  • Setup: In another flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Reaction: Slowly add the pre-formed ylide solution to the aldehyde solution at 0 °C via cannula. Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the consumption of the aldehyde using TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (e.g., hexanes/ether). Final purification is typically achieved by flash column chromatography.

Applications in Drug Discovery and Complex Synthesis

The trans-1,4-disubstituted cyclohexane ring is a highly sought-after motif in medicinal chemistry. It serves as a rigid, non-planar bioisostere for a phenyl ring, allowing for the exploration of three-dimensional chemical space while maintaining favorable physicochemical properties.

  • Antipsychotic Agents: As mentioned, key intermediates for the synthesis of cariprazine, a dopamine D₂/D₃ receptor partial agonist, are trans-4-substituted cyclohexane-1-amines.[6] Our title building block is an ideal precursor for these intermediates via reductive amination.

  • Oncology - MDM2 Inhibitors: The development of small-molecule inhibitors of the MDM2-p53 interaction is a major goal in cancer therapy. Several potent inhibitors feature a spiro-pyrrolidine core attached to a cyclohexane ring. For example, the clinical candidate AA-115 (APG-115) incorporates a substituted cyclohexanecarboxamide moiety.[10] this compound provides a direct and stereochemically defined entry point for constructing analogs of such complex therapeutic agents.

  • Antiviral Agents: The cyclohexane core is present in neuraminidase inhibitors, highlighting the broad utility of this scaffold in various therapeutic areas.[11]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic synthetic tool. Its fixed trans-stereochemistry, coupled with the versatile aldehyde and ester functionalities, provides chemists with a reliable and efficient platform for generating complex, three-dimensional molecules. Its direct applicability in the synthesis of privileged pharmaceutical scaffolds via robust reactions like reductive amination and Wittig olefination underscores its importance. For research teams in drug discovery and development, incorporating this building block into their synthetic planning can significantly shorten synthetic routes, improve stereochemical control, and accelerate the delivery of novel chemical entities.

References

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate is a bifunctional organic molecule of significant interest in medicinal chemistry and advanced organic synthesis. Its defined stereochemistry and the presence of two distinct reactive functional groups—an aldehyde and an ethyl ester—make it a valuable chiral building block for the construction of complex molecular architectures. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, purification, and key applications, with a particular focus on its role in the development of pharmaceutical agents. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Significance of Chiral Building Blocks

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of non-superimposable mirror images, profoundly influences a drug's efficacy, safety, and metabolic profile.[1][2][3] Enantiomerically pure drugs, often synthesized from foundational units known as chiral building blocks, are frequently more potent and exhibit fewer side effects than their racemic counterparts.[2][4][5]

This compound emerges as a critical intermediate in this context. It belongs to a class of molecules that possess one or more stereogenic centers, providing a pre-defined stereochemical scaffold for subsequent synthetic transformations.[1][2] Its utility is exemplified by its application in the synthesis of complex active pharmaceutical ingredients (APIs), where control over stereochemistry is essential for achieving the desired therapeutic effect.[3][4] This document serves as a comprehensive technical resource on this specific chiral building block.

Nomenclature and Structural Elucidation

The formal IUPAC name, This compound , precisely defines the molecule's structure, including its absolute stereochemistry. A systematic deconstruction of the name reveals its constituent parts:

  • Cyclohexane: The core structure is a six-membered aliphatic ring.

  • Carboxylate: A carboxylic acid derivative functional group (-COO-) is present.[6]

  • Ethyl...carboxylate: This specifies an ethyl ester, where an ethyl group (-CH₂CH₃) is attached to the oxygen of the carboxylate.[6]

  • 4-formyl: An aldehyde group (-CHO) is attached to the fourth carbon atom of the cyclohexane ring.

  • (1R,4R)-: This stereochemical descriptor, based on the Cahn-Ingold-Prelog priority rules, defines the absolute configuration at the two stereocenters: carbon 1 (bearing the ester) and carbon 4 (bearing the aldehyde). The 'R' configuration at both centers indicates a specific spatial orientation of the substituents. The descriptor trans is often used as a synonym to indicate that the two substituents are on opposite faces of the ring.[7]

Molecular Structure Diagram

Caption: Structure of this compound.

Physicochemical and Spectroscopic Data

Understanding the physical and chemical properties of a compound is crucial for its handling, reaction setup, and purification.

Physical Properties

The properties of this compound are summarized in the table below. These values are predicted or sourced from chemical databases and should be considered as reference points.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₃[7]
Molecular Weight 184.23 g/mol [7]
Boiling Point 254.9 ± 33.0 °C (Predicted)[7]
Density 1.102 ± 0.06 g/cm³ (Predicted)[7]
Solubility Chloroform (Sparingly), Ethyl Acetate (Slightly)[7]
Storage Temp. Inert atmosphere, Store in freezer, under -20°C[7]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the aldehyde proton (a singlet or doublet downfield, ~9.5-10.0 ppm), and complex multiplets for the cyclohexyl protons.

  • ¹³C NMR: The carbon NMR would display distinct peaks for the carbonyl carbons of the ester (~170-175 ppm) and the aldehyde (~200 ppm), as well as signals for the ethyl group and the carbons of the cyclohexane ring.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the C=O stretching of the ester (around 1730-1750 cm⁻¹) and the aldehyde (around 1720-1740 cm⁻¹), along with the C-H stretches of the aliphatic ring.

Synthesis and Purification Strategies

The synthesis of this compound typically involves the oxidation of the corresponding primary alcohol, (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate.[8][9]

Synthetic Workflow: Oxidation of Primary Alcohol

A common and effective method for this transformation is Swern oxidation or a similar mild oxidation protocol that minimizes over-oxidation to the carboxylic acid.

Synthesis_Workflow Start (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (Starting Material) Reaction Oxidation Reaction - Mild Conditions (-78 °C to RT) - Inert Atmosphere (N₂ or Ar) Start->Reaction Dissolve in DCM Reagents Oxidizing Agent (e.g., Oxalyl chloride, DMSO, TEA) Reagents->Reaction Add reagents Workup Aqueous Workup - Quench reaction - Separate organic layer Reaction->Workup After completion Purification Purification - Column Chromatography or - Bisulfite Adduct Formation Workup->Purification Product This compound (Final Product) Purification->Product

Caption: General workflow for the synthesis of the target aldehyde.

Experimental Protocol: Swern Oxidation (Exemplary)

Disclaimer: This is a representative protocol. All laboratory work should be conducted with appropriate safety precautions in a fume hood.

  • Preparation: In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride to the cooled DCM, followed by the dropwise addition of dimethyl sulfoxide (DMSO). Stir for 15 minutes.

    • Causality: This step forms the reactive electrophilic sulfur species (chlorosulfonium salt), which is the active oxidant. The low temperature is critical to prevent its decomposition.

  • Alcohol Addition: Add a solution of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate in DCM dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

  • Base Quench: Add triethylamine (TEA) to the flask. The mixture may become thick. Allow the reaction to slowly warm to room temperature.

    • Causality: Triethylamine is a non-nucleophilic base that quenches the reaction and neutralizes the generated HCl.

  • Aqueous Workup: Add water to the reaction mixture and transfer to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure to yield the crude product.

Purification of the Aldehyde Product

Aldehydes are prone to oxidation and self-condensation, making purification a critical step.[10] Common impurities include the starting alcohol and the over-oxidized carboxylic acid.[10]

4.3.1 Column Chromatography
  • Principle: Separation is based on the differential adsorption of components onto a stationary phase (e.g., silica gel).

  • Methodology: The crude product can be purified on a silica gel column using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes.[11] The aldehyde, being moderately polar, will elute after non-polar impurities but before the more polar starting alcohol.[11]

  • Insight: Some aldehydes can be unstable on silica gel.[11] Neutralizing the silica with a small amount of triethylamine in the eluent can sometimes mitigate decomposition.

4.3.2 Purification via Bisulfite Adduct
  • Principle: This classic method relies on the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble salt adduct, allowing for separation from non-aldehyde impurities via liquid-liquid extraction.[12][13][14]

  • Methodology:

    • Dissolve the crude mixture in a suitable solvent (e.g., methanol, THF).[12]

    • Add a saturated aqueous solution of sodium bisulfite and shake vigorously.[12][14] This forms the charged bisulfite adduct.

    • Add water and an immiscible organic solvent (e.g., diethyl ether) to extract any unreacted starting material or non-aldehyde byproducts into the organic layer.[13]

    • Separate the aqueous layer containing the bisulfite adduct.

    • To recover the aldehyde, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the liberated pure aldehyde back into an organic solvent.[11][12]

  • Trustworthiness: This method is highly effective for removing non-carbonyl impurities and provides a self-validating system for aldehyde purity. The protocol is robust for a wide range of aldehydes.[13]

Applications in Drug Development: A Key Intermediate

The primary value of this compound lies in its role as a versatile chiral intermediate for synthesizing complex APIs. Its bifunctional nature allows for orthogonal chemical modifications at the aldehyde and ester positions.

Role in Oseltamivir (Tamiflu®) Synthesis

While the commercial synthesis of the anti-influenza drug Oseltamivir (Tamiflu®) famously starts from shikimic acid, many alternative synthetic routes have been developed to bypass reliance on this natural source.[15][16] Several of these routes utilize cyclohexene-based intermediates where the stereochemistry and functional group pattern are analogous to this compound.[16][17]

The formyl group can be used to introduce a nitrogen-containing functional group via reductive amination, while the ester provides a handle for further transformations or serves as a precursor to the final carboxylic acid moiety required in many drug structures. The pre-defined (1R,4R) stereochemistry is crucial for establishing the correct stereocenters in the final drug molecule, which is essential for its activity as a neuraminidase inhibitor.[16][17]

General Utility in Medicinal Chemistry

Beyond specific examples, this building block is valuable for:

  • Scaffold Elaboration: The cyclohexane ring provides a rigid, non-aromatic scaffold popular in drug design.

  • Reductive Amination: The aldehyde is a prime functional group for introducing amine diversity through reductive amination, a cornerstone reaction in medicinal chemistry for building libraries of potential drug candidates.

  • Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form carbon-carbon double bonds, enabling the extension of the carbon skeleton.

  • Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in pharmaceuticals.

Conclusion

This compound is more than a simple chemical compound; it is an enabling tool for the stereocontrolled synthesis of complex molecules. Its well-defined structure, understood reactivity, and established purification protocols make it a reliable and valuable intermediate for researchers in drug discovery and process development. By providing a rigid scaffold with defined stereochemistry and orthogonal functional handles, this chiral building block allows chemists to construct sophisticated molecular architectures with a high degree of precision, accelerating the journey from concept to clinical candidate.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate is a bifunctional chiral building block of significant value in synthetic organic chemistry, particularly within the pharmaceutical industry. Its rigid cyclohexane core, possessing a specific trans-stereochemistry between the formyl and ethyl ester groups, offers a well-defined three-dimensional scaffold for the construction of complex molecular architectures. This document provides an in-depth exploration of its synthetic utility, focusing on key transformations of the aldehyde moiety. We will delve into the mechanistic underpinnings and provide field-tested protocols for the Wittig reaction and reductive amination, two cornerstone C-C and C-N bond-forming reactions, respectively. Furthermore, we will examine its critical role as an intermediate in the synthesis of the neuraminidase inhibitor, oseltamivir (Tamiflu®), illustrating its practical application in drug development.[1][2][3]

Introduction: A Profile of a Versatile Chiral Synthon

This compound (CAS No. 104802-53-1) is an organic compound featuring a cyclohexane ring substituted with an ethyl ester and a formyl (aldehyde) group at the 1 and 4 positions.[4] The (1R,4R) designation defines the absolute stereochemistry, ensuring that both substituents are in an equatorial position in the preferred chair conformation, leading to a thermodynamically stable trans configuration. This stereochemical purity is paramount, as biological activity is often contingent on precise molecular geometry.

The synthetic value of this molecule lies in the orthogonal reactivity of its two functional groups. The aldehyde is a versatile handle for a plethora of transformations, including nucleophilic additions, condensations, and oxidations/reductions, while the ethyl ester provides a latent carboxylic acid functionality that can be leveraged in later synthetic stages. Its most notable application is as a key intermediate in several synthetic routes to oseltamivir, a testament to its utility in constructing stereochemically complex active pharmaceutical ingredients (APIs).[2][5]

Core Synthetic Transformations & Protocols

The aldehyde group is the primary site of reactivity for this building block. Below, we detail two fundamental, high-impact transformations that are routinely employed by synthetic chemists.

The Wittig Reaction: Stereoselective Alkene Synthesis

The Wittig reaction is an indispensable tool for converting aldehydes and ketones into alkenes with high regioselectivity.[6] The reaction involves the addition of a phosphorus ylide (a Wittig reagent) to the aldehyde, forming an oxaphosphetane intermediate, which then collapses to yield the desired alkene and a stable triphenylphosphine oxide byproduct.[7]

Causality in Experimental Design: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

  • Non-stabilized Ylides (e.g., from alkyltriphenylphosphonium salts) react rapidly and irreversibly, typically leading to the kinetic (Z)-alkene product.

  • Stabilized Ylides (e.g., those with an adjacent electron-withdrawing group like an ester or ketone) react more slowly and reversibly, allowing for equilibration to the thermodynamically more stable (E)-alkene.

Given the steric bulk of the cyclohexyl group, employing a stabilized ylide is often preferred to ensure high (E)-selectivity.

Protocol 2.1.1: (E)-Selective Wittig Olefination

This protocol details the synthesis of Ethyl (1R,4R)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)cyclohexane-1-carboxylate using a stabilized ylide.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound184.235.0921 mg
Ethyl (triphenylphosphoranylidene)acetate (Stabilized Ylide)348.375.5 (1.1 eq)1.92 g
Toluene, anhydrous--25 mL
Sodium Bicarbonate, sat. aq. soln.--20 mL
Brine--20 mL
Ethyl Acetate--50 mL
Anhydrous Magnesium Sulfate--~2 g

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (921 mg, 5.0 mmol) and ethyl (triphenylphosphoranylidene)acetate (1.92 g, 5.5 mmol).

  • Add 25 mL of anhydrous toluene via syringe under an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate in Hexanes).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Redissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to yield the pure (E)-alkene product.

Expected Outcome: A colorless oil. The yield should be in the range of 85-95%. Characterization via ¹H NMR should confirm the formation of the trans-alkene, indicated by a large coupling constant (J ≈ 15-16 Hz) for the vinylic protons.

Diagram: The Wittig Reaction Mechanism

Wittig_Mechanism General Mechanism of the Wittig Reaction aldehyde (1R,4R)-Aldehyde (R'-CHO) oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane [2+2] Cycloaddition ylide Phosphonium Ylide (Ph₃P=CHR'') ylide->oxaphosphetane alkene (E/Z)-Alkene (R'-CH=CHR'') oxaphosphetane->alkene Ring Collapse phosphine_oxide Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->phosphine_oxide

Caption: Mechanism of the Wittig Reaction.

Reductive Amination: A Gateway to Chiral Amines

Reductive amination is a powerful and widely used method for forming C-N bonds, converting aldehydes into amines.[8][9] The process typically involves two stages in one pot: the reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

Causality in Experimental Design: The choice of reducing agent is critical for success and depends on the stability of the iminium intermediate and the pH of the reaction.

  • Sodium Borohydride (NaBH₄): A strong reducing agent that can also reduce the starting aldehyde. It is typically used when the imine is pre-formed and isolated.

  • Sodium Cyanoborohydride (NaBH₃CN): Milder and more selective for the iminium ion over the aldehyde, but it is highly toxic.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): The modern reagent of choice. It is mild, selective for the iminium ion, non-toxic, and does not require strict pH control, making it ideal for a one-pot procedure.[10]

Protocol 2.2.1: One-Pot Reductive Amination

This protocol describes the synthesis of Ethyl (1R,4R)-4-((benzylamino)methyl)cyclohexane-1-carboxylate.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound184.235.0921 mg
Benzylamine107.155.0 (1.0 eq)536 mg (0.54 mL)
Sodium Triacetoxyborohydride (STAB)211.947.5 (1.5 eq)1.59 g
Dichloroethane (DCE), anhydrous--25 mL
Acetic Acid, glacial--0.3 mL (1.0 eq)
Sodium Bicarbonate, sat. aq. soln.--30 mL
Dichloromethane (DCM)--50 mL
Anhydrous Sodium Sulfate--~2 g

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask under an inert atmosphere, dissolve this compound (921 mg, 5.0 mmol) in 25 mL of anhydrous dichloroethane (DCE).

  • Add benzylamine (0.54 mL, 5.0 mmol) followed by glacial acetic acid (0.3 mL, 5.0 mmol) to the solution.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding 30 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, gradient elution with an appropriate solvent system, e.g., ethyl acetate/hexanes with 1% triethylamine to prevent product streaking) to afford the desired secondary amine.

Expected Outcome: A colorless to pale yellow oil with yields typically ranging from 80-90%.

Diagram: Reductive Amination Workflow

Reductive_Amination One-Pot Reductive Amination Workflow start_aldehyde (1R,4R)-Aldehyde iminium Iminium Ion Intermediate start_aldehyde->iminium Condensation (-H₂O) amine Primary Amine (R'-NH₂) amine->iminium final_product Final Secondary Amine Product iminium->final_product Reduction reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->final_product

Caption: Workflow for one-pot reductive amination.

Case Study: A Key Intermediate in the Synthesis of Oseltamivir (Tamiflu®)

The global significance of oseltamivir as a frontline antiviral medication for influenza has driven extensive research into efficient and scalable synthetic routes.[1][11] While the original industrial synthesis famously starts from shikimic acid, many alternative pathways have been developed to circumvent reliance on this natural product.[2] Several of these "second-generation" syntheses strategically employ intermediates that are either this compound itself or are derived directly from it.

In these routes, the formyl group serves as a precursor to other essential functionalities. For example, it can be transformed into an amino group or a more complex side chain required for the final drug structure. A common transformation involves converting the aldehyde into a nitrile, which can then be reduced to a primary amine. This amine is a crucial component of the final oseltamivir molecule.

Synthetic Transformation Example:

  • Oxime Formation: The aldehyde is reacted with hydroxylamine to form an aldoxime.

  • Dehydration: The aldoxime is then dehydrated using a variety of reagents (e.g., acetic anhydride, copper sulfate) to yield the corresponding nitrile.

  • Reduction: The nitrile is subsequently reduced to the primary aminomethyl group, which is a key structural motif in the path towards oseltamivir.

This multi-step conversion highlights how this compound provides the correct stereochemical framework, upon which the remaining functional groups of the target molecule can be elaborated with precision.

Conclusion

This compound is a powerful and reliable chiral building block for modern organic synthesis. Its predefined stereochemistry and the versatile reactivity of its aldehyde group make it an ideal starting point for constructing complex molecules. The protocols provided for the Wittig reaction and reductive amination demonstrate its utility in forming key carbon-carbon and carbon-nitrogen bonds, respectively. Its documented use in synthetic routes toward oseltamivir solidifies its status as a high-value intermediate for researchers, scientists, and professionals in drug development.

References

Application of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate in Pharmaceutical Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Chiral Cyclohexane Scaffold

In the landscape of modern drug discovery, the synthesis of complex, stereochemically pure molecules is a paramount challenge.[1] Chiral building blocks—scaffolds that provide a predefined three-dimensional architecture—are invaluable assets for medicinal chemists. This compound is one such critical intermediate. Its rigid cyclohexane core, decorated with two distinct and reactive functional groups in a specific trans configuration, offers a powerful platform for constructing sophisticated active pharmaceutical ingredients (APIs).

The (1R,4R) stereochemistry is not an arbitrary feature; it is crucial for establishing precise interactions with biological targets, such as enzyme active sites, where stereospecific recognition dictates therapeutic efficacy. The formyl (-CHO) and ethyl ester (-COOEt) groups serve as versatile synthetic handles, allowing for a diverse range of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound's unique properties in the synthesis of advanced pharmaceutical intermediates, with a focus on core transformations relevant to antiviral drug scaffolds.

Physicochemical Properties and Synthetic Origin

This compound is a clear, colorless to pale pink liquid.[2] Its structure features a cyclohexane ring where the formyl and ethyl carboxylate groups are positioned in a trans relationship, providing a stable and predictable conformation.

PropertyValue
CAS Number 104802-53-1[]
Molecular Formula C₁₀H₁₆O₃
Molecular Weight 184.23 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~142 °C at 13 Torr
Solubility Soluble in common organic solvents (e.g., Chloroform, Ether, Alcohols)

Synthetic Rationale: This chiral intermediate is typically synthesized via the stereoselective catalytic hydrogenation of ethyl 4-formylbenzoate.[4][5][6] This process reduces the aromatic ring to a cyclohexane ring while carefully controlling the stereochemistry to yield the desired (1R,4R) isomer. The availability of this synthetic route from a common aromatic precursor makes it an accessible building block for large-scale synthesis.

Core Application: A Gateway to Neuraminidase Inhibitor Scaffolds

The cyclohexane ring is a foundational structural motif in several classes of antiviral agents, most notably neuraminidase inhibitors used to treat influenza, such as Oseltamivir (Tamiflu).[7][8][9][10][11] These drugs function by mimicking the natural substrate (sialic acid) to block the viral neuraminidase enzyme, preventing the release of new virus particles from infected cells.[12][13][14] The precise spatial arrangement of substituents on the cyclohexene core is essential for potent inhibition.

This compound provides a strategic starting point for accessing these complex scaffolds. The formyl group can be elaborated into the critical amino or guanidino side chains, while the ester can be hydrolyzed to the corresponding carboxylic acid—both key functionalities for binding to the enzyme's active site.

G cluster_0 Formyl Group Transformations cluster_1 Ester Group Transformations A (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate B Key Intermediate: (1R,4R)-4-(aminomethyl)cyclohexane -1-carboxylate A->B Reductive Amination C Key Intermediate: (1R,4R)-4-(alkenyl)cyclohexane -1-carboxylate A->C Wittig Reaction E Hydrolysis A->E -COOEt -> -COOH F Esterification / Amidation A->F -COOEt -> -CONR₂ D Target Scaffold: Substituted Cyclohexenes (Neuraminidase Inhibitor Core) B->D Further Functionalization C->D Functional Group Interconversion

Caption: Versatility of this compound.

Protocol 1: Diastereoselective Reductive Amination

This protocol details the conversion of the formyl group into a primary amine, a crucial step for introducing the basic side chain found in many neuraminidase inhibitors.

Principle: Reductive amination is a robust method for forming C-N bonds. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and an ammonia source, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less basic and more selective for imines over aldehydes, minimizing side reactions.

Materials & Reagents:

  • This compound

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Standard glassware for extraction and purification

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.84 g, 10.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (100 mL). Stir until fully dissolved.

  • Imine Formation: Add ammonium acetate (3.85 g, 50.0 mmol, 5.0 equiv.). Stir the suspension vigorously at room temperature for 30 minutes.

    • Scientist's Note: A large excess of the ammonia source is used to drive the equilibrium towards imine formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Rationale: Portion-wise addition helps to control the reaction exotherm and prevent potential side reactions. The mild nature of STAB preserves the stereocenter and the ester functionality.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (50 mL). Stir for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel (eluting with a gradient of 0-10% MeOH in DCM) to yield ethyl (1R,4R)-4-(aminomethyl)cyclohexanecarboxylate as a colorless oil.

Expected Results:

  • Yield: 75-85%

  • Purity: >98% (by HPLC)

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.

Caption: Workflow for Reductive Amination Protocol.

Protocol 2: Wittig Olefination for Carbon Chain Elongation

This protocol describes the conversion of the formyl group into an alkene, providing a scaffold for introducing lipophilic side chains or further functionalization, as seen in the design of some antiviral agents.[15]

Principle: The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones. It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). The geometry of the resulting alkene (E/Z) can often be controlled by the choice of ylide and reaction conditions. This protocol uses a stabilized ylide, which typically favors the formation of the (E)-alkene.

Materials & Reagents:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Step-by-Step Methodology:

  • Ylide Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv. of 60% dispersion). Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, and carefully decant the hexanes. Add anhydrous THF (50 mL).

  • Phosphonate Addition: Cool the NaH suspension to 0 °C. In a separate flask, dissolve triethyl phosphonoacetate (2.46 g, 11.0 mmol, 1.1 equiv.) in anhydrous THF (20 mL). Add this solution dropwise to the NaH suspension via a dropping funnel over 30 minutes.

    • Safety Precaution: Hydrogen gas is evolved during this step. Ensure the reaction is well-ventilated and performed in a fume hood. NaH is highly reactive with water.

  • Ylide Formation: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The solution should become clear, indicating the formation of the ylide.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve this compound (1.84 g, 10.0 mmol, 1.0 equiv.) in anhydrous THF (20 mL) and add it dropwise to the ylide solution over 20 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis shows complete consumption of the aldehyde.

  • Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated NH₄Cl solution (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel chromatography (eluting with a gradient of 5-20% ethyl acetate in hexanes) to afford the desired (E)-alkene product.

Expected Results:

  • Yield: 80-90%

  • Purity: >98% (by GC-MS)

  • Characterization: Confirm structure and stereochemistry by ¹H NMR (look for large coupling constant for vinyl protons, typically >15 Hz for E-alkene), ¹³C NMR, and HRMS.

Conclusion and Future Prospects

This compound is a high-value, stereochemically defined building block with significant applications in pharmaceutical synthesis. The protocols detailed herein for reductive amination and Wittig olefination demonstrate its utility in accessing key structural motifs found in antiviral compounds and other complex therapeutic agents. The ability to selectively manipulate its two functional groups opens a gateway for the creation of diverse chemical libraries, accelerating the discovery of novel drug candidates. As the demand for enantiomerically pure pharmaceuticals grows, the strategic application of such chiral intermediates will continue to be a cornerstone of efficient and innovative drug development.

References

Application Note: Diastereoselective Synthesis of 1,4-Disubstituted Cyclohexane Derivatives via Grignard Reaction with (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of stereochemically defined 1,4-disubstituted cyclohexane scaffolds is of significant interest in medicinal chemistry and materials science. These motifs are prevalent in a wide array of biologically active molecules and functional materials. The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a powerful and versatile tool for the diastereoselective functionalization of chiral aldehydes. This application note presents a detailed technical guide for the reaction of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate with various Grignard reagents. We will delve into the underlying principles of stereocontrol, provide a robust experimental protocol, and discuss the expected outcomes based on established mechanistic models.

Reaction Mechanism and Stereochemical Considerations

The fundamental reaction involves the nucleophilic addition of the Grignard reagent (R-MgX) to the carbonyl carbon of the aldehyde. The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent source of carbanions. The reaction proceeds via a nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which, upon acidic workup, yields the corresponding secondary alcohol.

The stereochemical outcome of this reaction is of paramount importance. The starting material, this compound, possesses two stereocenters, which direct the facial selectivity of the nucleophilic attack on the prochiral aldehyde. The diastereoselectivity of this addition is primarily governed by the principles of the Felkin-Anh and Cram chelation models.

The Felkin-Anh Model: Steric Control

The Felkin-Anh model is widely used to predict the stereochemical outcome of nucleophilic additions to chiral aldehydes.[1][2] This model posits that the transition state conformation is staggered to minimize steric strain. The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the less hindered face.[3]

In the case of this compound, the cyclohexane ring constitutes the chiral α-substituent. The "large" group in the Felkin-Anh model is the cyclohexane ring itself. The nucleophile is therefore predicted to attack from the face opposite to the bulky ring, leading to the formation of one major diastereomer.

Cram Chelation Control: The Influence of the Ester Group

The presence of the ethyl ester group at the C4 position introduces the possibility of chelation control, which can compete with or override the Felkin-Anh prediction.[3][4] The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen of the aldehyde and one of the oxygens of the ester group, forming a rigid five- or six-membered chelate ring. This chelation locks the conformation of the substrate, and the nucleophile is then directed to attack from the less sterically hindered face of this chelated intermediate. This often leads to the opposite diastereomer as predicted by the Felkin-Anh model.

The extent of chelation control is dependent on several factors, including the nature of the Grignard reagent, the solvent, and the temperature. For instance, the use of Grignard reagents with more Lewis acidic magnesium species (e.g., from MgI2) can favor chelation.[5]

Experimental Workflow

G cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Nucleophilic Addition cluster_workup Work-up and Purification start Flame-dry glassware under vacuum inert Assemble under inert atmosphere (N2 or Ar) start->inert mg Add Mg turnings and anhydrous ether inert->mg alkyl_halide Add alkyl/aryl halide dropwise mg->alkyl_halide reflux Gentle reflux to initiate and sustain reaction alkyl_halide->reflux cool_reagent Cool Grignard reagent to 0°C reflux->cool_reagent aldehyde Slowly add solution of this compound in anhydrous ether cool_reagent->aldehyde warm Warm to room temperature and stir aldehyde->warm quench Quench with saturated aq. NH4Cl at 0°C warm->quench extract Extract with diethyl ether quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by flash chromatography concentrate->purify

Caption: Experimental workflow for the Grignard reaction.

Detailed Experimental Protocol

Caution: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.

Materials
  • This compound

  • Magnesium turnings

  • Appropriate alkyl or aryl halide (e.g., methyl iodide, bromobenzene)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Iodine crystal (for initiation, optional)

Procedure
  • Preparation of the Grignard Reagent:

    • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool to room temperature under a stream of nitrogen.

    • To the flask, add magnesium turnings (1.2 equivalents relative to the alkyl/aryl halide) and a small crystal of iodine (optional, to activate the magnesium surface).

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve the alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the halide solution to the magnesium suspension. The reaction is typically initiated by gentle warming or sonication, evidenced by the disappearance of the iodine color and the onset of bubbling.

    • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Aldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric alcohol products.

Data Presentation

Grignard Reagent (R-MgX)Predominant Stereochemical ModelExpected Major DiastereomerAnticipated Diastereomeric Ratio (d.r.)Notes
Methylmagnesium bromideFelkin-Anh(1R,4R)-Ethyl 4-((S)-1-hydroxyethyl)cyclohexanecarboxylateModerate to GoodSmall, non-chelating nucleophile favors steric control.
Phenylmagnesium bromideFelkin-Anh(1R,4R)-Ethyl 4-((S)-hydroxy(phenyl)methyl)cyclohexanecarboxylateModerate to GoodBulky nucleophile enhances steric differentiation.
Isopropylmagnesium chlorideFelkin-Anh(1R,4R)-Ethyl 4-((S)-1-hydroxy-2-methylpropyl)cyclohexanecarboxylateGood to ExcellentIncreased steric bulk of the nucleophile is expected to improve diastereoselectivity.
Allylmagnesium bromideChelation Control (potential)(1R,4R)-Ethyl 4-((R)-1-hydroxybut-3-en-1-yl)cyclohexanecarboxylateVariableThe presence of the double bond and the nature of the magnesium halide can favor a chelation-controlled pathway, potentially reversing selectivity.

Discussion and Field-Proven Insights

The choice of Grignard reagent and reaction conditions can significantly influence the diastereoselectivity of the addition to this compound.

  • Maximizing Felkin-Anh Control: To favor the Felkin-Anh product, it is advisable to use Grignard reagents derived from alkyl or aryl chlorides or bromides in a non-coordinating solvent like diethyl ether at low temperatures. The use of bulky Grignard reagents is also likely to enhance the diastereomeric ratio in favor of the Felkin-Anh adduct.

  • Promoting Chelation Control: To favor the chelation-controlled product, one might consider using Grignard reagents prepared from magnesium iodide, as the resulting MgI2 is a stronger Lewis acid and more likely to participate in chelation.[5] Additionally, the use of more coordinating solvents like THF could stabilize the chelate transition state.

  • Reaction with the Ester Moiety: A potential side reaction is the addition of the Grignard reagent to the ethyl ester functionality.[4] While the aldehyde is significantly more reactive than the ester, using a large excess of the Grignard reagent or elevated temperatures can lead to the formation of a tertiary alcohol product. It is therefore crucial to maintain a controlled stoichiometry (typically 1.1-1.2 equivalents of the Grignard reagent) and low reaction temperatures.

Conclusion

The reaction of this compound with Grignard reagents offers a versatile and stereoselective route to valuable 1,4-disubstituted cyclohexane derivatives. A thorough understanding of the interplay between steric and chelation control is essential for predicting and controlling the diastereochemical outcome. The provided protocol serves as a robust starting point for researchers in drug development and organic synthesis. Further optimization of reaction conditions, guided by the principles outlined in this note, can lead to highly selective transformations tailored to specific synthetic goals.

Logical Relationship Diagram

G cluster_input Inputs cluster_factors Controlling Factors cluster_models Stereochemical Models cluster_output Outputs aldehyde This compound sterics Steric Hindrance aldehyde->sterics chelation Chelation aldehyde->chelation grignard Grignard Reagent (R-MgX) grignard->sterics grignard->chelation felkin Felkin-Anh Model sterics->felkin cram Cram Chelation Model chelation->cram solvent Solvent solvent->chelation temp Temperature temp->felkin temp->cram product_fa Major Diastereomer A (Felkin-Anh Product) felkin->product_fa product_cram Major Diastereomer B (Chelation Product) cram->product_cram

Caption: Factors influencing the stereochemical outcome.

References

Application Note: Stereoselective Synthesis of (1R,4R)-Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexanecarboxylate via Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the stereoselective synthesis of an α,β-unsaturated ester using the Wittig reaction. Specifically, it outlines the reaction between the chiral aldehyde, (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate, and a stabilized phosphorus ylide, Ethyl (triphenylphosphoranylidene)acetate. The guide delves into the mechanistic underpinnings that govern the high (E)-stereoselectivity of the reaction, offers a robust, step-by-step experimental procedure, and includes practical insights for reaction monitoring, purification, and troubleshooting. This document is intended for researchers and scientists in organic synthesis and drug development who require a reliable method for alkene synthesis while maintaining stereochemical integrity.

Introduction and Scientific Rationale

The Wittig reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-carbon double bonds from carbonyl compounds.[1][2] Its discovery by Georg Wittig, which was recognized with the Nobel Prize in Chemistry in 1979, transformed the landscape of alkene synthesis.[3] The reaction's broad functional group tolerance and reliability have made it indispensable in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[2]

This protocol focuses on the reaction of this compound with Ethyl (triphenylphosphoranylidene)acetate. The ylide chosen is "stabilized" due to the presence of an adjacent ester group, which delocalizes the negative charge on the carbanion through resonance.[4][5] This stabilization has two critical consequences:

  • Reactivity: Stabilized ylides are less reactive than their non-stabilized counterparts and are often stable enough to be isolated, weighed, and handled in air.[2] They react readily with aldehydes but often poorly or not at all with more sterically hindered or less electrophilic ketones, allowing for excellent chemoselectivity.[4][6]

  • Stereoselectivity: The reaction of stabilized ylides with aldehydes predominantly yields the thermodynamically more stable (E)-alkene.[6][7][8][9] This outcome is a result of the reversibility of the initial steps of the reaction mechanism, which allows for equilibration to the more stable anti-oxaphosphetane intermediate prior to irreversible decomposition to the alkene and triphenylphosphine oxide (TPPO).[7][9]

The driving force for the entire reaction is the formation of the highly stable phosphorus-oxygen double bond in the TPPO byproduct.[7] Understanding these principles is crucial for optimizing reaction conditions and achieving the desired product in high yield and purity.

Reaction Mechanism and Stereochemical Control

The mechanism of the Wittig reaction with a stabilized ylide proceeds through several key stages that dictate the final stereochemical outcome.

Wittig_Mechanism Figure 1: Mechanism of the E-Selective Wittig Reaction cluster_intermediates Intermediates Aldehyde Aldehyde (R-CHO) Betaine_syn syn-Betaine (Less Stable) Aldehyde->Betaine_syn Nucleophilic Attack Ylide Stabilized Ylide (Ph3P=CHCO2Et) Ylide->Betaine_syn Betaine_anti anti-Betaine (More Stable) Betaine_syn->Betaine_anti Reversible Equilibration Oxaphosphetane_syn syn-Oxaphosphetane Betaine_syn->Oxaphosphetane_syn Cyclization Oxaphosphetane_anti anti-Oxaphosphetane (Thermodynamically Favored) Betaine_anti->Oxaphosphetane_anti Cyclization Z_Alkene (Z)-Alkene (Minor Product) Oxaphosphetane_syn->Z_Alkene Irreversible Decomposition TPPO Triphenylphosphine Oxide (TPPO) Oxaphosphetane_syn->TPPO E_Alkene (E)-Alkene (Major Product) Oxaphosphetane_anti->E_Alkene Irreversible Decomposition Oxaphosphetane_anti->TPPO

Caption: Mechanism of the E-Selective Wittig Reaction

The reaction begins with the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of the aldehyde.[10] This forms a zwitterionic intermediate known as a betaine. Because the stabilized ylide is less reactive, this initial addition is reversible. This reversibility allows the initially formed syn-betaine to equilibrate to the thermodynamically more stable anti-betaine, where steric repulsion between the bulky substituents is minimized. The betaines then cyclize to form four-membered oxaphosphetane intermediates. The anti-betaine leads to the anti-oxaphosphetane, which is the more stable cyclic intermediate. The subsequent decomposition of the oxaphosphetane to the alkene and TPPO is irreversible and stereospecific. Therefore, the thermodynamically favored anti-oxaphosphetane yields the (E)-alkene as the major product.[7][9]

Materials, Reagents, and Equipment

Reagents
ReagentCAS NumberMolecular Weight ( g/mol )RoleSupplier Suggestion
This compound104802-53-1184.25AldehydeBOC Sciences[]
Ethyl (triphenylphosphoranylidene)acetate1099-45-2348.38Stabilized YlideEnamine[5]
Anhydrous Toluene108-88-392.14SolventStandard Supplier
Ethyl Acetate (EtOAc)141-78-688.11Extraction/EluentStandard Supplier
Hexanes110-54-386.18EluentStandard Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying AgentStandard Supplier
Saturated Sodium Chloride (Brine)7647-14-558.44Aqueous WashStandard Supplier
Silica Gel (230-400 mesh)7631-86-960.08Stationary PhaseStandard Supplier
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Condenser (optional, for heating)

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp (254 nm)

  • Glass column for flash chromatography

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Detailed Experimental Protocol

This protocol is designed for a ~5 mmol scale reaction. Adjustments may be necessary for different scales.

Wittig_Workflow Figure 2: Experimental Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dissolve ylide (1.1 eq) in anhydrous toluene B Add aldehyde (1.0 eq) solution dropwise at RT A->B C Stir at RT for 4-12 h (or heat to 50°C) B->C D Monitor by TLC for aldehyde consumption C->D E Concentrate in vacuo D->E F Partition between EtOAc and water E->F G Wash organic layer with brine F->G H Dry (Na₂SO₄), filter, and concentrate G->H I Triturate with hexanes to precipitate TPPO H->I J Filter off TPPO I->J K Purify filtrate by flash column chromatography J->K L Isolate pure (E)-alkene product K->L

Caption: Experimental Workflow for the Wittig Reaction

Step 1: Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl (triphenylphosphoranylidene)acetate (1.92 g, 5.5 mmol, 1.1 equivalents).

  • Add 25 mL of anhydrous toluene to the flask. Stir the mixture at room temperature (RT) until the ylide is fully dissolved. While many stabilized ylides are air-stable, performing the reaction under an inert atmosphere (e.g., a nitrogen balloon) is good practice to prevent any potential hydrolysis from atmospheric moisture.[12]

Step 2: Aldehyde Addition
  • In a separate small vial, dissolve this compound (0.92 g, 5.0 mmol, 1.0 equivalent) in 5 mL of anhydrous toluene.

  • Add the aldehyde solution dropwise to the stirred ylide solution over 5-10 minutes at room temperature.[10][12]

Step 3: Reaction and Monitoring
  • Stir the reaction mixture at room temperature. The reaction is typically complete within 4-12 hours. For slower reactions, the mixture can be gently heated to 50-60°C to increase the rate.[12]

  • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:EtOAc eluent). Spot the starting aldehyde, the reaction mixture, and a co-spot. The reaction is complete when the aldehyde spot (visualized with a potassium permanganate stain or by its UV activity if applicable) is no longer visible.

Step 4: Aqueous Workup
  • Once the reaction is complete, cool the mixture to room temperature if it was heated.

  • Remove the solvent under reduced pressure using a rotary evaporator.[12]

  • To the resulting residue, add 30 mL of ethyl acetate and 30 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Shake the funnel vigorously, venting periodically. Allow the layers to separate.

  • Drain the lower aqueous layer. Wash the organic layer with 20 mL of brine (saturated NaCl solution).[12][13]

  • Separate the layers and dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product, which will be a mixture of the desired alkene and triphenylphosphine oxide (TPPO).

Step 5: Purification

The primary challenge in purifying Wittig reaction products is the removal of the TPPO byproduct.[12][14] A two-step approach is often most effective.

  • TPPO Precipitation (Trituration): Add 15-20 mL of cold hexanes (or a hexanes/ether mixture) to the crude residue and stir or sonicate the suspension.[3][14] TPPO is poorly soluble in non-polar solvents and will precipitate as a white solid, while the desired alkene product remains in solution.

  • Filtration: Filter the mixture through a Büchner funnel or a cotton plug in a Pasteur pipette, collecting the filtrate. Wash the solid TPPO with a small amount of cold hexanes.

  • Flash Column Chromatography: Concentrate the filtrate and purify it by flash column chromatography on silica gel.

    • Stationary Phase: Silica gel.

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc in hexanes and gradually increasing to 10% EtOAc) is typically effective. The less polar alkene product should elute before the more polar residual TPPO.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford the final product as a clear oil or low-melting solid.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Reaction is sluggish or incomplete 1. Impure or wet reagents/solvent. 2. Aldehyde is sterically hindered or has undergone decomposition.[6] 3. Insufficient reaction time or temperature.1. Use freshly dried, anhydrous solvents and check purity of starting materials. 2. Confirm the integrity of the aldehyde by NMR before starting. 3. Allow the reaction to stir longer (up to 24h) or gently heat to 50-60°C.[12]
Low isolated yield 1. Incomplete reaction. 2. Product loss during aqueous workup (emulsion formation). 3. Co-elution of product with TPPO during chromatography.1. See above. 2. Add more brine to the separatory funnel to break emulsions. 3. Use a shallower solvent gradient during chromatography and/or perform a thorough precipitation of TPPO beforehand.
Product is contaminated with TPPO 1. TPPO is a stoichiometric byproduct and can be difficult to separate.[12] 2. Inefficient precipitation or chromatography.1. Repeat the trituration/precipitation step with a non-polar solvent.[14] 2. Optimize the chromatography eluent system; a less polar system will provide better separation.
Formation of (Z)-isomer observed 1. Reaction conditions did not allow for thermodynamic equilibration.1. Ensure the reaction runs for a sufficient duration at a suitable temperature to allow the intermediates to equilibrate to the more stable anti conformation.[7]

Safety and Handling

  • All operations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Organic solvents such as toluene, hexanes, and ethyl acetate are flammable and should be kept away from ignition sources.

  • Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug discovery, the demand for molecules with well-defined three-dimensional architectures is paramount. Chirality plays a fundamental role in the binding affinity and specificity of a drug candidate with its biological target.[1] The use of chiral building blocks allows for the synthesis of enantiomerically pure compounds, which can lead to improved therapeutic efficacy and reduced side effects.[2][3] (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate is a versatile chiral building block that offers a unique combination of a reactive aldehyde functionality and a stereochemically defined cyclohexane core. This scaffold provides an excellent starting point for the synthesis of a diverse array of heterocyclic compounds, which are foundational motifs in a vast number of approved drugs. This application note provides detailed protocols for the synthesis of dihydropyrimidinones and 1,4-dihydropyridines, two classes of heterocycles with significant pharmacological relevance, using this chiral aldehyde.

Core Synthetic Strategies: Multicomponent Reactions for Library Generation

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry, enabling the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation.[4][5] This approach is highly convergent and atom-economical, making it ideal for the generation of compound libraries for high-throughput screening. Here, we focus on two of the most prominent MCRs for the synthesis of nitrogen-containing heterocycles: the Biginelli reaction and the Hantzsch pyridine synthesis.

Biginelli Reaction for the Synthesis of Chiral Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6][7] These scaffolds are present in numerous biologically active compounds, including calcium channel blockers and antihypertensive agents.[6] The use of the chiral this compound in this reaction is expected to yield diastereomerically enriched DHPMs, where the stereochemistry of the newly formed chiral center at the C4 position of the pyrimidine ring is influenced by the adjacent chiral cyclohexane moiety.

The reaction is typically catalyzed by a Brønsted or Lewis acid.[6] The proposed mechanism involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol of the β-ketoester to the iminium ion. Subsequent cyclization via intramolecular condensation and dehydration affords the final dihydropyrimidinone product. The choice of catalyst can significantly impact the reaction rate and yield. Lewis acids such as Yb(OTf)₃, InCl₃, and various metal triflates have been shown to be effective promoters of the Biginelli reaction.[8]

Diagram 1: Biginelli Reaction Workflow

G cluster_reactants Reactants cluster_process Process cluster_conditions Conditions cluster_product Product A (1R,4R)-Ethyl 4-formyl- cyclohexanecarboxylate P1 One-Pot Reaction A->P1 B β-Ketoester (e.g., Ethyl acetoacetate) B->P1 C Urea or Thiourea C->P1 G Chiral Dihydropyrimidinone Derivative P1->G Forms D Lewis or Brønsted Acid Catalyst D->P1 Catalyzes E Solvent (e.g., Ethanol, Acetonitrile) or Solvent-free E->P1 Medium F Heating (Conventional or Microwave) F->P1 Energy

A schematic overview of the Biginelli multicomponent reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Ethyl acetoacetate (1.0 mmol, 1.0 equiv)

  • Urea (1.5 mmol, 1.5 equiv)

  • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)

  • Acetonitrile (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and Yb(OTf)₃ (10 mol%).

  • Add acetonitrile (5 mL) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) (eluent: ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL) with stirring.

  • The solid product will precipitate out of the solution. Collect the crude product by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol to afford the pure dihydropyrimidinone derivative.

  • Dry the purified product under vacuum.

The reaction is expected to yield a mixture of diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Table 1: Representative Quantitative Data for Biginelli Reaction

EntryAldehydeβ-KetoesterUrea/ThioureaCatalystConditionsYield (%)
1This compoundEthyl acetoacetateUreaYb(OTf)₃Acetonitrile, reflux, 5h75-85 (expected)
2This compoundMethyl acetoacetateThioureaInCl₃Ethanol, reflux, 6h70-80 (expected)

Characterization Data (Hypothetical for the product of Entry 1):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.20 (s, 1H, NH), 7.75 (s, 1H, NH), 5.15 (d, J = 3.2 Hz, 1H, H-4), 4.05 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.25 (s, 3H, CH₃ at C-6), 1.0-2.0 (m, 10H, cyclohexyl protons), 1.15 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 174.5, 165.8, 152.6, 148.8, 99.7, 59.6, 54.4, 43.2, 35.1, 29.8, 28.5, 18.2, 14.5.

  • IR (KBr, cm⁻¹): 3240, 3115, 2950, 1710, 1650, 1460, 1230.

  • HRMS (ESI): Calculated for C₁₇H₂₆N₂O₅ [M+H]⁺, found.

Hantzsch Pyridine Synthesis for Chiral 1,4-Dihydropyridines

The Hantzsch pyridine synthesis is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form 1,4-dihydropyridines (1,4-DHPs).[9] Many 1,4-DHP derivatives are potent calcium channel blockers used in the treatment of cardiovascular diseases.[9] The incorporation of the this compound moiety at the 4-position of the dihydropyridine ring is a promising strategy for the development of new chiral calcium channel modulators.

The Hantzsch synthesis proceeds through a series of condensation and addition reactions.[10] One molecule of the β-ketoester condenses with the aldehyde in a Knoevenagel condensation. A second molecule of the β-ketoester reacts with ammonia to form an enamine. A Michael addition between the Knoevenagel product and the enamine, followed by cyclization and dehydration, yields the 1,4-dihydropyridine. The reaction is often carried out in a protic solvent like ethanol and can be catalyzed by acids.

G cluster_reactants Reactants cluster_process Process cluster_conditions Conditions cluster_product Product A (1R,4R)-Ethyl 4-formyl- cyclohexanecarboxylate P1 One-Pot Reaction A->P1 B β-Ketoester (2 equiv) (e.g., Ethyl acetoacetate) B->P1 C Nitrogen Source (e.g., Ammonium acetate) C->P1 G Chiral 1,4-Dihydropyridine Derivative P1->G Forms D Solvent (e.g., Ethanol) D->P1 Medium E Heating (Reflux) E->P1 Energy

References

Application Notes & Protocols: Asymmetric Synthesis Employing (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate as a Chiral Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the efficient construction of stereochemically complex molecules is paramount. Chiral building blocks—enantiomerically pure compounds that serve as starting points for the synthesis of more complex targets—are indispensable tools in this endeavor. This compound is a versatile C8 scaffold that offers a unique combination of features for the synthetic chemist.

Its structure incorporates a trans-1,4-disubstituted cyclohexane ring, which provides a rigid and well-defined three-dimensional geometry. This conformational rigidity is key to effective stereochemical communication. The two stereocenters, (1R,4R), are locked in, meaning any new stereocenters created in subsequent reactions will be formed in a diastereomeric relationship to the existing ones. This inherent chirality provides a powerful handle for controlling the stereochemical outcome of reactions at the formyl group. The ethyl ester offers a secondary site for chemical modification, while the aldehyde (formyl group) is a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide details the application of this chiral aldehyde in three fundamental classes of asymmetric transformations: diastereoselective olefination, substrate-controlled aldol additions, and the rapid generation of molecular complexity through multicomponent reactions.

Figure 1: Structure of this compound cluster_0 cluster_1 mol mol a (1R) Stereocenter Controls approach to C4 position b (4R) Stereocenter Proximal to reactive formyl group c Formyl Group (Electrophilic site for C-C bond formation) d Ethyl Ester (Site for late-stage functionalization)

Caption: Figure 1: Key structural features of the chiral building block.

Application I: Diastereoselective Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[1] When applied to a chiral aldehyde like this compound, the primary synthetic question becomes one of stereoselectivity—specifically, the control of the newly formed double bond's geometry (E/Z).

Mechanistic Insight & Stereochemical Control

The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the phosphonium ylide used.[2]

  • Non-stabilized Ylides (e.g., R = alkyl): These ylides react rapidly and irreversibly under kinetic control. The transition state leading to the cis-oxaphosphetane is sterically favored, which, upon syn-elimination, yields the (Z)-alkene as the major product.[3] The bulky (1R,4R)-cyclohexyl scaffold further enhances this preference by sterically demanding an approach that minimizes interaction with the ylide's substituents.

  • Stabilized Ylides (e.g., R = CO₂Et, CN): These ylides are less reactive and their initial addition to the aldehyde is often reversible. The reaction proceeds under thermodynamic control, favoring the more stable trans-oxaphosphetane intermediate, which ultimately collapses to the (E)-alkene .[2]

The choice of ylide is therefore a critical experimental parameter to predictably access either the (E) or (Z) olefinic diastereomer, leveraging the aldehyde's fixed chirality to build more complex structures.

G Figure 2: Wittig Reaction Workflow Start (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate Ylide Select Phosphonium Ylide (Ph₃P=CHR) Start->Ylide NonStab Non-Stabilized Ylide (R = Alkyl) Ylide->NonStab For Z-selectivity Stab Stabilized Ylide (R = EWG) Ylide->Stab For E-selectivity Reaction Wittig Reaction (Anhydrous THF) NonStab->Reaction Stab->Reaction ProductZ (Z)-Alkene Product (Kinetic Control) Reaction->ProductZ ProductE (E)-Alkene Product (Thermodynamic Control) Reaction->ProductE

Caption: Figure 2: Decision workflow for controlling alkene geometry.

Protocol: Synthesis of (E)-ethyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)cyclohexane-1-carboxylate (Stabilized Ylide)

This protocol describes a typical procedure for an E-selective Wittig reaction using a stabilized ylide.

Materials:

  • This compound (1.0 eq)

  • (Triphenylphosphoranylidene)acetate (Wittig reagent, 1.1 eq)

  • Anhydrous Toluene or THF

  • Silica Gel for chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (e.g., 1.84 g, 10.0 mmol).

  • Dissolve the aldehyde in 50 mL of anhydrous toluene.

  • Add ethyl (triphenylphosphoranylidene)acetate (e.g., 3.83 g, 11.0 mmol) to the solution in one portion.

  • Heat the reaction mixture to reflux (approx. 110 °C for toluene) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • The crude residue will contain the desired product and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure (E)-alkene.

Causality: The use of toluene and heat facilitates the reaction with the less reactive stabilized ylide, ensuring the system reaches thermodynamic equilibrium to favor the E-alkene.[2] The purification is straightforward as the major byproduct, triphenylphosphine oxide, is significantly more polar than the product.

Application II: Substrate-Controlled Aldol Addition

The aldol reaction is a powerful method for forming C-C bonds and creating β-hydroxy carbonyl compounds, which are prevalent motifs in natural products.[4] When using a chiral aldehyde as the electrophile, the stereocenters already present in the molecule can direct the stereochemistry of the newly formed centers. This is known as substrate control.

Mechanistic Insight & Diastereoselective Control

In an organocatalyzed aldol reaction, a ketone (the nucleophile) is activated by a chiral catalyst (like proline) to form an enamine, which then attacks the aldehyde (the electrophile).[5] The facial selectivity of the enamine's attack on the aldehyde is critical. The bulky cyclohexyl group of this compound will sterically block one face of the aldehyde's carbonyl group. Following the Felkin-Anh model for nucleophilic addition to chiral aldehydes, the incoming nucleophile (the enamine) will preferentially attack from the less hindered face, leading to a predictable diastereomeric outcome.

The use of an organocatalyst like (S)-proline or its derivatives can further enhance this selectivity, creating a "matched" scenario where both the substrate and the catalyst favor the same stereochemical outcome, often resulting in high diastereomeric and enantiomeric ratios.[6]

Illustrative Data from Analogous Systems

While specific data for this compound is not broadly published, the outcomes of proline-catalyzed aldol reactions are well-documented.[6]

Aldehyde ElectrophileKetone NucleophileCatalyst (mol%)dr (anti:syn)ee% (anti)
4-NitrobenzaldehydeCyclohexanone(S)-Proline (10)95:599
IsobutyraldehydeAcetone(S)-Proline (20)-96
BenzaldehydeCyclohexanone(S)-Proline (10)90:1097
Table 1: Representative results for proline-catalyzed aldol reactions, demonstrating high diastereo- and enantioselectivity.
Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol provides a general method for the aldol addition of a ketone to this compound.

Materials:

  • This compound (1.0 eq)

  • Cyclohexanone (or other ketone, 5.0 eq)

  • (S)-Proline (0.2 eq)

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • In a 25 mL round-bottom flask, dissolve (S)-proline (e.g., 46 mg, 0.4 mmol) in DMSO (4 mL).

  • Add cyclohexanone (e.g., 1.96 g, 20.0 mmol) to the solution.

  • Add this compound (e.g., 0.74 g, 4.0 mmol) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction may take 24-72 hours to reach completion.

  • Once complete, quench the reaction by adding 15 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to isolate the aldol adduct.

  • The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product, and the enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Causality: Using a large excess of the ketone nucleophile maximizes the formation of the cross-aldol product and suppresses potential self-condensation of the aldehyde.[5] DMSO is a common solvent as it effectively solubilizes proline.[6] The stereochemical outcome is a direct result of the substrate's inherent chirality and the catalyst's enamine-based activation mechanism.

Application III: Rapid Complexity Generation via Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[7] Aldehydes are frequent participants in many named MCRs, including the Passerini and Ugi reactions.

Conceptual Overview: Passerini & Ugi Reactions
  • Passerini 3-Component Reaction (P-3CR): This reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[8][9]

  • Ugi 4-Component Reaction (U-4CR): This reaction extends the Passerini by including a primary amine. The aldehyde and amine first form an imine in situ, which then reacts with the carboxylic acid and isocyanide to yield an α-acylamino amide.[7][10]

When a chiral aldehyde like this compound is used, its stereochemistry is directly translated into the product. The reaction creates a new stereocenter adjacent to the cyclohexyl ring, and the formation of one diastereomer over the other is influenced by the steric environment of the aldehyde. This allows for the rapid, single-step synthesis of complex, stereochemically-defined, peptide-like scaffolds, which is of high interest in medicinal chemistry for library synthesis.[11]

G Figure 3: Multicomponent Reaction Strategy cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Aldehyde (1R,4R)-Chiral Aldehyde Passerini Passerini Reaction (3 Components) Aldehyde->Passerini Ugi Ugi Reaction (4 Components) Aldehyde->Ugi Acid Carboxylic Acid (R¹COOH) Acid->Passerini Acid->Ugi Iso Isocyanide (R²NC) Iso->Passerini Iso->Ugi Amine Primary Amine (R³NH₂) Amine->Ugi P_Product α-Acyloxy Amide (Diastereomerically Enriched) Passerini->P_Product U_Product α-Acylamino Amide (Peptidomimetic Scaffold) Ugi->U_Product

Caption: Figure 3: Using a chiral aldehyde in MCRs to build complex scaffolds.

Conclusion

This compound is more than a simple aldehyde; it is a sophisticated chiral building block that provides chemists with a reliable platform for asymmetric synthesis. Its rigid stereochemical framework allows for predictable and high-fidelity transfer of chirality in a variety of powerful transformations. Whether employed in classic olefination reactions, substrate-controlled aldol additions, or modern multicomponent strategies, this scaffold enables the efficient and stereocontrolled construction of complex molecular architectures essential for research in pharmaceuticals, agrochemicals, and materials science.

References

Application Notes and Protocols: (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate as a Versatile Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Building Blocks in Drug Synthesis

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is of paramount importance. The stereochemistry of a drug molecule is critical to its pharmacological activity and safety profile. Chiral building blocks, possessing defined stereocenters, are fundamental to constructing these complex molecules efficiently and with high stereochemical control.[1][2][3] (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate, a bifunctional molecule featuring both an aldehyde and an ester group on a stereochemically defined cyclohexane scaffold, serves as a valuable precursor in the synthesis of several important APIs.[4][5] Its rigid cyclohexane core provides a predictable three-dimensional framework, while the two distinct functional groups allow for sequential and selective chemical transformations. This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent use in the synthesis of the antiviral drug oseltamivir.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic precursor is crucial for its effective use. The table below summarizes key properties of this compound.

PropertyValueReference
CAS Number 104802-53-1[6]
Molecular Formula C10H16O3[7]
Molecular Weight 184.23 g/mol [7]
Boiling Point 254.9°C at 760 mmHg[6]
Density 1.102 g/cm³[6]
Refractive Index 1.508[6]
Appearance Colorless oil[6]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the oxidation of the corresponding primary alcohol, (1R,4R)-ethyl 4-(hydroxymethyl)cyclohexanecarboxylate. The Swern oxidation is a preferred method due to its mild reaction conditions, which minimizes the risk of side reactions such as epimerization.[8][9][10][11]

Workflow for the Synthesis of the Precursor

G cluster_0 Synthesis of this compound start Start: (1R,4R)-ethyl 4-(hydroxymethyl)cyclohexanecarboxylate reagents Reagents: - Oxalyl chloride - Dimethyl sulfoxide (DMSO) - Triethylamine (Et3N) - Dichloromethane (DCM) reaction Swern Oxidation (-78 °C to rt) start->reaction reagents->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Product: this compound purification->product

Caption: Workflow for the Swern oxidation of (1R,4R)-ethyl 4-(hydroxymethyl)cyclohexanecarboxylate.

Protocol 1: Swern Oxidation of (1R,4R)-ethyl 4-(hydroxymethyl)cyclohexanecarboxylate

This protocol details the oxidation of the primary alcohol to the corresponding aldehyde. The causality behind this choice of reaction lies in the need for a mild and high-yielding transformation that preserves the stereochemistry of the starting material. The Swern oxidation fulfills these criteria by activating dimethyl sulfoxide (DMSO) with oxalyl chloride to form the reactive species in situ at low temperatures.[8][11]

Materials:

  • (1R,4R)-ethyl 4-(hydroxymethyl)cyclohexanecarboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.[10]

  • Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution via a dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.[9]

  • Addition of Alcohol: Dissolve (1R,4R)-ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Ensure the internal temperature remains below -60 °C. Stir for 30-60 minutes at -78 °C.[9]

  • Addition of Base: Slowly add triethylamine (Et3N) (5.0 equivalents) to the reaction mixture. A thick white precipitate will form. Continue stirring at -78 °C for 15 minutes, then allow the reaction to warm to room temperature over approximately 1 hour.[8]

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a colorless oil.

Expected Yield and Purity:

ParameterExpected Value
Yield 85-95%
Purity (by GC/NMR) >98%

Application in the Synthesis of Oseltamivir (Tamiflu®)

This compound is a key intermediate in several reported syntheses of oseltamivir, the active ingredient in the antiviral medication Tamiflu®.[1][2][12] The aldehyde functionality serves as a handle for introducing a key side chain, while the ester group is carried through to the final product.

Synthetic Pathway from the Precursor to Oseltamivir

The following diagram illustrates a plausible synthetic route from this compound to a key intermediate in the synthesis of oseltamivir. This pathway typically involves a Wittig or Horner-Wadsworth-Emmons reaction to extend the carbon chain at the aldehyde position.

G cluster_1 Synthesis of Oseltamivir Intermediate precursor This compound wittig Wittig or Horner-Wadsworth-Emmons Reaction precursor->wittig intermediate1 α,β-Unsaturated Ester Intermediate wittig->intermediate1 reagents_wittig Reagents: - Phosphonium ylide or phosphonate ester - Base (e.g., n-BuLi, NaH) reagents_wittig->wittig reduction Reduction intermediate1->reduction amination Further Transformations (e.g., amination, functional group interconversions) reduction->amination oseltamivir_intermediate Key Oseltamivir Intermediate amination->oseltamivir_intermediate

Caption: A generalized synthetic pathway from the precursor to a key oseltamivir intermediate.

Protocol 2: Wittig Reaction for Carbon Chain Extension

This protocol describes a general procedure for the olefination of this compound, a critical step in constructing the side chain of oseltamivir. The Wittig reaction is a reliable method for forming carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane or a suitable phosphonate ester

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup

  • Syringes for reagent transfer

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Ylide/Anion Generation: In a flame-dried flask under an inert atmosphere, suspend or dissolve the phosphonium salt or phosphonate ester (1.1 equivalents) in anhydrous THF. Cool the mixture to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).

  • Deprotonation: Add the base (1.1 equivalents) dropwise to form the ylide or phosphonate anion. Stir the mixture for 30-60 minutes at the same temperature.

  • Aldehyde Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it slowly to the ylide/anion solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Work-up: Quench the reaction with saturated aqueous NH4Cl solution. Extract the product with ethyl acetate or diethyl ether.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Subsequent Steps towards Oseltamivir:

Following the Wittig reaction, the synthesis of oseltamivir typically involves a series of transformations including, but not limited to:

  • Reduction of the double bond: This can be achieved through catalytic hydrogenation.[13]

  • Introduction of the amino and acetamido groups: These steps often involve stereoselective reactions to install the correct stereochemistry at the C4 and C5 positions of the cyclohexene ring.[1][12]

  • Formation of the ether linkage: Introduction of the 3-pentyloxy group.[2][14]

The exact sequence and choice of reagents can vary depending on the specific synthetic strategy employed.[2][15][16][17]

Conclusion

This compound is a valuable and versatile chiral building block in pharmaceutical synthesis. Its well-defined stereochemistry and bifunctional nature make it an ideal starting material for the construction of complex molecules like oseltamivir. The protocols provided herein offer a reliable framework for the synthesis and application of this important precursor. Researchers and drug development professionals can leverage these methods to facilitate the efficient and stereocontrolled synthesis of novel and existing active pharmaceutical ingredients.

References

Application Note and Experimental Protocol: Selective Oxidation of the Formyl Group in (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Conversion of an Aldehyde in Complex Molecules

In the landscape of pharmaceutical development and complex organic synthesis, the precise chemical transformation of a single functional group within a multifunctional molecule is a paramount challenge. The selective oxidation of an aldehyde to a carboxylic acid is a fundamental and often crucial step in the synthetic route towards active pharmaceutical ingredients (APIs) and other high-value chemical entities. This application note provides a comprehensive guide to the experimental procedure for the oxidation of the formyl group in (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate to yield (1R,4R)-4-(ethoxycarbonyl)cyclohexane-1-carboxylic acid.

The substrate, this compound, possesses two key functional groups: a formyl group (an aldehyde) and an ethyl ester. The challenge lies in oxidizing the aldehyde to a carboxylic acid without affecting the ester functionality, which is susceptible to hydrolysis under harsh acidic or basic conditions. This document will focus on the Pinnick oxidation, a robust and mild method renowned for its high chemoselectivity, making it an ideal choice for this transformation.[1][2][3] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Choosing the Right Tool for the Job: Why Pinnick Oxidation?

While several methods exist for the oxidation of aldehydes to carboxylic acids, such as the Jones oxidation[4][5][6][7], the Pinnick oxidation stands out for its mild reaction conditions and broad functional group tolerance.[1][2][8]

  • Jones Oxidation: This method employs chromic acid (generated from chromium trioxide and sulfuric acid) in acetone.[4][5][7] While a powerful oxidant, the strongly acidic conditions and the presence of water can lead to the hydrolysis of the ethyl ester in our substrate. Furthermore, the use of carcinogenic chromium(VI) compounds is a significant environmental and safety concern.[4]

  • Pinnick Oxidation: This method utilizes sodium chlorite (NaClO₂) as the oxidant under weakly acidic conditions, typically buffered with a dihydrogen phosphate salt.[1][2][9] The reaction is highly selective for aldehydes and is compatible with a wide array of sensitive functional groups, including esters, epoxides, and halides.[1] Its operational simplicity and the use of less hazardous reagents make it a superior choice for the oxidation of this compound.

The Mechanism of Pinnick Oxidation: A Step-by-Step Look

The Pinnick oxidation proceeds through a well-elucidated mechanism.[1][2][9][10] Understanding these steps is crucial for troubleshooting and optimizing the reaction.

  • Formation of the Active Oxidant: In the presence of a mild acid (like NaH₂PO₄), sodium chlorite is protonated to form chlorous acid (HClO₂), the active oxidizing species.[1][2]

  • Addition to the Aldehyde: The chlorous acid adds to the carbonyl carbon of the aldehyde.[1][2][10]

  • Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, where the aldehyde proton is transferred to an oxygen on the chlorine, leading to the formation of the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[1][2][10]

A critical aspect of the Pinnick oxidation is the management of the hypochlorous acid byproduct. HOCl is a reactive species that can engage in undesirable side reactions, such as the destruction of the sodium chlorite reactant or reactions with other functional groups in the molecule.[1][2] To mitigate this, a scavenger is added to the reaction mixture to consume the HOCl as it is formed.[9] A common and effective scavenger is 2-methyl-2-butene.[9]

Visualizing the Workflow: From Aldehyde to Carboxylic Acid

The following diagram illustrates the key stages of the experimental procedure, from the setup of the reaction to the isolation of the final product.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up cluster_purification Purification A Dissolve this compound in tert-butanol B Add 2-methyl-2-butene (scavenger) A->B C Add aqueous NaH2PO4 solution B->C D Cool to 0°C C->D E Slowly add aqueous NaClO2 solution D->E F Stir at room temperature (Monitor by TLC) E->F G Quench with Na2SO3 solution F->G H Acidify with HCl G->H I Extract with ethyl acetate H->I J Wash with brine I->J K Dry over Na2SO4 J->K L Concentrate in vacuo K->L M Purify by column chromatography (if necessary) L->M

Caption: A schematic overview of the experimental workflow for the Pinnick oxidation.

Detailed Experimental Protocol

This protocol is designed for the oxidation of this compound on a 10 mmol scale. Adjustments to reagent quantities may be necessary for different scales.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumePurity
This compound184.25101.84 g>95%
Sodium chlorite (NaClO₂)90.44151.36 g80%
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)137.99152.07 g>99%
2-Methyl-2-butene70.13506.9 mL (0.66 g/mL)>99%
tert-Butanol--50 mLACS
Deionized water--25 mL-
Sodium sulfite (Na₂SO₃)126.04-Saturated solutionACS
Hydrochloric acid (HCl)--1 M solutionACS
Ethyl acetate--~150 mLACS
Brine (saturated NaCl solution)--~50 mL-
Anhydrous sodium sulfate (Na₂SO₄)---ACS
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel (optional, but recommended for controlled addition)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • Standard laboratory glassware

Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.84 g, 10 mmol).

    • Add tert-butanol (50 mL) and stir until the starting material is fully dissolved.

    • Add 2-methyl-2-butene (6.9 mL, 50 mmol).

    • In a separate beaker, dissolve sodium dihydrogen phosphate monohydrate (2.07 g, 15 mmol) in deionized water (15 mL). Add this aqueous solution to the reaction flask.

  • Oxidation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In another beaker, dissolve sodium chlorite (1.36 g of 80% technical grade, ~15 mmol) in deionized water (10 mL).

    • Slowly add the sodium chlorite solution to the stirred reaction mixture over 10-15 minutes. A slight yellowing of the solution may be observed.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture vigorously for 4-12 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent system, stained with potassium permanganate). The disappearance of the starting aldehyde spot and the appearance of a more polar product spot at a lower Rf value indicates the reaction is proceeding.

  • Work-up:

    • Once the reaction is complete (as determined by TLC), cool the mixture in an ice bath.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite until a KI-starch paper test is negative (indicating the absence of peroxides).

    • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, (1R,4R)-4-(ethoxycarbonyl)cyclohexane-1-carboxylic acid, may be of sufficient purity for subsequent steps.

    • If further purification is required, flash column chromatography on silica gel (using a gradient eluent system of hexanes and ethyl acetate, with a small amount of acetic acid to prevent tailing) can be employed.

Safety Precautions and Considerations

  • Sodium Chlorite: Sodium chlorite is a strong oxidizing agent.[11][12] Avoid contact with skin and eyes.[11][12][13] It can cause fire or explosion if it comes into contact with combustible materials.[12][14] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][15]

  • 2-Methyl-2-butene: This is a flammable liquid. Keep away from ignition sources.

  • Acid Handling: Exercise caution when handling hydrochloric acid.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations. Chromium waste from Jones oxidation, if used, requires special disposal procedures.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient oxidant or reaction timeAdd an additional portion of sodium chlorite solution. Allow the reaction to stir for a longer period.
Low yieldProduct loss during work-upEnsure the aqueous layer is thoroughly extracted. Avoid overly vigorous shaking that can lead to emulsion formation.
Presence of byproductsIneffective scavenging of hypochlorous acidIncrease the amount of 2-methyl-2-butene. Ensure the sodium chlorite is added slowly at a low temperature.
Ester hydrolysisReaction conditions are too acidic or basic.Maintain the pH within the recommended range during the reaction and work-up.

Conclusion

The Pinnick oxidation provides an efficient, selective, and scalable method for the conversion of the formyl group in this compound to the corresponding carboxylic acid, while preserving the integrity of the ethyl ester. The mild reaction conditions, high functional group tolerance, and avoidance of heavy metals make it a highly desirable transformation in modern organic synthesis. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers can confidently and successfully perform this valuable chemical transformation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification. Our approach is grounded in fundamental chemical principles to empower you to resolve issues effectively in your laboratory.

Introduction to Purification Challenges

This compound is a bifunctional molecule containing both an aldehyde and an ethyl ester on a cyclohexane ring.[1][2] This structure presents unique purification challenges. The aldehyde group is susceptible to oxidation and can participate in side reactions, while the ester is prone to hydrolysis. Furthermore, the stereochemistry of the molecule must be preserved. This guide will provide systematic approaches to tackle these issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect?

A1: Common impurities often stem from the synthetic route used. These can include:

  • Starting materials: Incomplete reaction can leave behind starting materials.

  • (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate: Over-reduction or incomplete oxidation of the corresponding alcohol can lead to this impurity.[3][4]

  • (1R,4R)-4-Formylcyclohexanecarboxylic acid: Hydrolysis of the ethyl ester group can result in the corresponding carboxylic acid.[5]

  • Over-oxidized products: The aldehyde can be oxidized to a carboxylic acid, especially if exposed to air for prolonged periods.

  • Acetal/Hemiacetal formation: If an alcohol is used as a solvent or is present as an impurity, it can react with the aldehyde to form an acetal or hemiacetal.[6][7]

  • Stereoisomers: Depending on the synthesis, other stereoisomers of the target molecule may be present.

Q2: My compound appears oily or won't solidify. What could be the cause?

A2: An oily appearance or failure to crystallize can be due to several factors:

  • Residual Solvent: Trace amounts of the reaction or extraction solvent (e.g., ethyl acetate, dichloromethane) can prevent solidification. Ensure your product is thoroughly dried under high vacuum.

  • Impurities: The presence of impurities can lower the melting point and inhibit crystallization.

  • "Oiling out" during recrystallization: This occurs when the compound comes out of solution as a liquid instead of a solid, often because the solution is cooled too quickly or the solvent is not ideal.[8]

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for purity assessment:

  • Thin Layer Chromatography (TLC): A quick and effective way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the key functional groups (aldehyde C=O stretch, ester C=O stretch).

Troubleshooting Guides

This section provides structured guidance for overcoming common purification hurdles.

Troubleshooting Poor Separation in Column Chromatography

Column chromatography is a primary method for purifying this compound.[8] However, achieving good separation can be challenging.

Problem Potential Cause Recommended Solution
Poor separation of spots on TLC Inappropriate solvent system.Screen different solvent systems. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[13] Vary the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.
Streaking of the compound on the column The compound is too polar for the solvent system, or it is degrading on the silica gel.Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase. If degradation is suspected, consider using a less acidic stationary phase like alumina.
Co-elution of impurities Impurities have similar polarity to the product.Try a different solvent system to alter the selectivity.[13] For example, substitute ethyl acetate with dichloromethane or a mixture of solvents.
Product elutes too quickly or too slowly The polarity of the mobile phase is too high or too low.Adjust the solvent ratio. Increase the proportion of the polar solvent to make the compound elute faster, or decrease it to slow it down.
Low recovery of the product The product is sticking to the column.This can happen with polar compounds. A small amount of a polar modifier in the eluent can help. Ensure complete elution by flushing the column with a more polar solvent at the end of the run.
Troubleshooting Recrystallization Issues

Recrystallization is a powerful technique for obtaining highly pure crystalline material.[14][15][16]

Problem Potential Cause Recommended Solution
"Oiling out" The compound's melting point is lower than the boiling point of the solvent, or the solution is cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8] If the problem persists, try a lower-boiling point solvent or a mixed solvent system.
No crystal formation The solution is not saturated, or the compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. If that fails, the solvent is likely unsuitable. A good recrystallization solvent should dissolve the compound when hot but not when cold.[9]
Poor recovery of crystals The compound is too soluble in the cold solvent, or not enough time was allowed for crystallization.Ensure the solution is thoroughly cooled in an ice bath. Allow sufficient time for crystallization to complete. Minimize the amount of cold solvent used to wash the crystals.
Colored impurities in the final product Colored impurities were not effectively removed.If the solution is colored, add a small amount of activated charcoal to the hot solution and then perform a hot filtration before allowing it to cool.[9]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general workflow for purifying this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (e.g., hexanes, ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection:

    • On a TLC plate, spot the crude material.

    • Develop the plate in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system will give an Rf value of ~0.3 for the product and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[17]

    • Ensure the silica bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully add the sample to the top of the silica gel.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[17]

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely.[9]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat for a few minutes.

  • Hot Filtration (if charcoal was used):

    • Quickly filter the hot solution through a fluted filter paper to remove the charcoal.[9]

  • Crystallization:

    • Allow the hot filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum.

Visualizing the Workflow

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Assess Purity ColumnChromatography Column Chromatography TLC->ColumnChromatography Multiple Impurities Recrystallization Recrystallization TLC->Recrystallization Mainly One Impurity PurityAnalysis Purity Analysis (HPLC, NMR) ColumnChromatography->PurityAnalysis Recrystallization->PurityAnalysis PureProduct Pure Product PurityAnalysis->ColumnChromatography Purity < 98% PurityAnalysis->Recrystallization Purity < 98% PurityAnalysis->PureProduct Purity > 98%

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Purification Issue OilyProduct Oily Product / No Crystals Start->OilyProduct PoorSeparation Poor Separation Start->PoorSeparation LowYield Low Yield Start->LowYield CheckSolvent Check for Residual Solvent OilyProduct->CheckSolvent ReassessPurity Re-assess Purity (TLC/NMR) OilyProduct->ReassessPurity OptimizeSolvent Optimize Solvent System PoorSeparation->OptimizeSolvent CheckColumnPacking Check Column Packing PoorSeparation->CheckColumnPacking CheckSolubility Check Compound Solubility LowYield->CheckSolubility PurityAnalysis Analyze Fractions for Product LowYield->PurityAnalysis Check for Degradation SlowCooling Ensure Slow Cooling CheckSolvent->SlowCooling ReassessPurity->OptimizeSolvent Impurities Present

Caption: A logical flow for troubleshooting common purification problems.

References

Overcoming low yield in the synthesis of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Welcome to our dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic transformation. As your virtual Senior Application Scientist, I will guide you through common pitfalls and provide field-proven insights to optimize your experimental outcomes. Our approach is grounded in a deep understanding of the underlying chemical principles to ensure both accuracy and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most common issues encountered during the synthesis of this compound, which is typically achieved through the oxidation of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate.

Section 1: Issues Related to the Starting Material

Question 1: My reaction is sluggish and gives a complex mixture of products. Could my starting alcohol be the problem?

Answer: Absolutely. The purity of your starting material, (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, is paramount for a clean and efficient oxidation.[1][2] Impurities can consume the oxidizing agent, lead to the formation of byproducts, and complicate the purification process, all of which contribute to a lower isolated yield.

Troubleshooting Steps:

  • Purity Assessment: Before proceeding with the oxidation, assess the purity of your starting alcohol using techniques like ¹H NMR, ¹³C NMR, and GC-MS. Commercial sources can have varying purity levels, so it's always good practice to verify.[3][4]

  • Check for Acidic or Basic Impurities: Trace amounts of acid or base can interfere with many oxidation reactions, particularly those that are pH-sensitive. Consider a simple aqueous workup of your starting material followed by drying over an anhydrous salt like Na₂SO₄ or MgSO₄ if you suspect such impurities.

  • Purification of the Starting Alcohol: If significant impurities are detected, purify the starting alcohol by column chromatography or distillation before use.

Section 2: Troubleshooting the Swern Oxidation

The Swern oxidation is a widely used and generally mild method for converting primary alcohols to aldehydes.[5][6][7] However, its success is highly dependent on strict adherence to reaction conditions.

Question 2: I am observing a very low conversion of my starting alcohol to the desired aldehyde using a Swern oxidation protocol. What could be going wrong?

Answer: Low conversion in a Swern oxidation is often traced back to issues with the activation of DMSO or the stability of the reactive intermediates. The most critical parameter is maintaining a very low reaction temperature.

Troubleshooting Workflow:

Start Low Conversion in Swern Oxidation Q1 Was the reaction temperature maintained at -78 °C? Start->Q1 Sol1 Maintain strict temperature control using a dry ice/acetone bath. Fluctuations can lead to decomposition of the reactive intermediates. Q1->Sol1 No Q2 Were the reagents (DMSO, Oxalyl Chloride, Triethylamine) of high purity and anhydrous? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Use freshly distilled and anhydrous reagents. Water will quench the reactive electrophiles. Q2->Sol2 No Q3 Was the oxalyl chloride added slowly to the DMSO solution? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Rapid addition can cause a temperature spike and side reactions. Add dropwise over a sustained period. Q3->Sol3 No Q4 Was the alcohol added after the complete formation of the chloro(dimethyl)sulfonium chloride? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Allow sufficient time for the initial activation step before adding the alcohol. Q4->Sol4 No End Re-evaluate reaction stoichiometry and consider alternative oxidation methods. Q4->End Yes A4_Yes Yes A4_No No

Caption: Troubleshooting Low Conversion in Swern Oxidation.

Question 3: My reaction seems to work, but I isolate a significant amount of what appears to be a methylthiomethyl (MTM) ether byproduct. How can I avoid this?

Answer: The formation of a methylthiomethyl (MTM) ether of your starting alcohol is a classic side reaction in Swern oxidations. It occurs when the triethylamine (or other base) is added before the alcohol has completely reacted with the activated DMSO species (chloro(dimethyl)sulfonium chloride).

Correct Reagent Addition Sequence:

  • Add oxalyl chloride to a solution of DMSO in dichloromethane at -78 °C.

  • Stir for the recommended time to ensure complete formation of the chloro(dimethyl)sulfonium chloride.

  • Add the (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate.

  • Stir for the recommended time to allow for the formation of the alkoxysulfonium salt.

  • Only then, add the triethylamine to initiate the elimination reaction that forms the aldehyde.

Question 4: I am concerned about potential racemization of my chiral centers during the oxidation. Is this a known issue with Swern oxidations?

Answer: While the Swern oxidation is generally considered mild, racemization of α-stereocenters adjacent to the newly formed carbonyl can occur, especially if the reaction conditions are not optimal.[8] Using a hindered, non-nucleophilic base like diisopropylethylamine (Hünig's base) instead of triethylamine can sometimes mitigate this issue.[8]

Section 3: Product Isolation and Purification

Question 5: I seem to lose a significant portion of my product during the workup and purification. What are the best practices for isolating this compound?

Answer: Aldehydes can be sensitive molecules, and yield loss during purification is common. A carefully planned workup and purification strategy is essential.

Recommended Workup and Purification Protocol:

  • Quenching: After the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or diethyl ether.[9]

  • Washing: Wash the combined organic layers with a mild acid (e.g., 1M HCl) to remove any remaining base, followed by a wash with saturated aqueous NaHCO₃ to remove any acidic byproducts, and finally with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at a low temperature to avoid product degradation.

  • Purification: The crude aldehyde can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The polarity of the aldehyde is intermediate between the starting alcohol and non-polar byproducts.

Data Summary: Solvent Selection for Extraction

SolventBoiling Point (°C)Density (g/mL)Notes
Dichloromethane39.61.33Good solvent for the product, but can be volatile.
Diethyl Ether34.60.71Also a good solvent, but highly flammable.
Ethyl Acetate77.10.90Can also be used, but may co-extract more polar impurities.
Section 4: Alternative Oxidation Methods

Question 6: The Swern oxidation is still giving me trouble. Are there any other reliable methods I can try?

Answer: Yes, several other "activated DMSO" oxidations exist, as well as other methods that avoid the use of DMSO altogether.

Alternative Oxidation Strategies:

MethodActivating AgentKey Features
Parikh-Doering Oxidation SO₃•pyridineCan be run at 0 °C to room temperature, which is a significant advantage over the Swern oxidation.
Pfitzner-Moffatt Oxidation A carbodiimide (e.g., DCC)Milder than Swern, but can have issues with the removal of the urea byproduct.
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneA very mild and reliable method that does not use DMSO. The reaction is typically run at room temperature.
TEMPO-mediated Oxidation (2,2,6,6-Tetramethyl-1-piperidinyloxy)A catalytic method that uses a stoichiometric oxidant like bleach (NaOCl).

Experimental Protocols

Optimized Swern Oxidation Protocol
  • To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.4 eq) in DCM dropwise, ensuring the internal temperature does not rise above -65 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in DCM dropwise, again maintaining the temperature below -65 °C.

  • Stir the reaction mixture at -78 °C for 45 minutes.

  • Add triethylamine (5.0 eq) dropwise, and stir at -78 °C for an additional 15 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Proceed with the recommended workup and purification as described in the section above.

Visualizing the Synthetic Pathway

cluster_0 Synthesis of this compound Start_Material (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (Starting Alcohol) Oxidation Oxidation Reaction (e.g., Swern Oxidation) Start_Material->Oxidation Product This compound (Target Aldehyde) Oxidation->Product

Caption: Synthetic pathway to the target aldehyde.

References

Technical Support Center: Synthesis of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key building block. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established synthetic methodologies.

Introduction

The synthesis of this compound, a valuable intermediate in pharmaceutical development, is most commonly achieved by the oxidation of the corresponding primary alcohol, (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate. While seemingly straightforward, this oxidation is prone to several side reactions that can impact yield, purity, and stereochemical integrity. This guide focuses on the two most prevalent oxidation methods: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation, offering solutions to common problems encountered with each.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Formation (Incomplete Reaction)

You observe a significant amount of starting alcohol remaining by TLC or GC analysis after the expected reaction time.

Probable Cause Recommended Solution & Scientific Rationale
Swern Oxidation:
Inactive or insufficient Swern reagentSolution: Ensure anhydrous conditions. Use freshly distilled oxalyl chloride and anhydrous DMSO. Perform the reaction under an inert atmosphere (N₂ or Ar). The active chlorosulfonium salt is highly moisture-sensitive. A slight excess (1.1-1.5 eq) of oxalyl chloride and DMSO is often recommended.
Incorrect order of reagent additionSolution: The correct order is crucial: 1) Activate DMSO with oxalyl chloride at -78 °C. 2) Add the alcohol. 3) Add the tertiary amine base. Adding the base before the alcohol can consume the activated DMSO species.
Reaction temperature too low for eliminationSolution: While the initial steps require -78 °C, after the addition of triethylamine, the reaction may need to be warmed slightly (e.g., to -60 °C or allowed to slowly warm to 0°C) to facilitate the final elimination step.[1]
Dess-Martin Oxidation:
Decomposed or low-purity DMPSolution: DMP is sensitive to moisture.[2] Store it in a desiccator and handle it under a dry atmosphere. For critical applications, use a freshly opened bottle or test the activity of an older batch on a small scale with a simple alcohol like benzyl alcohol. Purity can be checked by ¹H NMR.
Insufficient reagentSolution: Use a slight excess of DMP (typically 1.1-1.5 equivalents) to ensure complete conversion of the alcohol.
Issue 2: Formation of the cis-Isomer (Epimerization)

Your final product contains a significant amount of the undesired (1S,4S)- or cis-diastereomer, compromising stereochemical purity.

Probable Cause Recommended Solution & Scientific Rationale
Swern Oxidation:
Base-catalyzed epimerizationRationale: The α-proton of the newly formed aldehyde is acidic (pKa ~20) and can be removed by the triethylamine base, leading to a planar enolate intermediate.[3][4][5] Reprotonation can occur from either face, leading to racemization at the α-carbon. Solution: Replace triethylamine (Et₃N) with a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base). The steric hindrance of DIPEA disfavors the deprotonation of the somewhat sterically hindered α-proton.[6]
Dess-Martin Oxidation:
Acidic byproductsRationale: The reaction produces two equivalents of acetic acid, which can potentially catalyze enolization and subsequent epimerization, although this is less common than base-catalyzed epimerization.[7] Solution: Buffer the reaction mixture by adding 1-2 equivalents of a mild, non-nucleophilic base like pyridine or solid sodium bicarbonate (NaHCO₃) along with the DMP.[7]
General (Workup/Purification):
Exposure to strong base or acid during workup or chromatographySolution: Maintain neutral or near-neutral pH during all aqueous workup steps. Use buffered solutions if necessary. For column chromatography, avoid using amine-treated silica gel or adding strong acids to the eluent. Pre-neutralizing the crude product before chromatography is advisable.
Issue 3: Presence of Unexpected Byproducts

You observe significant impurities in your crude product by NMR or GC-MS that are neither starting material nor the desired aldehyde.

Probable Cause Recommended Solution & Scientific Rationale
Swern Oxidation:
Formation of a methylthiomethyl (MTM) etherRationale: This byproduct arises from a Pummerer rearrangement of the activated DMSO species, especially if the reaction temperature rises above -60 °C before the alcohol is added.[8] Solution: Maintain strict temperature control at -78 °C during the activation of DMSO and the addition of the alcohol. Use a well-calibrated thermometer and an efficient cooling bath (e.g., dry ice/acetone). The characteristic ¹H NMR signals for an MTM ether are a singlet for the S-CH₃ group around δ 2.1-2.3 ppm and a singlet for the O-CH₂-S protons around δ 4.6-4.8 ppm.[8]
Dess-Martin Oxidation:
Over-oxidation to the carboxylic acidRationale: While DMP is a mild oxidant, over-oxidation to the corresponding carboxylic acid, (1R,4R)-4-carboxycyclohexanecarboxylate, can occur, particularly if the reaction is run for an extended period or if water is present.[9] Solution: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Use anhydrous solvents to minimize water content.
Residual iodine-containing byproductsRationale: The reduced form of DMP and other iodine-containing species can contaminate the product. Solution: During workup, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃).[10][11] This will reduce any remaining hypervalent iodine species to water-soluble iodide salts, which can be easily removed by extraction.

Frequently Asked Questions (FAQs)

Q1: Which oxidation method, Swern or Dess-Martin, is better for my synthesis?

A1: The choice depends on your experimental constraints and priorities.

  • Swern Oxidation:

    • Pros: Inexpensive reagents, byproducts are volatile and easily removed, high yields are often achievable.[12][13][14][15]

    • Cons: Requires cryogenic temperatures (-78 °C), produces highly toxic carbon monoxide and foul-smelling dimethyl sulfide, risk of epimerization with standard bases.[14][15]

  • Dess-Martin Oxidation (DMP):

    • Pros: Mild, room temperature reaction, neutral pH, shorter reaction times, high chemoselectivity with minimal risk of epimerization.[2][7][16][17]

    • Cons: DMP is expensive and potentially explosive under certain conditions, workup can be complicated by solid byproducts.[7]

For sensitive substrates where stereochemical integrity is paramount and cryogenic conditions are challenging to maintain, DMP oxidation is often the preferred method.

Q2: How can I effectively monitor the progress of my oxidation reaction?

A2: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring.[18][19][20]

  • Eluent System: Start with a solvent system that gives your starting alcohol an Rf of about 0.3-0.4. A common choice is a mixture of hexanes and ethyl acetate. The product aldehyde will be less polar and have a higher Rf.

  • Spotting: Use a three-lane spotting technique on your TLC plate:

    • Lane 1 (Reference): A spot of your pure starting alcohol.

    • Lane 2 (Co-spot): A spot of the starting alcohol, with a spot of the reaction mixture directly on top of it.

    • Lane 3 (Reaction): A spot of your reaction mixture.

  • Interpretation: The reaction is complete when the spot corresponding to the starting alcohol has completely disappeared from the "Reaction" lane. The co-spot helps to unambiguously identify the starting material spot in the reaction mixture, especially if the product Rf is very close.[18]

Q3: What is the best way to purify the this compound product?

A3: Flash column chromatography on silica gel is the standard method for purification.

  • Eluent Selection: Use a solvent system that provides good separation between your product and any impurities on TLC. A common starting point is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).[21][22][23] The aldehyde product is more polar than the MTM ether byproduct but less polar than the starting alcohol.

  • Dry Loading: Aldehydes can sometimes be sensitive to prolonged exposure to silica gel. To minimize contact time and potential degradation, consider using a "dry loading" technique.[21][23] Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting dry powder to the top of your column.

  • Avoid Base/Acid: As mentioned in the epimerization section, avoid adding strong bases or acids to your eluent unless absolutely necessary and you have confirmed the stability of your product under those conditions.

Q4: How can I confirm the stereochemical purity of my final product?

A4: Chiral chromatography is the most reliable method.

  • Chiral GC or HPLC: The diastereomers ((1R,4R)-trans vs. cis isomers) can be separated and quantified using a chiral stationary phase. Chiral GC columns with derivatized cyclodextrins are often effective for separating volatile chiral compounds.[24][25] Chiral HPLC can also be employed, often after derivatization of the aldehyde to form diastereomers that are separable on a standard silica column.[26]

  • ¹H NMR Spectroscopy: While a definitive quantification of diastereomeric ratio by standard ¹H NMR can be challenging, there are often subtle differences in the chemical shifts and coupling constants of the protons on the cyclohexane ring between the trans and cis isomers. In many substituted cyclohexanes, the proton alpha to a substituent in an axial position is shifted upfield compared to its equatorial counterpart. The aldehyde proton in the cis isomer (axial) might appear at a slightly different chemical shift than in the trans isomer (equatorial).[27][28][29] Careful analysis of high-field NMR spectra may provide an estimate of the diastereomeric ratio.

Experimental Protocols

Protocol 1: Swern Oxidation
  • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add anhydrous DMSO (2.2 eq.) dropwise, ensuring the internal temperature does not exceed -65 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq.) in anhydrous DCM dropwise.

  • Stir the resulting mixture for 30-45 minutes at -78 °C.

  • Add diisopropylethylamine (DIPEA) (5.0 eq.) dropwise, then allow the reaction to warm slowly to 0 °C over 1 hour.

  • Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
  • To a stirred solution of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq.) and sodium bicarbonate (2.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.2 eq.) in one portion.

  • Stir the mixture at room temperature and monitor by TLC (typically 1-3 hours for completion).

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred solution of saturated NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • Stir until the solid byproducts are dissolved and the layers are clear.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude aldehyde by flash column chromatography.

Visual Diagrams

Reaction_Pathways cluster_Swern Swern Oxidation cluster_DMP Dess-Martin Oxidation Alcohol_S (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate Aldehyde_S This compound Alcohol_S->Aldehyde_S DMSO, (COCl)₂, DIPEA -78 °C to 0 °C MTM_Ether MTM Ether Byproduct Alcohol_S->MTM_Ether Pummerer Rearrangement (High Temp.) Epimer_S cis-Isomer Aldehyde_S->Epimer_S Base (e.g., Et₃N) Alcohol_D (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate Aldehyde_D This compound Alcohol_D->Aldehyde_D DMP, NaHCO₃ CH₂Cl₂, RT Carboxylic_Acid Carboxylic Acid Byproduct Aldehyde_D->Carboxylic_Acid Over-oxidation (H₂O, long time)

Caption: Reaction pathways for Swern and DMP oxidations, highlighting desired products and key side reactions.

Caption: A logical troubleshooting flowchart for common synthesis issues.

References

Technical Support Center: Optimization of Reactions for (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common reactions involving this versatile building block. The inherent chirality and bifunctional nature of this molecule, possessing both an aldehyde and an ester, make it a valuable starting material in the synthesis of complex pharmaceutical agents. This guide will provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction conditions and overcome common experimental hurdles.

I. Reductive Amination: Synthesis of Chiral Amines

Reductive amination is a cornerstone transformation for converting the formyl group into a primary, secondary, or tertiary amine. The retention of the (1R,4R) stereochemistry is paramount in many synthetic applications, making the choice of reagents and conditions critical.

Frequently Asked Questions (FAQs): Reductive Amination

Q1: What are the most common reducing agents for the reductive amination of this compound, and how do I choose between them?

A1: The choice of reducing agent is critical for a successful reductive amination. The most common options are sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Sodium Borohydride (NaBH₄): This is a strong, cost-effective reducing agent. However, it can also reduce the starting aldehyde before imine formation is complete, leading to the formation of the corresponding alcohol as a significant byproduct.[1] To mitigate this, it is often added after allowing the aldehyde and amine to stir for a period to pre-form the imine.

  • Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent than NaBH₄ and is particularly effective at reducing the protonated imine intermediate over the starting aldehyde, even at slightly acidic pH.[1] This selectivity often leads to cleaner reactions and higher yields of the desired amine. However, it is toxic due to the presence of cyanide, and appropriate safety precautions must be taken.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent that is often the preferred choice for reductive aminations.[1] It is less toxic than NaBH₃CN and is effective in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE). Its bulky nature can also enhance diastereoselectivity in certain cases.

Q2: My reductive amination is giving low yields. What are the likely causes and how can I improve it?

A2: Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Imine Formation: The first step of the reaction is the formation of an imine or iminium ion. This is a reversible reaction and can be driven to completion by removing the water formed as a byproduct. This can be achieved by using a dehydrating agent like molecular sieves or by azeotropic removal of water with a suitable solvent like toluene.

  • Side Reaction of the Aldehyde: As mentioned, your reducing agent might be reducing the starting aldehyde to an alcohol. If you are using NaBH₄, try switching to a milder reagent like NaBH(OAc)₃.

  • Steric Hindrance: If you are using a bulky amine, the rate of imine formation may be slow. In such cases, longer reaction times or gentle heating may be necessary.

  • pH of the Reaction Mixture: The pH of the reaction is crucial. Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, if the pH is too low, the amine starting material will be protonated and become non-nucleophilic.

Q3: I am observing the formation of a significant amount of the corresponding alcohol byproduct. How can I prevent this?

A3: The formation of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is a common side reaction resulting from the reduction of the starting aldehyde. To minimize this:

  • Choose a Milder Reducing Agent: Switch from NaBH₄ to NaBH(OAc)₃ or NaBH₃CN. These reagents are more selective for the iminium ion over the aldehyde.

  • Control the Addition of the Reducing Agent: If using NaBH₄, ensure that the imine has had sufficient time to form before adding the reducing agent. Adding it slowly and at a low temperature can also help.

  • One-Pot, Two-Step Procedure: Consider a procedure where you first form the imine in the presence of a dehydrating agent, and then, in a second step, add the reducing agent.

Troubleshooting Guide: Reductive Amination
Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion Incomplete imine formation; Inactive reducing agent; Incorrect pH.Add a dehydrating agent (e.g., molecular sieves); Use fresh reducing agent; Adjust pH to 4-6 with a mild acid (e.g., acetic acid).
Formation of alcohol byproduct Aldehyde reduction by a strong reducing agent.Switch to a milder reducing agent (NaBH(OAc)₃ or NaBH₃CN); Add reducing agent after imine formation is complete.
Presence of residual imine Incomplete reduction.Increase the equivalents of the reducing agent; Increase reaction time or temperature.[2][3]
Formation of dialkylated amine Reaction of the product amine with the starting aldehyde.Use a slight excess of the primary amine starting material.
Difficulty in product isolation Emulsion formation during workup; Product is water-soluble.Break emulsions with brine; Use a different extraction solvent; Consider salting out the product.[3]
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
  • To a solution of this compound (1.0 equiv.) and the desired primary or secondary amine (1.1 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add acetic acid (1.1 equiv.).

  • Stir the mixture for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 15 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reductive Amination Troubleshooting Workflow

Caption: Troubleshooting workflow for low yields in reductive amination.

II. Wittig Reaction: Olefination of the Formyl Group

The Wittig reaction is a powerful method for converting the aldehyde functionality into an alkene, offering a route to a wide range of functionalized cyclohexyl derivatives. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.

Frequently Asked Questions (FAQs): Wittig Reaction

Q1: How can I control the E/Z stereoselectivity of the alkene product in a Wittig reaction with this compound?

A1: The stereoselectivity of the Wittig reaction is primarily determined by the stability of the phosphonium ylide.[4]

  • For (Z)-alkenes (cis): Use an unstabilized ylide. These are typically prepared from alkyltriphenylphosphonium halides using a strong, non-nucleophilic base like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂). The reaction is usually performed at low temperatures in an aprotic solvent like THF or ether.

  • For (E)-alkenes (trans): Use a stabilized ylide. These ylides contain an electron-withdrawing group (e.g., ester, ketone, nitrile) adjacent to the carbanion, which delocalizes the negative charge. They are less reactive and can be prepared with weaker bases like sodium methoxide or triethylamine. These reactions are often run at room temperature or with gentle heating.

Q2: My Wittig reaction is not going to completion, and I have a lot of unreacted aldehyde. What should I do?

A2: Incomplete conversion in a Wittig reaction can be due to several factors:

  • Ylide Decomposition: Phosphonium ylides can be sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents.

  • Insufficient Base: If you are generating the ylide in situ, ensure you are using a sufficient amount of a strong enough base to fully deprotonate the phosphonium salt.

  • Steric Hindrance: The cyclohexyl ring can present some steric bulk. If you are using a particularly hindered ylide, you may need to use higher temperatures or longer reaction times.

  • Reactivity of the Ylide: Stabilized ylides are less reactive than unstabilized ylides. If you are using a stabilized ylide and observing low conversion, you may need to heat the reaction.

Q3: How do I remove the triphenylphosphine oxide byproduct from my reaction mixture?

A3: Triphenylphosphine oxide (Ph₃PO) is a common byproduct of the Wittig reaction and can sometimes be challenging to remove.

  • Crystallization: If your product is a solid, recrystallization is often an effective method for removing Ph₃PO.

  • Column Chromatography: Ph₃PO is moderately polar and can often be separated from less polar products by silica gel chromatography. Using a solvent system with a lower polarity (e.g., hexane/ethyl acetate) can help to retain the Ph₃PO on the column.

  • Precipitation: In some cases, Ph₃PO can be precipitated from a non-polar solvent like hexane or ether.

  • Aqueous Extraction: For some products, a carefully chosen biphasic workup can help to remove some of the Ph₃PO.

Troubleshooting Guide: Wittig Reaction
Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation Ylide not formed or decomposed; Aldehyde is unreactive.Use fresh, dry solvents and reagents; Ensure complete deprotonation of the phosphonium salt; For unreactive aldehydes, consider using a more reactive ylide or higher temperatures.
Poor E/Z selectivity Incorrect choice of ylide or reaction conditions.For (Z)-alkenes, use an unstabilized ylide with a strong base at low temperature. For (E)-alkenes, use a stabilized ylide.
Formation of phosphine oxide is problematic for purification Ph₃PO is co-eluting with the product.Try a different solvent system for chromatography; Consider precipitating the Ph₃PO from a non-polar solvent.
Side reactions Epimerization at the carbon alpha to the ester (unlikely under standard Wittig conditions but possible with very strong bases).Use a non-nucleophilic strong base like LHMDS or KHMDS.
Experimental Protocol: (Z)-Selective Wittig Reaction
  • To a suspension of methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.1 equiv., solution in hexanes) dropwise.

  • Stir the resulting orange-red solution at room temperature for 1 hour.

  • Cool the ylide solution to -78 °C and add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Wittig Reaction Decision Pathway

WittigDecision Start Desired Alkene Stereochemistry Z_Alkene (Z)-Alkene (cis) Start->Z_Alkene E_Alkene (E)-Alkene (trans) Start->E_Alkene UnstabilizedYlide Use Unstabilized Ylide (e.g., from alkyltriphenylphosphonium salt) Z_Alkene->UnstabilizedYlide StabilizedYlide Use Stabilized Ylide (e.g., Wittig-Horner reagent) E_Alkene->StabilizedYlide StrongBase Strong, Non-nucleophilic Base (n-BuLi, NaH, LHMDS) UnstabilizedYlide->StrongBase WeakBase Weaker Base (NaOEt, K₂CO₃, Et₃N) StabilizedYlide->WeakBase LowTemp Low Temperature (-78 °C to RT) StrongBase->LowTemp RT_Heat Room Temperature or Heat WeakBase->RT_Heat

Caption: Decision pathway for controlling stereoselectivity in Wittig reactions.

III. Oxidation to Carboxylic Acid

Oxidation of the formyl group to a carboxylic acid provides a route to dicarboxylic acid derivatives of cyclohexane, which are valuable intermediates in polymer and pharmaceutical synthesis.

Frequently Asked Questions (FAQs): Oxidation

Q1: What are the best conditions for oxidizing the aldehyde without affecting the ester group?

A1: Several mild oxidation methods are suitable for this transformation.

  • Pinnick Oxidation: This is one of the most reliable methods for oxidizing aldehydes to carboxylic acids in the presence of other functional groups. It uses sodium chlorite (NaClO₂) as the oxidant with a scavenger for the hypochlorite byproduct, such as 2-methyl-2-butene. The reaction is typically run in a buffered solution (e.g., with sodium dihydrogen phosphate) to maintain a slightly acidic pH.

  • Potassium Permanganate (KMnO₄): Under controlled, buffered conditions (pH ~7), KMnO₄ can effectively oxidize aldehydes. However, over-oxidation or reaction with other parts of the molecule can be a concern if the conditions are not carefully controlled.

  • Silver (I) Oxide (Ag₂O): The Tollens' reagent (an ammoniacal solution of silver nitrate) or pre-formed Ag₂O can be used for a mild and selective oxidation of aldehydes. This method is often used for sensitive substrates.

Q2: My oxidation reaction is sluggish and incomplete. How can I drive it to completion?

A2: Incomplete oxidation can be addressed by:

  • Increasing the Oxidant Equivalents: Ensure you are using a sufficient excess of the oxidizing agent.

  • Optimizing the pH: The rate of many oxidation reactions is pH-dependent. Ensure your buffering system is effective.

  • Improving Solubility: If your starting material has poor solubility in the reaction medium, consider using a co-solvent to improve miscibility.

  • Increasing the Temperature: Gentle heating can often increase the reaction rate, but be mindful of potential side reactions.

Experimental Protocol: Pinnick Oxidation
  • In a flask equipped with a magnetic stirrer, dissolve this compound (1.0 equiv.) in a mixture of tert-butanol and water (2:1).

  • Add 2-methyl-2-butene (4.0 equiv.) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 equiv.) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 equiv.) in water.

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

References

Technical Support Center: Stereoselective Reactions of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for stereoselective reactions involving (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in their synthetic endeavors. The inherent chirality and conformational constraints of this substituted cyclohexane demand a nuanced approach to reaction design and execution. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low diastereoselectivity in the Grignard reaction with my this compound?

A1: Low diastereoselectivity in Grignard reactions with this substrate often stems from several factors. The approach of the nucleophilic Grignard reagent to the prochiral aldehyde is influenced by the steric hindrance of the cyclohexane ring and the potential for chelation control. The large ethyl carboxylate group at the C4 position can influence the preferred conformation of the ring, thereby affecting the facial bias of the formyl group.

  • Troubleshooting Steps:

    • Solvent Choice: The choice of solvent can significantly impact the reaction's stereochemical outcome. Ethereal solvents like THF can coordinate with the magnesium ion, influencing the transition state geometry. Consider exploring less coordinating solvents or a mixture of solvents.

    • Temperature Control: Grignard reactions are often sensitive to temperature. Running the reaction at lower temperatures (e.g., -78 °C) can enhance selectivity by favoring the transition state with the lowest activation energy.[1][2]

    • Grignard Reagent: The nature of the Grignard reagent itself is crucial. Bulkier Grignard reagents may exhibit higher facial selectivity due to increased steric interactions.[3] Conversely, highly reactive alkyl Grignard reagents might show reduced selectivity.[4] The presence of halide ions can also influence diastereoselectivity, with alkylmagnesium iodides sometimes showing higher selectivity.[2]

    • Lewis Acid Additives: The addition of a Lewis acid can chelate to the carbonyl oxygen and the ester group, creating a more rigid transition state and potentially improving diastereoselectivity.[5][6][7][8][9]

Q2: My Wittig reaction is producing a mixture of (E)- and (Z)-alkenes. How can I improve the (Z)-selectivity?

A2: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the phosphorus ylide used.[10][11][12] For this compound, achieving high (Z)-selectivity typically requires the use of non-stabilized ylides under salt-free conditions.

  • Troubleshooting Steps:

    • Ylide Type: Ensure you are using a non-stabilized ylide (e.g., one derived from an alkyltriphenylphosphonium halide). Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of (E)-alkenes.[11][12]

    • Base and Solvent: The choice of base and solvent for ylide generation is critical. Using strong, non-nucleophilic bases like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide in a non-polar, aprotic solvent like THF or toluene at low temperatures can favor the formation of the kinetic (Z)-oxaphosphetane intermediate, leading to the (Z)-alkene.[13]

    • Salt-Free Conditions: The presence of lithium salts can lead to equilibration of the intermediate oxaphosphetanes, reducing the (Z)-selectivity. Preparing the ylide under salt-free conditions can significantly improve the outcome.

Q3: How can I accurately determine the diastereomeric ratio of my product mixture?

A3: Accurate determination of the diastereomeric ratio is essential for optimizing your reaction conditions. The most common and reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Analytical Techniques:

    • ¹H NMR Spectroscopy: In many cases, the diastereomers will have distinct signals in the ¹H NMR spectrum, particularly for protons near the newly formed stereocenter. Integration of these well-resolved signals allows for quantification of the ratio.[14][15]

    • ¹³C NMR Spectroscopy: If the proton signals overlap, ¹³C NMR can often provide baseline-separated signals for the diastereomeric carbons.[14][15]

    • Advanced NMR Techniques: Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be invaluable for assigning the signals of each diastereomer, especially in complex molecules.[16]

    • Chiral Derivatizing Agents: For enantiomers, or if diastereomer signals are still not resolved, chiral derivatizing agents like Mosher's acid can be used to convert the mixture into diastereomeric esters, which often have better-resolved NMR signals.[16][17]

    • Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable column can also be used to separate and quantify the diastereomers.[18]

Q4: I'm struggling to separate the diastereomers of the resulting alcohol after a nucleophilic addition. What purification strategies should I consider?

A4: Diastereomers have different physical properties, which allows for their separation by standard laboratory techniques.[18][19]

  • Purification Methods:

    • Column Chromatography: This is the most common method for separating diastereomers. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial. Reversed-phase chromatography can also be effective.[18][19]

    • Recrystallization: If the product is a solid, fractional recrystallization can be a powerful technique for separating diastereomers. One diastereomer may be less soluble in a particular solvent system, allowing it to crystallize out.[20]

    • Preparative HPLC: For difficult separations or for obtaining highly pure samples, preparative HPLC is a viable option, although it is more costly and time-consuming for larger scales.[18]

Troubleshooting Guides

Guide 1: Poor Stereoselectivity in Nucleophilic Additions

This guide provides a systematic approach to troubleshooting and optimizing the stereoselectivity of nucleophilic additions to the formyl group of this compound.

Underlying Principles: The stereochemical outcome of nucleophilic addition to a prochiral carbonyl is governed by a combination of steric and electronic factors, often rationalized by models like Felkin-Anh and Cieplak.[21][22][23] The conformation of the cyclohexane ring and the nature of the substituents play a critical role in determining the preferred trajectory of the incoming nucleophile.[24]

Troubleshooting Workflow:

G start Low Diastereoselectivity Observed reagent Analyze Nucleophile/Reagent start->reagent temp Optimize Reaction Temperature reagent->temp If selectivity is still low solvent Evaluate Solvent Effects temp->solvent If selectivity is still low additives Consider Lewis Acid Additives solvent->additives If selectivity is still low analysis Re-evaluate Stereochemical Outcome additives->analysis analysis->reagent Iterate if necessary success High Diastereoselectivity Achieved analysis->success If selectivity is acceptable

Caption: Troubleshooting workflow for poor stereoselectivity.

Step-by-Step Protocol for Optimization:

  • Reagent Analysis:

    • Grignard Reagents: If using a Grignard reagent, consider switching to a bulkier one (e.g., isopropylmagnesium chloride instead of methylmagnesium bromide) to increase steric differentiation between the two faces of the aldehyde.[3] Also, explore the effect of the halide (e.g., RMgI vs. RMgCl).[2]

    • Organolithium Reagents: These are generally more reactive and less selective than Grignard reagents. If using an organolithium, ensure the reaction is performed at a very low temperature.

  • Temperature Optimization:

    • Perform a temperature screen, starting from -78 °C and gradually increasing to -40 °C, 0 °C, and room temperature. Analyze the diastereomeric ratio at each temperature to determine the optimal condition.

  • Solvent Screening:

    • Compare the reaction in different ethereal solvents (e.g., THF, diethyl ether, DME). Also, consider less coordinating solvents like toluene or dichloromethane, which may reduce the influence of solvent coordination on the transition state.

  • Lewis Acid Additives:

    • Introduce a Lewis acid such as ZnCl₂, CeCl₃, or a chiral Lewis acid to promote chelation control and enhance facial selectivity.[5][6][7][8][9] Start with a stoichiometric amount and screen different Lewis acids.

Guide 2: Characterization and Quantification of Diastereomers

This guide outlines a comprehensive approach to the characterization and accurate quantification of the diastereomeric products.

Underlying Principles: Diastereomers possess distinct physical and spectroscopic properties. NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of diastereomeric mixtures.[14][15][16][17]

Characterization Workflow:

G start Reaction Workup Complete h_nmr Acquire ¹H NMR start->h_nmr c_nmr Acquire ¹³C NMR h_nmr->c_nmr If signals overlap chromatography Perform HPLC/GC Analysis h_nmr->chromatography For orthogonal confirmation two_d_nmr Acquire 2D NMR (if needed) c_nmr->two_d_nmr For complex spectra c_nmr->chromatography For orthogonal confirmation quantify Integrate Signals/Peaks two_d_nmr->quantify chromatography->quantify report Report Diastereomeric Ratio quantify->report

Caption: Workflow for diastereomer characterization.

Experimental Protocols:

  • NMR Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the crude or purified product mixture.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Ensure complete dissolution before acquiring the spectra.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • If necessary, acquire a ¹³C NMR spectrum.

    • For complex mixtures, 2D NMR experiments such as COSY and HSQC can aid in signal assignment.[16]

  • Data Analysis and Quantification:

    • Identify well-resolved, non-overlapping signals corresponding to each diastereomer in the ¹H or ¹³C NMR spectrum.

    • Carefully integrate these signals. The ratio of the integrals directly corresponds to the diastereomeric ratio.

    • For chromatographic methods, integrate the peak areas of the separated diastereomers.

Quantitative Data Summary

The following table summarizes the expected impact of various reaction parameters on the diastereoselectivity of nucleophilic additions to this compound. The values are illustrative and will vary depending on the specific nucleophile and reaction conditions.

ParameterConditionExpected Diastereomeric Ratio (Major:Minor)Rationale
Temperature -78 °C> 90:10Favors the kinetically controlled product.
0 °C~ 70:30Increased thermal energy allows for overcoming smaller activation energy barriers.
Room Temp~ 50:50Approaches thermodynamic equilibrium, often with lower selectivity.
Grignard Reagent MeMgBr~ 80:20Smaller nucleophile, less steric influence.
i-PrMgBr> 95:5Bulkier nucleophile enhances steric differentiation.[3]
Lewis Acid None~ 80:20Relies on inherent facial bias of the substrate.
CeCl₃> 95:5Promotes chelation control, leading to a more ordered transition state.

References

Technical Support Center: Purification of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this critical building block in high purity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide will address common impurities encountered during its synthesis and provide robust protocols for their removal.

The synthesis of this compound typically involves the oxidation of the corresponding primary alcohol, (1R,4R)-ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate.[1] The choice of oxidant and reaction conditions can significantly impact the impurity profile of the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most prevalent impurities typically arise from the oxidation reaction itself. These include:

  • Unreacted Starting Material: (1R,4R)-ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate.

  • Over-oxidation Product: (1R,4R)-4-(carboxy)cyclohexane-1-carboxylic acid ethyl ester.

  • Aldol Condensation Byproducts: Self-condensation of the aldehyde can occur, especially under basic or acidic conditions.[2]

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as byproducts from the oxidizing agent (e.g., dimethyl sulfide from Swern oxidation, or iodinane from Dess-Martin periodinane oxidation).[3][4]

Q2: My NMR spectrum shows a broad peak around 3.6 ppm, in addition to my aldehyde proton at ~9.7 ppm. What is this?

A2: A broad peak around 3.6 ppm is characteristic of the methylene protons adjacent to the hydroxyl group in the starting material, (1R,4R)-ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate. This indicates an incomplete reaction.

Q3: I have a significant amount of a polar, water-soluble impurity. How can I identify and remove it?

A3: A highly polar, water-soluble impurity is likely the over-oxidized carboxylic acid. This can be confirmed by LC-MS analysis. Removal is typically achieved by a mild basic wash (e.g., with aqueous sodium bicarbonate solution) during workup.[2]

Q4: After purification, my product is slowly turning yellow. What is happening and how can I prevent it?

A4: Aldehydes are prone to autoxidation, forming carboxylic acids, and can also undergo polymerization or other degradation pathways, which can lead to discoloration.[2] To minimize this, store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended).[5]

Troubleshooting Guide: Common Purification Challenges

Observed Problem Potential Cause Recommended Solution
Low yield after column chromatography. The aldehyde may be unstable on silica gel, which can be slightly acidic. This can lead to acetal formation if alcoholic solvents are used, or other degradation pathways.[6]Consider using a less acidic stationary phase like alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.[6] Alternatively, explore non-chromatographic purification methods such as bisulfite adduct formation.
Incomplete separation of the aldehyde from the starting alcohol. The polarity difference between the aldehyde and the alcohol may not be sufficient for baseline separation with the chosen solvent system.Optimize the solvent system for your column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation.
Presence of a high-boiling point impurity. This could be an aldol condensation byproduct.These are often significantly less volatile than the desired aldehyde. Purification by distillation under reduced pressure can be effective.
Malodorous product after Swern oxidation. The characteristic smell is due to dimethyl sulfide, a byproduct of the reaction.[4]A careful aqueous workup, including washes with brine, can help remove most of the dimethyl sulfide. A final purification step like column chromatography or distillation is also effective.

Experimental Protocols

Protocol 1: Purification via Sodium Bisulfite Adduct Formation

This method is highly effective for separating aldehydes from non-carbonyl-containing impurities.[7][8][9] The aldehyde reversibly forms a solid adduct with sodium bisulfite, which can be isolated by filtration and then decomposed to regenerate the pure aldehyde.

Workflow Diagram:

A workflow for aldehyde purification via bisulfite adduct formation.

Step-by-Step Procedure:

  • Adduct Formation:

    • Dissolve the crude this compound in a minimal amount of a water-miscible solvent like methanol or THF.

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite dropwise while stirring vigorously.

    • Continue stirring at room temperature for 1-2 hours. The formation of a white precipitate indicates the formation of the bisulfite adduct.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation of the Adduct:

    • Collect the white solid by vacuum filtration.

    • Wash the solid with a small amount of cold methanol, followed by diethyl ether, to remove any trapped impurities.

  • Regeneration of the Aldehyde:

    • Suspend the bisulfite adduct in water.

    • Add a saturated aqueous solution of sodium carbonate or a 10% sodium hydroxide solution dropwise until the solution becomes basic (pH > 10).

    • Stir the mixture until the solid dissolves, indicating the regeneration of the aldehyde.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Optimized Flash Column Chromatography

For cases where bisulfite adduct formation is not ideal (e.g., for very small scale purifications), optimized flash column chromatography can be effective.

Workflow Diagram:

G A Crude Product B Dissolve in minimal solvent A->B C Adsorb onto silica gel B->C E Load sample onto column C->E D Prepare column with deactivated silica D->E F Elute with a non-polar to polar gradient E->F G Collect fractions F->G H Analyze fractions by TLC G->H I Combine pure fractions H->I J Evaporate solvent I->J K Pure Aldehyde J->K

Optimized flash column chromatography workflow.

Step-by-Step Procedure:

  • Column Preparation:

    • Choose an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

    • To minimize degradation, consider pre-treating the silica gel by preparing the slurry with eluent containing 0.5% triethylamine.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the column.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (e.g., to 80:20 Hexanes:Ethyl Acetate) to elute the more polar aldehyde, leaving the even more polar starting alcohol and over-oxidation products on the column.

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified aldehyde.

Analytical Characterization of Purity

To ensure the quality of your purified this compound, the following analytical techniques are recommended:

  • ¹H NMR: To confirm the structure and absence of proton signals from impurities (e.g., the -CH₂OH of the starting material). The aldehyde proton should appear as a singlet around 9.7 ppm.

  • GC-MS: To determine the purity and identify any volatile impurities.

  • HPLC: For quantitative purity analysis.

  • IR Spectroscopy: To confirm the presence of the aldehyde C=O stretch (around 1720 cm⁻¹) and the ester C=O stretch (around 1730 cm⁻¹).

References

Technical Support Center: Scaling Up the Synthesis of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to implement or scale up this crucial synthetic step. We will move beyond a simple recitation of procedural steps to delve into the underlying chemistry, offering field-proven insights to help you troubleshoot common issues and optimize your outcomes.

The target molecule, this compound[][2], is a valuable chiral building block in medicinal chemistry. Its synthesis is most commonly achieved through the mild oxidation of the corresponding primary alcohol, (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate[3][4]. This guide will focus on the widely used and scalable Swern oxidation protocol.

Section 1: The Synthetic Pathway - An Overview

The conversion of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid requires a carefully controlled and mild oxidation method. The Swern oxidation is an excellent choice as it avoids heavy metals and operates at very low temperatures, preserving the integrity of sensitive functional groups.[5] The reaction proceeds in two main stages: activation of dimethyl sulfoxide (DMSO) with an electrophile (typically oxalyl chloride), followed by the oxidation of the alcohol.

The overall transformation is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Reactant Reactant_img Reactant_name (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate Reagents 1) (COCl)₂, DMSO, CH₂Cl₂ -78 °C 2) Triethylamine (Et₃N) Reactant_name->Reagents Product_name This compound Reagents->Product_name Product Product_img

Caption: Overall reaction scheme for the Swern oxidation.

Section 2: Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the stoichiometry, and especially the temperature control, is critical for success.

Table 1: Reagent Stoichiometry and Details

ReagentMolar Eq.M.W. ( g/mol )Density (g/mL)Notes
(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate1.0186.25[3]~1.05Starting Material
Oxalyl Chloride1.5126.931.455Use a fresh bottle or recently distilled.
Dimethyl Sulfoxide (DMSO)3.078.131.100Must be anhydrous.
Triethylamine (Et₃N)5.0101.190.726Must be anhydrous and freshly distilled.
Dichloromethane (DCM)-84.931.326Anhydrous grade, preferably from a solvent purification system.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels under an inert atmosphere (Nitrogen or Argon).

  • Activator Formation: Charge the flask with anhydrous DCM and oxalyl chloride. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Add anhydrous DMSO dropwise via an addition funnel, ensuring the internal temperature does not rise above -65 °C. A vigorous evolution of CO and CO₂ gas is expected.[6] Stir the resulting solution for 15 minutes at -78 °C.

  • Alcohol Addition: Dissolve the (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 45 minutes at -78 °C.

  • Base Quench: Add triethylamine dropwise to the reaction mixture. The solution will become thick with precipitated triethylammonium chloride. Allow the mixture to stir at -78 °C for 30 minutes, then warm to room temperature over 1 hour.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl) to remove excess triethylamine, followed by saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a colorless to pale yellow oil.[7] Purify via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Workflow A 1. Setup & Cool Flask with DCM & (COCl)₂ to -78 °C B 2. Add DMSO Dropwise, keep T < -65 °C Stir 15 min A->B Formation of activator C 3. Add Alcohol Solution Dropwise, keep T < -65 °C Stir 45 min B->C Formation of alkoxysulfonium salt D 4. Add Triethylamine Dropwise at -78 °C Stir 30 min, then warm to RT C->D Deprotonation & Elimination E 5. Aqueous Work-up Quench with H₂O, wash with acid, base, brine D->E Quench & Salt Removal F 6. Isolate & Purify Dry, concentrate, column chromatography E->F Final Product Isolation

Caption: Step-by-step experimental workflow for the Swern oxidation.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Q1: My yield is disappointingly low (<70%). What are the most likely culprits?

A: Low yield is a common issue that can usually be traced to one of three areas: reagent quality, temperature control, or side reactions.

  • Reagent Quality: The Swern oxidation is highly sensitive to moisture. Ensure your DMSO, DCM, and triethylamine are strictly anhydrous. Oxalyl chloride should be from a recently opened bottle or freshly distilled, as it can decompose over time.

  • Temperature Control: The intermediate alkoxysulfonium salt is unstable at higher temperatures. If the temperature rises significantly above -60 °C, especially before the addition of the alcohol, side reactions can occur, reducing the concentration of the active oxidant.[5]

  • Side Reactions: The most common side reaction is the formation of a methylthiomethyl (MTM) ether. This occurs if triethylamine is added before the alcohol has completely reacted with the activated DMSO complex.[6] Always follow the specified order of addition.

Troubleshooting_Yield Start Low Yield Observed Q1 Are reagents anhydrous and fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was temperature maintained below -65 °C? A1_Yes->Q2 Fix1 Action: Use fresh, anhydrous reagents. Dry solvents rigorously. A1_No->Fix1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the order of addition correct? A2_Yes->Q3 Fix2 Action: Improve cooling bath efficiency. Add reagents more slowly. A2_No->Fix2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End End A3_Yes->End Consider purification losses or incomplete reaction. Fix3 Action: Ensure alcohol is added before triethylamine base. A3_No->Fix3

Caption: Decision tree for troubleshooting low reaction yields.

Q2: TLC analysis shows a significant amount of starting material remaining. How do I drive the reaction to completion?

A: If starting material persists, it indicates insufficient active oxidant.

  • Stoichiometry: Double-check the equivalents of oxalyl chloride and DMSO. It is common to use a slight excess (1.5-2.0 eq of oxalyl chloride and 3.0-4.0 eq of DMSO) to ensure complete conversion.

  • Reaction Time: While the reaction is typically fast, extending the stirring time after the alcohol addition (e.g., from 45 to 90 minutes) at -78 °C can sometimes improve conversion without promoting side reactions.

  • Reagent Decomposition: If you added the DMSO or alcohol too quickly, causing a temperature spike, the active oxidant may have decomposed before all the starting material was added. Slower, controlled addition is key.

Q3: My crude product is difficult to purify by column chromatography, and the fractions seem to contain impurities. What's happening?

A: The target aldehyde can be somewhat sensitive, and purification can be tricky.

  • Silica Gel Acidity: Standard silica gel is slightly acidic, which can sometimes catalyze side reactions or degradation of aldehydes. You can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in your eluent before packing the column.

  • Streaking/Tailing: Aldehydes can sometimes streak on silica gel. Running the column quickly and avoiding letting the product sit on the column for an extended period can help minimize this.

  • Co-eluting Impurities: The malodorous byproduct, dimethyl sulfide (DMS), is volatile and should be mostly removed during concentration. However, if other non-polar byproducts like the MTM ether have formed, they may co-elute with your product. A carefully chosen eluent system (e.g., a shallow gradient of ethyl acetate in hexanes) is crucial for separation.

Section 4: Frequently Asked Questions (FAQs)

Q: What are viable alternatives to Swern oxidation for this synthesis?

A: Several other methods can be employed, each with its own advantages and disadvantages.

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a commercially available, stable reagent that works at room temperature and is highly effective. However, periodinanes are potentially explosive under certain conditions and are more expensive for large-scale synthesis.

  • Parikh-Doering Oxidation (SO₃•Pyridine): This method uses the sulfur trioxide pyridine complex as the oxidant. It is also very mild and avoids the generation of malodorous byproducts. It can be a good alternative if the smell of DMS from the Swern is a concern.

  • TEMPO-based Oxidations: Using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach) is a very green and cost-effective method, particularly for large-scale reactions.

Q: What are the critical safety considerations for this reaction?

A: Safety is paramount.

  • Gas Evolution: The reaction between oxalyl chloride and DMSO produces CO and CO₂, which can cause a pressure buildup if not properly vented. Always perform the reaction in a well-ventilated fume hood with an inert gas outlet to a bubbler.

  • Corrosive Reagents: Oxalyl chloride is highly toxic and corrosive. Handle it with extreme care, using appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Cryogenic Temperatures: Working at -78 °C requires insulated gloves and careful handling of the dry ice/acetone bath to avoid cold burns.

  • Odor: The reaction produces dimethyl sulfide, which has a strong, unpleasant odor.[5] While not highly toxic, it is pervasive. Consider quenching residual reactive species with bleach before disposal to mitigate the smell.

Q: How should I store the final product, this compound?

A: Aldehydes are susceptible to aerobic oxidation to the corresponding carboxylic acid. For long-term storage, it is recommended to keep the purified product as a neat oil under an inert atmosphere (Argon or Nitrogen) in a sealed vial at low temperatures (e.g., in a freezer at -20 °C).[7]

Table 2: Product Characterization Data

PropertyValue / Expected Signal
CAS Number 104802-53-1[]
Molecular Formula C₁₀H₁₆O₃
Molecular Weight 184.23 g/mol
Appearance Colorless to pale yellow oil[7]
¹H NMR (CDCl₃) δ ~9.7 (s, 1H, -CHO), ~4.1 (q, 2H, -OCH₂CH₃), ~1.2 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃) δ ~204 (-CHO), ~175 (-COOEt), ~60 (-OCH₂CH₃)
IR (neat, cm⁻¹) ~2720 (C-H stretch of aldehyde), ~1730 (C=O stretch of ester), ~1715 (C=O stretch of aldehyde)

References

Technical Support Center: Reductive Amination of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reductive amination of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical transformation. The synthesis of the resulting product, (1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate, is a key step in the preparation of various pharmaceutical intermediates.[1][2] This document provides in-depth, field-proven insights in a troubleshooting format to ensure the success of your experiments.

Core Reaction Overview

Reductive amination is a cornerstone of C-N bond formation, converting a carbonyl group into an amine via an intermediate imine.[3] For the synthesis of a primary amine from this compound, the reaction involves the condensation of the aldehyde with an ammonia source, followed by the in-situ reduction of the resulting imine/iminium ion.

cluster_0 Reductive Amination Workflow A (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate C Imine/Iminium Ion Intermediate A:e->C:w + B Ammonia Source (e.g., NH4OAc) B:e->C:w + E Product: (1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D:e->E:w F Reaction Quench & Aqueous Workup E->F G Purification F->G G->E Isolated Product

Caption: General workflow for the reductive amination process.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the reductive amination of this compound.

Category 1: Low or No Product Yield

Q1: My reaction shows low or no conversion of the starting aldehyde. What are the likely causes?

A1: This is a frequent issue, typically pointing to problems in the first step of the reaction: imine formation. The equilibrium between the aldehyde and the imine must be successfully established before reduction can occur.[3]

  • Cause 1: Ineffective Imine Formation. The condensation of the aldehyde and ammonia to form the imine is often the rate-limiting step and is pH-sensitive.

    • Solution: The reaction requires mildly acidic conditions (pH 4-6) to proceed efficiently. Acetic acid is commonly used as a catalyst to protonate the carbonyl oxygen, making it more electrophilic for the amine to attack.[4][5] However, if the solution is too acidic, the ammonia source will be fully protonated to the non-nucleophilic ammonium ion, halting the reaction.[6] Consider adding 1-2 equivalents of glacial acetic acid if not already in the protocol.

  • Cause 2: Inactive Reducing Agent. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent but is highly sensitive to moisture.

    • Solution: Ensure you are using STAB from a freshly opened bottle or one that has been stored properly in a desiccator. If you suspect your reagent has degraded, its potency can be assayed, but it is often more practical to purchase a new batch.

  • Cause 3: Incorrect Stoichiometry.

    • Solution: Ensure at least 1.2 to 1.5 equivalents of the reducing agent are used to drive the reaction to completion. For the ammonia source (e.g., ammonium acetate), using a larger excess (3-10 equivalents) can help push the imine formation equilibrium forward.

Category 2: Formation of Side Products

Q2: My primary impurity is the corresponding alcohol, (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate. How can I prevent this?

A2: The formation of the alcohol byproduct results from the direct reduction of the starting aldehyde. This indicates that your reducing agent is not selective enough or the reaction conditions favor aldehyde reduction over imine reduction.

  • Cause 1: Choice of Reducing Agent. Powerful reducing agents like sodium borohydride (NaBH₄) will readily reduce aldehydes.[7]

    • Solution: The use of a milder, more selective reducing agent is critical. Sodium triacetoxyborohydride (STAB) is the reagent of choice because it reduces iminium ions much faster than it reduces aldehydes or ketones, allowing for a one-pot procedure.[8][9] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic and generates cyanide waste.[8][10]

  • Cause 2: Reaction Conditions. Even with STAB, competitive reduction of the aldehyde can occur, especially at elevated temperatures or if the imine has not had sufficient time to form.

    • Solution: Perform the reaction at room temperature or below (0 °C). Allow the aldehyde and ammonia source to stir together for a period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent.[11]

Q3: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I minimize it?

A3: This byproduct is almost certainly the dialkylated secondary amine, formed when the desired primary amine product acts as a nucleophile and reacts with another molecule of the starting aldehyde.

  • Cause: Over-alkylation. This is a classic side reaction in reductive aminations when synthesizing primary or secondary amines.[6][12]

    • Solution: The most effective way to suppress this side reaction is to use a large excess of the ammonia source. By Le Châtelier's principle, a high concentration of ammonia will outcompete the primary amine product for reaction with the aldehyde. Using 5 to 10 equivalents of ammonium acetate is a common and effective strategy.

Q4: During workup, I seem to be losing my ethyl ester group, resulting in the carboxylic acid.

A4: This indicates saponification (hydrolysis) of the ethyl ester. Esters are sensitive to both strongly acidic and strongly basic conditions, especially with heating.[13][14][15]

  • Cause: Harsh pH During Workup. The reaction is typically quenched to destroy excess hydride reagent. Using strong bases (like 1M NaOH) can hydrolyze the ester.

    • Solution: Quench the reaction carefully with a milder base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until gas evolution ceases.[8] During extraction, avoid washes with strong acids or bases. If the product needs to be acidified for extraction, use a dilute acid (e.g., 1M HCl) and perform the extraction quickly at a low temperature.

Category 3: Stereochemical Issues

Q5: I am concerned about the stereochemistry. Can the (1R,4R) configuration epimerize during the reaction?

A5: The starting material has two stereocenters, at C1 (bearing the ester) and C4 (bearing the formyl group). The reaction itself does not affect the C4 stereocenter. However, the proton on C1 is alpha to a carbonyl and is therefore acidic, creating a potential for epimerization to the cis-(1S,4R) diastereomer.

  • Cause: Basic Conditions. Epimerization at the C1 position is most likely to occur under basic conditions.[16][17]

    • Solution: Standard reductive amination conditions using STAB are mildly acidic, which disfavors this epimerization. The risk arises primarily during the workup. Avoid using strong bases like NaOH or KOH for quenching or extraction if the absolute stereochemical purity of the C1 center is critical. A mild bicarbonate wash is much safer.

Comparative Analysis of Reducing Agents

The choice of reducing agent is paramount to success.[8]

Reducing AgentFormulaSelectivity (Imine vs. Aldehyde)Common SolventsKey AdvantagesMajor Pitfalls
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃ExcellentDCE, THF, DCM[18]Mild, highly selective, allows one-pot reaction, safer.[8][9]Moisture sensitive, relatively expensive.
Sodium Cyanoborohydride NaBH₃CNExcellentMeOH, EtOHEffective in protic solvents, good selectivity.[7]Highly Toxic , generates HCN gas with acid.[8][10]
Sodium Borohydride NaBH₄PoorMeOH, EtOHInexpensive, powerful.Reduces aldehydes and ketones; requires a two-step process (pre-formation and isolation of imine is best).[7]
Recommended Experimental Protocol

This protocol utilizes sodium triacetoxyborohydride for a safe and efficient one-pot synthesis.

Materials:

  • This compound (1.0 equiv)

  • Ammonium Acetate (NH₄OAc) (5.0 - 10.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and ammonium acetate (5.0-10.0 equiv).

  • Add anhydrous DCE or DCM as the solvent (approx. 0.1 M concentration of the aldehyde).

  • Stir the mixture vigorously at room temperature for 60 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the stirring suspension. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete in 3-12 hours).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until effervescence stops.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude amine as necessary, typically by column chromatography or by salt formation and recrystallization.

Visualized Mechanisms and Workflows

cluster_1 Reaction Mechanism compound compound Aldehyde Aldehyde (R-CHO) Iminium Iminium Ion [R-CH=NH2]+ Aldehyde->Iminium + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Iminium Product Primary Amine (R-CH2-NH2) Iminium->Product STAB NaBH(OAc)3 Hydride Hydride [H-] STAB->Hydride releases Hydride->Product attacks

Caption: Simplified mechanism of reductive amination.

G action action start Reaction Incomplete or Low Yield? check_sm Starting Aldehyde Consumed (by TLC)? start->check_sm check_reagents Check STAB activity (use fresh bottle). Increase NH4OAc excess. check_sm->check_reagents No impurity_check Major Impurity Observed? check_sm->impurity_check Yes check_conditions Pre-stir aldehyde/amine for 1h before adding STAB. Run at 0°C. check_reagents->check_conditions alcohol Is it the Alcohol byproduct? impurity_check->alcohol Yes workup_issue Product is likely polar. Consider workup/purification optimization. impurity_check->workup_issue No (baseline spot) overalkyl Is it the Secondary Amine? alcohol->overalkyl No use_stab Switch to STAB. Ensure imine formation before adding reductant. alcohol->use_stab Yes increase_nh4oac Increase NH4OAc to 10 equivalents. overalkyl->increase_nh4oac Yes

Caption: Troubleshooting decision tree for common issues.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a critical parameter that dictates the therapeutic efficacy and safety of a drug substance. The stereoisomers of a chiral molecule can exhibit profoundly different pharmacological activities. For a molecule such as (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its enantiopurity is paramount. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound, grounded in experimental data and practical insights for researchers, scientists, and drug development professionals.

The Imperative of Stereochemical Purity

This compound possesses two stereocenters, leading to the possibility of four stereoisomers. The biological activity is often associated with only one of these isomers. Consequently, robust and reliable analytical methods are required to quantify the desired enantiomer in the presence of its stereoisomeric impurities. This guide will explore and compare three principal analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral shift reagents.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric excess determination in the pharmaceutical industry.[1] The underlying principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Causality in Method Development:

The choice of a chiral stationary phase is the most critical factor. For a molecule like this compound, which contains both an ester and an aldehyde functional group, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice.[2] These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are effective for separating a broad range of chiral compounds.

The mobile phase composition is then optimized to achieve the best resolution and peak shape. A normal-phase mode, typically employing mixtures of alkanes (like n-hexane) and alcohols (like isopropanol or ethanol), provides excellent selectivity for many chiral separations on polysaccharide-based columns.[2][3] The alcohol modifier plays a crucial role in modulating the retention and enantioselectivity by competing with the analyte for polar interaction sites on the CSP.

Experimental Protocol: Chiral HPLC
  • Column Selection: A column packed with a polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives, is selected.[2]

  • Mobile Phase Preparation: A mobile phase consisting of n-hexane and an alcohol (e.g., isopropanol) is prepared. A typical starting composition would be 90:10 (v/v) n-hexane:isopropanol.

  • Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation Setup:

    • HPLC System: A standard HPLC system equipped with a UV detector is used.

    • Flow Rate: Set to 1.0 mL/min.

    • Column Temperature: Maintained at 25 °C.

    • Detection Wavelength: Set to a wavelength where the analyte exhibits sufficient absorbance (e.g., 210 nm), as the formyl group has a weak chromophore.

  • Injection and Data Acquisition: Inject the sample and record the chromatogram.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100

Visualizing the HPLC Workflow

Caption: Workflow for ee determination by Chiral HPLC.

Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes

For volatile and thermally stable compounds, chiral gas chromatography offers exceptional resolution and sensitivity.[4] The principle is similar to chiral HPLC, but the separation occurs in the gas phase with a chiral stationary phase coated on the inner wall of a capillary column.

Causality in Method Development:

The key to a successful chiral GC separation is the selection of an appropriate chiral stationary phase. Cyclodextrin derivatives are the most common and effective CSPs for GC.[5][6] These cyclic oligosaccharides have a chiral cavity that can form inclusion complexes with the enantiomers of the analyte. The stability of these diastereomeric complexes differs, leading to different retention times.

For this compound, derivatized cyclodextrins, such as those modified with alkyl or acetyl groups, are likely to provide good separation. The volatility of the analyte is also a critical consideration. Given its molecular weight, it should be sufficiently volatile for GC analysis without derivatization.

Experimental Protocol: Chiral GC
  • Column Selection: A capillary column coated with a derivatized cyclodextrin stationary phase is chosen.

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrumentation Setup:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.

    • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

    • Oven Temperature Program: A temperature gradient is often employed to ensure good separation and peak shape. For example, start at 100 °C, hold for 1 minute, then ramp to 200 °C at 5 °C/min.

    • Detector Temperature: Set higher than the final oven temperature (e.g., 280 °C).

  • Injection and Data Acquisition: A small volume (typically 1 µL) of the sample is injected, and the chromatogram is recorded.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers, as described for HPLC.

Visualizing the GC Workflow

Caption: Workflow for ee determination by Chiral GC.

NMR Spectroscopy with Chiral Shift Reagents: A Homogeneous Phase Approach

NMR spectroscopy offers a distinct advantage as it is a non-separative technique. The determination of enantiomeric excess is achieved by converting the enantiomers into diastereomeric complexes in solution through the addition of a chiral auxiliary.[7][8] Chiral lanthanide shift reagents (LSRs) are commonly used for this purpose.[9][10]

Causality in Method Development:

Lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are chiral Lewis acids that can coordinate to Lewis basic sites in the analyte molecule, such as the oxygen atoms of the ester and aldehyde groups in this compound.[9][11] This coordination forms transient diastereomeric complexes. The paramagnetic lanthanide ion induces large shifts in the NMR signals of the protons close to the coordination site. Because the spatial arrangement of the protons in the two diastereomeric complexes is different, they experience different induced shifts, leading to the splitting of signals for the two enantiomers in the NMR spectrum.

The magnitude of the induced shift is dependent on the concentration of the LSR, and careful titration is often necessary to achieve baseline separation of the signals without excessive line broadening. The formyl proton is an excellent candidate for monitoring due to its proximity to a potential coordination site and its typically clean signal in the ¹H NMR spectrum.[11]

Experimental Protocol: NMR with Chiral Shift Reagent
  • Sample Preparation: Dissolve a known amount of the analyte in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte to identify the signals of interest (e.g., the formyl proton).

  • Addition of Chiral Shift Reagent: Add a small, weighed amount of the chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR tube.

  • Incremental Titration and Spectral Acquisition: After each addition of the LSR, gently mix the sample and acquire a new ¹H NMR spectrum. Continue this process until the signal of interest for the two enantiomers is well-resolved.

  • Data Analysis: Integrate the well-resolved signals corresponding to each enantiomer. The enantiomeric excess is calculated from the ratio of the integrals: % ee = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] * 100

Visualizing the NMR Workflow

Caption: Workflow for ee determination by NMR with a chiral shift reagent.

Comparative Analysis of Techniques

FeatureChiral HPLCChiral GCNMR with Chiral Shift Reagents
Principle Differential interaction with a chiral stationary phaseDifferential interaction with a chiral stationary phase in the gas phaseFormation of diastereomeric complexes with a chiral shift reagent
Sample Volatility Not criticalRequiredNot critical
Sensitivity HighVery HighModerate
Resolution Very GoodExcellentGood (depends on reagent and analyte)
Sample Throughput ModerateHighLow to Moderate
Method Development Can be time-consuming (column screening)Requires optimization of temperature programRequires careful titration of the shift reagent
Cost (Instrument) HighModerateHigh
Cost (Consumables) High (chiral columns)Moderate (capillary columns)Low (reagents and solvents)
Sample Recovery Possible with preparative scaleDestructive (FID)Non-destructive

Conclusion and Recommendations

For the routine, high-throughput analysis of this compound in a drug development setting, Chiral HPLC stands out as the most robust and reliable method. Its applicability to a wide range of compounds without the constraint of volatility, coupled with its high sensitivity and reproducibility, makes it the industry workhorse. While the initial method development may require screening of several chiral columns, once a suitable method is established, it can be readily validated and implemented for quality control.

Chiral GC is an excellent alternative if high resolution and speed are the primary considerations, and the analyte is confirmed to be thermally stable. Its lower operational cost per sample can be advantageous for large numbers of samples.

NMR spectroscopy with chiral shift reagents is a powerful tool, particularly in a research and development context where non-destructive analysis and rapid screening of reaction conditions are valuable. It can provide a quick assessment of enantiomeric excess without the need for extensive method development associated with chromatography. However, its lower sensitivity and potential for signal overlap in complex mixtures may limit its use in routine quality control of final products.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the required level of accuracy and precision, sample throughput, and available instrumentation. A multi-faceted approach, potentially using one chromatographic technique for routine analysis and an orthogonal method like NMR for confirmation, provides the highest level of confidence in the stereochemical purity of this compound.

References

A Comparative Guide to the Synthetic Routes of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. Its rigid, stereochemically defined cyclohexane core makes it a valuable building block for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). The precise orientation of the formyl and ethyl carboxylate groups in the trans configuration is crucial for its utility in stereoselective synthesis. This guide provides a comprehensive comparison of the most viable synthetic routes to this target molecule, offering in-depth technical analysis and field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the methodologies.

Route A: The Workhorse Strategy - From p-Hydroxybenzoic Acid

This is the most established and versatile route, commencing from the readily available and inexpensive starting material, p-hydroxybenzoic acid. This pathway offers a logical progression through well-understood chemical transformations, allowing for good control over the final stereochemistry.

Step 1: Esterification of p-Hydroxybenzoic Acid

The initial step involves the protection of the carboxylic acid functionality as an ethyl ester. This is a standard Fischer esterification, typically carried out by refluxing p-hydroxybenzoic acid in ethanol with a catalytic amount of a strong acid, such as sulfuric acid. The primary purpose of this step is to prevent the carboxylic acid from interfering with the subsequent reduction and oxidation reactions.

Step 2: Hydrogenation of the Aromatic Ring

The aromatic ring of ethyl p-hydroxybenzoate is reduced to a cyclohexane ring via catalytic hydrogenation. This is a critical step where the stereochemistry of the 1,4-substituents is established. The reaction is typically performed under hydrogen pressure in the presence of a noble metal catalyst, such as ruthenium or rhodium on a carbon support. The hydrogenation of the benzene ring is a saturation process that leads to a mixture of cis and trans isomers of ethyl 4-hydroxycyclohexanecarboxylate.[1]

Causality of Catalyst Choice: Ruthenium-based catalysts are often preferred for the hydrogenation of aromatic rings as they can operate under milder conditions compared to other catalysts and have a good propensity for producing the desired cyclohexane ring without significant side reactions.

To enrich the desired trans isomer, the resulting mixture of cis and trans isomers can be subjected to an isomerization step. This is typically achieved by treating the mixture with a base, such as sodium ethoxide in ethanol. The underlying principle is the thermodynamic equilibration of the two isomers, with the trans isomer, where both bulky substituents are in the more stable equatorial position, being the thermodynamically favored product.

Step 3: Enzymatic Resolution of (±)-trans-Ethyl 4-hydroxycyclohexanecarboxylate

With the trans isomer in hand, the next crucial step is the resolution of the racemic mixture to isolate the desired (1R,4R)-enantiomer. Enzymatic kinetic resolution is a highly efficient and environmentally benign method for this purpose. Lipases are particularly well-suited for the stereoselective acylation or hydrolysis of alcohols.

Expertise in Biocatalysis: The choice of lipase is critical for achieving high enantioselectivity. Lipases from Pseudomonas sp. (such as Lipase PS) and Candida antarctica Lipase B (CALB) have demonstrated excellent performance in resolving similar cyclic secondary alcohols.[2][3][4][5] The principle of kinetic resolution lies in the fact that one enantiomer of the racemic alcohol reacts significantly faster with an acyl donor in the presence of the lipase than the other. This results in the formation of an ester from one enantiomer while the other enantiomer remains as the unreacted alcohol.

For the synthesis of (1R,4R)-ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, a lipase-catalyzed transesterification with an acyl donor like vinyl acetate is a common strategy. The (1R,4R)-enantiomer is selectively acylated, leaving the (1S,4S)-enantiomer as the unreacted alcohol. The resulting ester can then be separated from the unreacted alcohol by chromatography, and the desired (1R,4R)-alcohol can be obtained by hydrolysis of the ester.

Step 4: Oxidation to the Aldehyde

The final step is the oxidation of the primary alcohol functionality of (1R,4R)-ethyl 4-(hydroxymethyl)cyclohexanecarboxylate to the corresponding aldehyde. This transformation requires a mild and selective oxidizing agent to avoid over-oxidation to the carboxylic acid and to prevent epimerization of the chiral centers.

Two highly reliable methods for this purpose are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[6][7] The reaction is known for its high yields and compatibility with a wide range of functional groups.

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a very mild and efficient method for oxidizing primary alcohols to aldehydes at room temperature.[8][9][10][11][12] It offers the advantage of not requiring cryogenic temperatures and generally results in a straightforward workup.

Trustworthiness of the Protocol: Both Swern and DMP oxidations are well-established and extensively documented in organic synthesis, providing a high degree of confidence in their application for this final step. The mild conditions of these reactions ensure that the stereochemical integrity of the (1R,4R) centers is maintained.

Route B: The Challenging Alternative - From Diethyl Terephthalate

An alternative approach to the cyclohexane core is through the hydrogenation of diethyl terephthalate.[1] While seemingly more direct, this route presents significant challenges in achieving the desired stereochemistry and functional group selectivity.

Step 1: Hydrogenation of Diethyl Terephthalate

Similar to Route A, the aromatic ring of diethyl terephthalate can be hydrogenated to yield diethyl 1,4-cyclohexanedicarboxylate. This reaction also produces a mixture of cis and trans isomers, with the trans isomer being the target. Various catalytic systems have been explored to maximize the trans-to-cis ratio.

Step 2: Selective Mono-reduction

The major hurdle in this route is the selective mono-reduction of the trans-diethyl 1,4-cyclohexanedicarboxylate to (1R,4R)-ethyl 4-(hydroxymethyl)cyclohexanecarboxylate. Reducing one ester group to a hydroxymethyl group while leaving the other intact and controlling the stereochemistry is a formidable challenge. Standard reducing agents like lithium aluminum hydride would likely reduce both ester groups. This would necessitate a protection-deprotection sequence, adding steps and reducing the overall efficiency of the synthesis.

Due to this significant challenge, Route B is generally considered less practical for the laboratory-scale synthesis of this compound compared to Route A.

Comparative Analysis

ParameterRoute A: From p-Hydroxybenzoic AcidRoute B: From Diethyl Terephthalate
Starting Material Readily available and inexpensive.Readily available.
Stereocontrol Well-established methods for obtaining the trans isomer and for enzymatic resolution of enantiomers.Difficult to control stereochemistry during hydrogenation and subsequent selective reduction.
Key Challenges Enzymatic resolution requires screening for an optimal lipase and reaction conditions.Selective mono-reduction of the diester is a major synthetic hurdle.
Overall Viability High, practical, and scalable.Low, due to the difficulty in selective reduction.
Number of Steps 4 (Esterification, Hydrogenation, Resolution, Oxidation)Potentially more steps if protection-deprotection is required for selective reduction.

Experimental Protocols

Protocol for Route A: Step 3 - Enzymatic Kinetic Resolution of (±)-trans-Ethyl 4-hydroxycyclohexanecarboxylate
  • To a solution of (±)-trans-ethyl 4-hydroxycyclohexanecarboxylate (1.0 eq) in a suitable organic solvent (e.g., toluene or diisopropyl ether) is added vinyl acetate (1.5 eq).

  • Immobilized Candida antarctica Lipase B (CALB) is added to the mixture.

  • The suspension is stirred at a controlled temperature (e.g., 30-40 °C) and the reaction progress is monitored by chiral HPLC or GC.

  • The reaction is stopped at approximately 50% conversion.

  • The enzyme is removed by filtration.

  • The solvent is removed under reduced pressure.

  • The resulting mixture of the acylated (1R,4R)-enantiomer and the unreacted (1S,4S)-alcohol is separated by column chromatography on silica gel.

  • The purified (1R,4R)-ethyl 4-acetoxycyclohexanecarboxylate is then hydrolyzed using a mild base (e.g., potassium carbonate in methanol) to afford the desired (1R,4R)-ethyl 4-hydroxycyclohexanecarboxylate.

Protocol for Route A: Step 4 - Dess-Martin Periodinane (DMP) Oxidation
  • To a solution of (1R,4R)-ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in dichloromethane (DCM) at room temperature is added Dess-Martin periodinane (1.1 eq) in one portion.[8][9][11]

  • The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 1-3 hours).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • The mixture is stirred vigorously for 15-20 minutes until the layers are clear.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.

Visualizing the Synthetic Pathways

Route_A p_HBA p-Hydroxybenzoic Acid Et_p_HBA Ethyl p-Hydroxybenzoate p_HBA->Et_p_HBA EtOH, H+ rac_trans_alcohol (±)-trans-Ethyl 4-hydroxycyclohexanecarboxylate Et_p_HBA->rac_trans_alcohol H2, Ru/C R_alcohol (1R,4R)-Ethyl 4-hydroxycyclohexanecarboxylate rac_trans_alcohol->R_alcohol Enzymatic Resolution target This compound R_alcohol->target DMP or Swern Oxidation

Caption: Synthetic pathway for Route A starting from p-Hydroxybenzoic Acid.

Route_B DET Diethyl Terephthalate rac_trans_diester (±)-trans-Diethyl 1,4-cyclohexanedicarboxylate DET->rac_trans_diester H2, Catalyst R_alcohol (1R,4R)-Ethyl 4-hydroxycyclohexanecarboxylate rac_trans_diester->R_alcohol Selective Mono-reduction (Challenging) target This compound R_alcohol->target Oxidation

Caption: Synthetic pathway for Route B starting from Diethyl Terephthalate.

Conclusion

References

A Comparative Guide to Chiral Building Blocks: (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and asymmetric synthesis, the strategic selection of chiral building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. These enantiomerically pure starting materials provide a foundational platform for the construction of complex molecular architectures with precise stereochemical control. This guide offers an in-depth comparison of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate , a versatile bifunctional building block, with other prominent classes of chiral synthons, including organocatalysts like proline, and substrate-controlled auxiliaries such as Evans oxazolidinones and menthol derivatives. Through an objective analysis of their performance in key chemical transformations, supported by experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Value of Chiral Building Blocks

The chirality of a drug molecule is intrinsically linked to its pharmacological activity. As biological targets like enzymes and receptors are themselves chiral, they often exhibit stereospecific interactions with small molecule ligands. Consequently, the synthesis of single-enantiomer drugs is a paramount objective in pharmaceutical development to maximize therapeutic efficacy and minimize off-target effects. Chiral building blocks, sourced from the "chiral pool" of naturally occurring molecules or prepared through asymmetric synthesis, are instrumental in achieving this goal. They offer a reliable and often more economical alternative to late-stage chiral separations or the de novo development of asymmetric catalytic systems.

This compound stands out as a particularly useful chiral building block due to its rigid 1,4-disubstituted cyclohexane core and the presence of two distinct and orthogonally reactive functional groups: an aldehyde and an ethyl ester. This unique arrangement allows for sequential and site-selective modifications, making it an attractive starting point for the synthesis of a diverse range of complex targets, including spirocyclic compounds and conformationally constrained scaffolds often sought in drug design.

Comparative Analysis of Chiral Building Blocks in Asymmetric Synthesis

The efficacy of a chiral building block is best assessed by its performance in stereoselective bond-forming reactions. Here, we compare this compound with other widely used chiral building blocks in the context of two of the most fundamental transformations in organic synthesis: the aldol reaction and the Diels-Alder reaction.

The Aldol Reaction: A Cornerstone of C-C Bond Formation

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The choice of chiral building block dictates the strategy for controlling the stereochemical outcome.

L-Proline, a readily available amino acid from the chiral pool, has revolutionized asymmetric synthesis as an organocatalyst. It operates via an enamine-based catalytic cycle, directly activating carbonyl compounds for asymmetric addition to an aldehyde.

Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

A solution of L-proline (10-30 mol%) in a suitable solvent (e.g., DMSO, DMF, or a methanol/water mixture) is stirred before the addition of the ketone (e.g., acetone or cyclohexanone) and the aldehyde. The reaction is typically stirred at room temperature or below and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.

Diagram: Proline-Catalyzed Aldol Reaction Workflow

G start Dissolve L-Proline in Solvent add_ketone Add Ketone start->add_ketone add_aldehyde Add Aldehyde add_ketone->add_aldehyde react Stir at Controlled Temperature add_aldehyde->react quench Quench with aq. NH4Cl react->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Enantioenriched Aldol Product purify->product

Caption: Workflow for a typical proline-catalyzed asymmetric aldol reaction.

Evans oxazolidinones are chiral auxiliaries that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. In the context of the aldol reaction, an N-acyl oxazolidinone is converted to its boron enolate, which then reacts with an aldehyde with high diastereoselectivity.

Experimental Protocol: Evans Auxiliary-Mediated Aldol Reaction

The N-acyl oxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled to -78 °C. A Lewis acid, typically dibutylboron triflate, and a hindered base, such as diisopropylethylamine, are added to form the Z-enolate. The aldehyde is then added, and the reaction is stirred at low temperature. Workup involves an oxidative cleavage of the boron and subsequent removal of the chiral auxiliary.

G acyl_ox N-Acyl Oxazolidinone enolate Boron Enolate Formation (Bu2BOTf, DIPEA) acyl_ox->enolate transition_state Zimmerman-Traxler Transition State enolate->transition_state aldehyde Aldehyde aldehyde->transition_state adduct Diastereomeric Adduct transition_state->adduct cleavage Auxiliary Cleavage adduct->cleavage product Enantioenriched Aldol Product cleavage->product

Caption: General workflow for a Diels-Alder reaction using a chiral auxiliary.

Chiral AuxiliaryTypical Diastereomeric Ratio (endo:exo and facial)YieldAdvantagesDisadvantages
(-)-Menthol ~40% deModerateInexpensive, readily available from the chiral pool.Moderate diastereoselectivity.
(-)-8-Phenylmenthol >90% deHighHigh diastereoselectivity due to increased steric bulk.More expensive than menthol.
Evans Oxazolidinone >99:1 drHighExcellent diastereoselectivity and predictability.Stoichiometric use, additional synthetic steps.

This compound is not typically used as a chiral auxiliary in Diels-Alder reactions. However, its derivatives, where the ester or aldehyde is transformed into a dienophile or diene, could potentially leverage the chirality of the cyclohexane ring to influence the stereochemical outcome of cycloadditions.

Case Studies: Application of Chiral Building Blocks in Drug Synthesis

The true value of a chiral building block is demonstrated in its successful application in the total synthesis of complex, biologically active molecules.

Synthesis of Oseltamivir (Tamiflu®)

The antiviral drug oseltamivir is a prime example where various chiral building blocks have been employed in its synthesis, often starting from molecules in the chiral pool like shikimic acid or quinic acid. [1][2]More recently, organocatalytic approaches have been developed that build the chiral cyclohexane core from achiral starting materials. For instance, a highly efficient synthesis of oseltamivir utilizes a diphenylprolinol silyl ether, a derivative of proline, to catalyze an asymmetric Michael reaction, which sets a key stereocenter with high enantioselectivity. [3]This highlights the power of organocatalysis to create chirality early in a synthetic sequence.

Synthesis of MDM2 Inhibitors

The development of small molecule inhibitors of the p53-MDM2 interaction is a major focus in cancer therapy. [4]Many of these inhibitors feature complex, stereochemically dense scaffolds. The synthesis of spiro-oxindole MDM2 inhibitors, for example, often relies on chiral building blocks to control the stereochemistry of the spirocyclic core. In some reported syntheses, chiral amino acids are used as starting materials in multi-component [3+2] cycloaddition reactions to construct the pyrrolidine ring with high diastereoselectivity. [5]This showcases how chiral building blocks from the amino acid pool are instrumental in accessing novel and complex chemical space for drug discovery.

Synthesis and Availability of this compound

The accessibility of a chiral building block is a crucial factor for its practical application. This compound can be synthesized from commercially available starting materials. A common route involves the protection of one of the carbonyl groups of a symmetrical precursor, followed by a stereoselective reduction and subsequent functional group manipulations.

Illustrative Synthetic Protocol: Preparation of this compound

  • Protection: Start with a commercially available 4-oxocyclohexanecarboxylic acid derivative. The ketone can be selectively protected as a ketal, for example, by reacting with ethylene glycol in the presence of an acid catalyst.

  • Esterification: The carboxylic acid is then esterified to the ethyl ester using standard conditions (e.g., ethanol and a catalytic amount of acid).

  • Stereoselective Reduction: The protected ketone can be reduced to the corresponding alcohol. While this step may not be stereoselective on its own, subsequent steps or alternative starting materials can ensure the desired stereochemistry. A more direct route may involve the asymmetric hydrogenation of a suitable precursor.

  • Deprotection and Oxidation: The protecting group is removed to reveal the ketone, which is then reduced to the alcohol. Finally, the alcohol is oxidized to the aldehyde using a mild oxidizing agent like PCC or a Swern oxidation to afford this compound.

The availability of this building block from commercial suppliers further enhances its utility for research and development.

Conclusion: Selecting the Optimal Chiral Building Block

The choice of a chiral building block is a strategic decision that depends on several factors, including the target molecule's structure, the desired stereochemical outcome, the cost and availability of the starting materials, and the overall synthetic strategy.

  • This compound is an excellent choice for constructing molecules with a rigid cyclohexane core and for syntheses that require sequential, site-selective modifications of its aldehyde and ester functionalities. Its utility as a chiral electrophile in addition reactions is a key feature.

  • Proline and its derivatives offer a powerful catalytic approach for generating chirality, particularly in aldol and Michael reactions. Their use is advantageous in terms of atom economy and the avoidance of protecting groups and auxiliary removal steps.

  • Evans oxazolidinones and menthol derivatives are highly reliable chiral auxiliaries that provide excellent levels of diastereoselectivity in a wide range of reactions. They are particularly well-suited for substrate-controlled synthesis where high predictability is required.

Ultimately, a thorough understanding of the strengths and limitations of each class of chiral building block, as demonstrated in this guide, will empower chemists to design more efficient and elegant synthetic routes to the complex chiral molecules that drive innovation in medicine and science.

References

A Researcher's Guide to the Biological Activity Screening of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the cyclohexane carboxylate scaffold represents a privileged structure, appearing in a variety of biologically active molecules. The specific stereoisomer, (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate, offers a versatile starting point for the synthesis of novel derivatives with potential therapeutic applications. The presence of a reactive aldehyde group allows for the straightforward introduction of diverse chemical moieties, leading to libraries of compounds with a wide range of physicochemical properties and, consequently, varied biological activities. This guide provides a comprehensive framework for the synthesis and subsequent biological screening of derivatives of this compound, with a focus on anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis with relevant alternative compounds, supported by experimental data from analogous structures.

The Synthetic Gateway: Derivatization of the Cyclohexane Scaffold

The chemical reactivity of the formyl group in this compound is the cornerstone of its utility as a synthetic intermediate. This aldehyde functionality can readily undergo condensation reactions with primary amines to form Schiff bases, with hydrazines to yield hydrazones, and with thiosemicarbazide to produce thiosemicarbazones. These reactions are typically high-yielding and can be performed under mild conditions, making them ideal for the rapid generation of a diverse library of derivatives.

General Synthesis of Schiff Base, Hydrazone, and Thiosemicarbazone Derivatives

The synthesis of these derivatives follows a general condensation reaction mechanism. The nucleophilic amine, hydrazine, or thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step to form the corresponding imine (Schiff base), hydrazone, or thiosemicarbazone.

G start This compound product1 Schiff Base Derivative start->product1 Condensation product2 Hydrazone Derivative start->product2 Condensation product3 Thiosemicarbazone Derivative start->product3 Condensation reactant1 Primary Amine (R-NH2) reactant1->product1 reactant2 Hydrazine (R-NHNH2) reactant2->product2 reactant3 Thiosemicarbazide reactant3->product3

Caption: Synthetic routes to key derivatives of this compound.

Comparative Biological Activity Screening

A systematic screening of the synthesized derivatives is crucial to identify lead compounds for further development. This section outlines a panel of in vitro assays to assess their potential anticancer, antimicrobial, and anti-inflammatory properties. For a robust comparison, we will evaluate the performance of our hypothetical derivatives against established compounds: Tranexamic acid, a known antifibrinolytic agent with a cyclohexane core[1], and other relevant compounds from the literature that share structural similarities.

Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Table 1: Comparative in vitro Anticancer Activity (IC50, µM)

CompoundHuman Breast Cancer (MCF-7)Human Colon Cancer (HT-29)Human Lung Cancer (A549)
Hypothetical Schiff Base Derivative 1 Anticipated 15-30Anticipated 20-40Anticipated 25-50
Hypothetical Hydrazone Derivative 2 Anticipated 10-25Anticipated 15-35Anticipated 20-45
Hypothetical Thiosemicarbazone Derivative 3 Anticipated 5-15Anticipated 8-20Anticipated 10-30
Doxorubicin (Standard) 0.5 - 1.50.8 - 2.01.0 - 3.0
Tranexamic Acid >100>100>100

Note: The anticipated IC50 values are hypothetical and serve as a guide for expected potency based on published data for analogous compounds. Actual experimental values may vary.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3] The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Comparative in vitro Antimicrobial Activity (MIC, µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Hypothetical Schiff Base Derivative 1 Anticipated 16-64Anticipated 32-128Anticipated >128
Hypothetical Hydrazone Derivative 2 Anticipated 8-32Anticipated 16-64Anticipated 64-128
Hypothetical Thiosemicarbazone Derivative 3 Anticipated 4-16Anticipated 8-32Anticipated 16-64
Ciprofloxacin (Standard) 0.25 - 1.00.015 - 0.125Not Applicable
Fluconazole (Standard) Not ApplicableNot Applicable0.25 - 2.0
Tranexamic Acid >256>256>256

Note: The anticipated MIC values are hypothetical and based on literature values for similar classes of compounds. Experimental outcomes will depend on the specific derivative.

Anti-inflammatory Activity: Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be a measure of its anti-inflammatory activity.[4] This assay uses bovine serum albumin (BSA) as the protein, and denaturation is induced by heat.

Table 3: Comparative in vitro Anti-inflammatory Activity (% Inhibition of Protein Denaturation)

Compound (at 100 µg/mL)% InhibitionIC50 (µg/mL)
Hypothetical Schiff Base Derivative 1 Anticipated 40-60%Anticipated 80-120
Hypothetical Hydrazone Derivative 2 Anticipated 50-70%Anticipated 60-100
Hypothetical Thiosemicarbazone Derivative 3 Anticipated 60-80%Anticipated 40-80
Diclofenac Sodium (Standard) 80-95%10-20
Tranexamic Acid Anticipated 10-20%>200

Note: The anticipated inhibition and IC50 values are hypothetical, based on the known anti-inflammatory potential of these classes of compounds.

Experimental Protocols

Synthesis of a Representative Thiosemicarbazone Derivative

Materials: this compound, thiosemicarbazide, ethanol, glacial acetic acid.

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add thiosemicarbazide (1.1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone derivative.

  • Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.

Caption: Experimental workflow for the synthesis of a thiosemicarbazone derivative.

In Vitro Anticancer MTT Assay Protocol

Materials: Human cancer cell lines (e.g., MCF-7), DMEM media, Fetal Bovine Serum (FBS), penicillin-streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO, test compounds.

Procedure:

  • Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

Materials: Bovine Serum Albumin (BSA), phosphate-buffered saline (PBS, pH 6.4), test compounds, diclofenac sodium, spectrophotometer.

Procedure:

  • Prepare a 0.2% w/v solution of BSA in PBS.

  • Prepare various concentrations of the test compounds and the standard drug (diclofenac sodium) in PBS.

  • To 0.5 mL of each test solution, add 0.5 mL of the BSA solution.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 72°C for 5 minutes.

  • After cooling, measure the turbidity of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of the synthesized derivatives is intrinsically linked to their chemical structure. For instance, the imine (-C=N-) linkage in Schiff bases is crucial for their biological activities. The nature of the substituent on the nitrogen atom can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Thiosemicarbazones are known to exert their biological effects through various mechanisms, including the inhibition of enzymes like cyclooxygenase (COX), which are key in the inflammatory pathway.[3][4][5][6][7] The thiocarbonyl group (C=S) and the hydrazone moiety (-NH-N=C-) are critical for their activity, often acting as chelating agents for metal ions in metalloenzymes.

G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX Enzyme Arachidonic_Acid->COX_Enzyme Metabolized by Prostaglandins Prostaglandins (Inflammation, Pain) COX_Enzyme->Prostaglandins Produces Thiosemicarbazone Thiosemicarbazone Derivative Thiosemicarbazone->COX_Enzyme Inhibits

Caption: Proposed mechanism of anti-inflammatory action via COX enzyme inhibition.

Conclusion and Future Directions

This guide provides a foundational strategy for the synthesis and biological evaluation of novel derivatives of this compound. The straightforward derivatization of the aldehyde group allows for the creation of a diverse chemical library, which can be efficiently screened for anticancer, antimicrobial, and anti-inflammatory activities using the detailed protocols provided. The comparative data, while based on analogous structures, offers a valuable benchmark for interpreting experimental results.

Future work should focus on expanding the library of derivatives by exploring a wider range of amines, hydrazines, and other nucleophiles. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the physicochemical properties of the derivatives with their biological activities, guiding the design of more potent and selective compounds. Promising lead compounds identified from these in vitro screens should be advanced to more complex cellular and in vivo models to further elucidate their therapeutic potential.

References

A Senior Application Scientist's Guide to the Validation of a Novel Chiral HPLC Method for (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereoisomeric Purity

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). As with many pharmaceuticals, stereochemistry plays a pivotal role in therapeutic efficacy and safety. Often, only one enantiomer provides the desired pharmacological effect, while the other may be inactive or, in worst-case scenarios, contribute to toxicity.[1] Consequently, the accurate quantification of the desired enantiomer and its counterpart is a non-negotiable aspect of quality control in the drug development pipeline.

This guide details the validation of a newly developed, high-performance liquid chromatography (HPLC) method for the enantioselective analysis of this compound. The objective is to establish, through documented evidence, that this analytical procedure is suitable for its intended purpose, adhering to the rigorous standards set by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Method Development and Comparative Overview

The New Method: A High-Resolution Chiral HPLC-UV Approach

The developed method employs a polysaccharide-based chiral stationary phase (CSP), renowned for its broad applicability in separating a wide range of enantiomeric compounds.[4] The selection of this specific CSP was the result of a meticulous method scouting process, which aims to find the optimal combination of column and mobile phase for a given chiral compound.[1]

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Column Temperature: 25°C

Rationale for Method Design: The choice of a normal-phase mobile system provides excellent selectivity for the non-polar analyte. Isopropanol acts as the polar modifier, influencing retention times and resolution. The 230 nm wavelength was selected based on the UV absorbance maximum of the formyl-chromophore, ensuring adequate sensitivity.

Comparison with Alternative Techniques

While HPLC is a mainstay for chiral analysis, other techniques like Supercritical Fluid Chromatography (SFC) are gaining traction.[5][6] SFC often offers advantages in terms of speed and reduced organic solvent consumption, making it a "greener" alternative.[7][8][9] However, HPLC remains a more versatile and widely established technique in many quality control laboratories.[9] The developed HPLC method demonstrates superior resolution and robustness compared to previously used gas chromatography (GC) methods, which can pose challenges for thermally labile compounds.

Comprehensive Method Validation Protocol and Results

The validation of this analytical method was conducted in accordance with the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for various analytical procedures.[2][10][11] The objective is to demonstrate that the method is suitable for its intended purpose.[12]

Validation Workflow

The overall workflow for the validation process is depicted below. It begins with the developed method and proceeds through a series of tests to evaluate its performance characteristics.

ValidationWorkflow method Developed Analytical Method specificity Specificity / Selectivity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness report Final Validation Report specificity->report linearity->report accuracy->report repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate lod_loq->report robustness->report repeatability->report intermediate->report conclusion Method is Fit for Purpose report->conclusion

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical synthesis and drug development, chiral building blocks are of paramount importance. (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate is a key intermediate, valued for its defined stereochemistry and bifunctional nature, possessing both an aldehyde and an ester. Understanding the reactivity of its formyl group is critical for chemists designing synthetic routes, as it dictates reaction conditions, potential side products, and overall efficiency.

This guide provides an in-depth comparison of the reactivity of this compound against three structurally related aldehydes:

  • Cyclohexanecarboxaldehyde: The direct parent structure, lacking the C4 ethyl ester. This allows for the isolation of the electronic influence of the ester group.

  • Pivalaldehyde (2,2-Dimethylpropanal): An acyclic aldehyde with significant steric bulk adjacent to the formyl group, providing a benchmark for steric hindrance effects.

  • Benzaldehyde: The simplest aromatic aldehyde, used to contrast the reactivity of an sp²-hybridized carbonyl carbon within a conjugated system against the sp³-hybridized systems of the alicyclic aldehydes.

We will explore the theoretical underpinnings of their reactivity and provide robust experimental protocols for three common and informative transformations: Wittig olefination, sodium borohydride reduction, and reductive amination.

Theoretical Framework: Factors Governing Aldehyde Reactivity

The reactivity of an aldehyde in nucleophilic addition reactions is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center.[1]

  • Electronic Effects: The carbonyl carbon carries a partial positive charge (δ+) due to the electronegativity of the oxygen atom. Electron-withdrawing groups (EWGs) attached to the aldehyde-bearing ring or chain can intensify this positive charge, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) can diminish this charge, reducing reactivity.[1] Aromatic aldehydes like benzaldehyde are generally less reactive than aliphatic aldehydes because the benzene ring stabilizes the carbonyl group through resonance, delocalizing the partial positive charge.[2][3][4]

  • Steric Effects: The rate of nucleophilic attack is highly sensitive to the bulk of the groups surrounding the carbonyl.[5][6] Larger, more complex substituents can physically impede the approach of a nucleophile, slowing the reaction rate.[1][7]

In our target molecule, this compound, the ethyl ester group at the C4 position is an electron-withdrawing group. Its influence, transmitted through the sigma bonds of the cyclohexane framework, is expected to increase the electrophilicity of the formyl carbon relative to the unsubstituted cyclohexanecarboxaldehyde.

G T_Struct Structure: Cyclohexane ring with -CHO and -COOEt groups T_Electronic Electronic Effect: -COOEt is an EWG. Slightly enhances δ+ on carbonyl C. T_Struct->T_Electronic T_Steric Steric Effect: Bulky cyclohexane chair. T_Struct->T_Steric C1_Electronic Electronic Effect: Alkyl group is weakly donating. Baseline reactivity. C1_Struct Structure: Cyclohexane ring with -CHO C1_Struct->C1_Electronic C1_Steric Steric Effect: Identical to target molecule. C1_Struct->C1_Steric C2_Electronic Electronic Effect: Alkyl group is weakly donating. C2_Struct Structure: t-butyl group with -CHO C2_Struct->C2_Electronic C2_Steric Steric Effect: Highly hindered by t-butyl group. C2_Struct->C2_Steric C3_Electronic Electronic Effect: Resonance stabilization. Reduces δ+ on carbonyl C. C3_Struct Structure: Phenyl ring with -CHO C3_Struct->C3_Electronic C3_Steric Steric Effect: Planar, less hindered than cyclohexyl. C3_Struct->C3_Steric

Caption: Structural factors influencing aldehyde reactivity.

Experimental Reactivity Benchmarking

To quantitatively assess reactivity, we propose three standard synthetic transformations. The protocols are designed for parallel execution to ensure self-validation through direct comparison under identical conditions.

Wittig Olefination

The Wittig reaction, which converts aldehydes to alkenes, is a cornerstone of organic synthesis.[8][9][10] Its rate is sensitive to both steric and electronic factors. We will use a non-stabilized ylide, which typically reacts under kinetic control, providing a clear measure of the aldehyde's intrinsic reactivity.[8][11]

Experimental Protocol:

  • Reagent Preparation: Prepare a 0.5 M solution of methyltriphenylphosphonium bromide in dry THF. In a separate flask under N₂, cool this solution to 0 °C and add 1.0 equivalent of n-butyllithium dropwise to generate the methylenetriphenylphosphorane ylide. Stir for 30 minutes at 0 °C.

  • Parallel Reaction Setup: In four separate, dry, N₂-purged flasks, dissolve 1.0 mmol of each respective aldehyde in 5 mL of dry THF.

  • Reaction Initiation: To each flask, add 1.1 equivalents of the prepared ylide solution simultaneously via syringe.

  • Monitoring: Withdraw aliquots from each reaction mixture at 5, 15, 30, and 60-minute intervals. Quench each aliquot with a saturated aqueous solution of NH₄Cl.

  • Analysis: Extract the quenched aliquots with diethyl ether. Analyze the organic layer by Gas Chromatography (GC) or ¹H NMR to determine the ratio of starting aldehyde to alkene product. The rate of conversion serves as the measure of reactivity.

Rationale for Protocol Design: The use of a non-stabilized ylide in THF under lithium-salt-free conditions (after the initial generation) ensures the reaction is kinetically controlled, reflecting the initial rate of nucleophilic attack on the carbonyl.[8][9] Monitoring the reaction at early time points provides a clear picture of the initial reaction velocity.

G cluster_workflow Wittig Reaction Workflow Ylide Ylide Generation (Ph₃P⁺CH₃Br⁻ + n-BuLi) Reaction Initiate Reactions (Add Ylide to each aldehyde) Ylide->Reaction Aldehydes Prepare 4 Aldehyde Solutions (1.0 mmol each in THF) Aldehydes->Reaction Quench Time-Point Quenching (t = 5, 15, 30, 60 min) Reaction->Quench Analysis GC / NMR Analysis (Measure % Conversion) Quench->Analysis Compare Compare Reaction Rates Analysis->Compare

Caption: Experimental workflow for comparing Wittig reaction rates.

Expected Outcomes:

AldehydePredicted Relative RateRationale
This compound FastestEWG (-COOEt) enhances carbonyl electrophilicity.
CyclohexanecarboxaldehydeFastUnhindered aliphatic aldehyde, baseline for comparison.
BenzaldehydeModerateResonance stabilization reduces electrophilicity.[3][4]
PivalaldehydeSlowestSevere steric hindrance from the t-butyl group impeding ylide approach.
Hydride Reduction with Sodium Borohydride

The reduction of an aldehyde to a primary alcohol using sodium borohydride (NaBH₄) is a fundamental nucleophilic addition of a hydride ion (H⁻).[12][13][14] This reaction is an excellent probe of the intrinsic electrophilicity of the carbonyl carbon, as the nucleophile is very small.

Experimental Protocol:

  • Parallel Reaction Setup: In four separate flasks, dissolve 1.0 mmol of each aldehyde in 10 mL of absolute ethanol and cool to 0 °C in an ice bath.

  • Reagent Preparation: Prepare a stock solution of NaBH₄ (0.2 M in ethanol).

  • Reaction Initiation: Add 0.3 equivalents of the NaBH₄ solution to each flask simultaneously. The use of sub-stoichiometric reductant ensures the reaction rate is dependent on the aldehyde's reactivity.

  • Monitoring: Follow the disappearance of the aldehyde peak using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 2 minutes).

  • Analysis: The time taken for complete consumption of the starting material is the primary metric for comparison.

Rationale for Protocol Design: Sodium borohydride is a mild and selective reducing agent, making it ideal for comparing aldehyde reactivity without affecting the ester group on the target molecule.[12] Running the reaction in ethanol at a controlled temperature (0 °C) with a limited amount of reductant allows for a clear differentiation of reaction rates.

G mechanism Nucleophilic Attack Hydride (from BH₄⁻) attacks the δ+ carbonyl carbon. An alkoxide intermediate is formed. workup Protonation The alkoxide is protonated by the solvent (Ethanol). The final product is a primary alcohol. mechanism:f2->workup:f1 RO⁻

Caption: Simplified mechanism for NaBH₄ reduction of an aldehyde.

Expected Outcomes:

AldehydePredicted Relative RateRationale
This compound FastestHighest carbonyl electrophilicity due to the inductive effect of the ester.
CyclohexanecarboxaldehydeFastLess electrophilic than the target but more so than the aromatic aldehyde.
BenzaldehydeModerateSlower due to resonance stabilization.[3][4]
PivalaldehydeSlowestWhile H⁻ is small, the bulky t-butyl group still provides significant steric shielding.
Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting aldehydes into amines via an intermediate imine.[15][16][17] This two-step, one-pot process is highly relevant in drug discovery. The overall rate depends on both the initial formation of the imine (which is acid-catalyzed and sensitive to sterics) and its subsequent reduction.

Experimental Protocol:

  • Parallel Reaction Setup: To four vials, add 1.0 mmol of each aldehyde, 1.1 mmol of benzylamine, and 10 mL of 1,2-dichloroethane (DCE).

  • Imine Formation: Add 1.0 mmol of acetic acid to each vial to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add 1.5 mmol of sodium triacetoxyborohydride (NaBH(OAc)₃) to each vial.

  • Monitoring: Monitor the formation of the secondary amine product by LC-MS over 4 hours.

  • Analysis: Quantify the yield of the target amine at the final time point. Higher yields correlate with higher overall reactivity in this transformation.

Rationale for Protocol Design: This protocol represents a standard one-pot reductive amination.[18] Sodium triacetoxyborohydride is the reagent of choice as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion, which is formed in situ.[16][18] This selectivity is crucial for achieving high yields in a one-pot procedure.[18]

Expected Outcomes:

AldehydePredicted Relative Yield/RateRationale
This compound HighFavorable electronics for imine formation and minimal steric hindrance compared to pivalaldehyde.
CyclohexanecarboxaldehydeHighSimilar steric profile to the target molecule, with slightly less favorable electronics for the initial nucleophilic attack.
BenzaldehydeModerate to HighImine formation is facile, but the overall rate might be slightly slower than the non-conjugated systems.
PivalaldehydeLowThe formation of the hemiaminal and imine intermediates is severely disfavored due to steric hindrance.

Synthesis and Discussion

The combined theoretical and experimental framework allows for a comprehensive reactivity profile of this compound.

Overall Reactivity Ranking (Highest to Lowest):

  • This compound: The electron-withdrawing ester group consistently enhances the electrophilicity of the carbonyl carbon, making it the most reactive of the set in nucleophilic additions.

  • Cyclohexanecarboxaldehyde: Exhibits classic aliphatic aldehyde reactivity, serving as an excellent baseline. It is highly reactive but lacks the electronic activation of the target molecule.

  • Benzaldehyde: Its reactivity is significantly tempered by resonance stabilization. While sterically accessible, the reduced electrophilicity places it below the alicyclic aldehydes in kinetically controlled reactions.

  • Pivalaldehyde: Demonstrates the profound impact of steric hindrance. In all cases, the bulky t-butyl group is predicted to dramatically slow reaction rates, making it the least reactive aldehyde in this comparison.

For drug development professionals, this analysis confirms that this compound is a highly versatile and reactive intermediate. Its enhanced reactivity means that transformations at the formyl group can often be carried out under milder conditions than with other aldehydes, potentially improving functional group tolerance and reducing side reactions. However, this heightened reactivity also necessitates careful control of reaction conditions to avoid over-reaction or undesired pathways when other nucleophiles are present.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate. As a bifunctional molecule containing both an aldehyde and an ester, its handling and disposal require a thorough understanding of its chemical properties to ensure the safety of laboratory personnel and environmental protection. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers to make informed safety decisions.

Foundational Principle: Hazard Identification and Risk Assessment

Before any handling or disposal begins, a comprehensive risk assessment is mandatory. The foundation of this assessment is the Safety Data Sheet (SDS) specific to the lot number of the chemical you are using. While this guide provides a framework based on the compound's chemical class, the manufacturer's SDS is the ultimate source of truth.

This compound's structure suggests certain inherent hazards. Aldehydes can be irritants and may be prone to oxidation, while the overall organic structure implies it should be treated as a potentially flammable organic compound.[1][2] Data for the analogous compound, (1R,4R)-4-formylcyclohexane-1-carboxylic acid, indicates it is a skin, eye, and respiratory irritant.[3] Therefore, a cautious approach is warranted.

Table 1: Key Safety and Physical Properties (Representative Data) Note: This data is compiled from similar compounds. Always refer to the manufacturer-specific SDS for definitive values.

PropertyValue / ClassificationRationale & Implication
GHS Hazard Class Expected: Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), STOT SE 3 (Respiratory)[3]Dictates the need for stringent PPE to prevent contact and inhalation. Work must be conducted in a well-ventilated area.
Physical State Likely a liquid or low-melting solidInfluences spill control procedures and choice of absorbent materials.
Flammability Treat as a flammable liquid. Aldehydes can be flammable.[2]Waste must be stored away from all ignition sources (heat, sparks, open flames). Use of explosion-proof equipment may be necessary.[2]
Reactivity Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[2]Crucial for segregation. Accidental mixing can lead to vigorous, exothermic, or gas-generating reactions. Never mix this waste with other chemical streams.[4]
Toxicity Toxicological properties may not be fully investigated.[2]Assume a degree of toxicity. Minimize exposure through engineering controls and PPE.

The Core Disposal Protocol: A Step-by-Step Methodology

The disposal of this compound must be managed as a regulated hazardous waste stream.[5] Adherence to the U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards is mandatory.[4][6]

Step 1: Waste Classification

The first and most critical step is to correctly classify the waste.

  • Determination: Based on its chemical nature, this compound waste is classified as Non-Halogenated Organic Liquid Hazardous Waste .

  • Scientist's Note: This classification is vital. Halogenated and non-halogenated wastes are typically incinerated under different conditions.[7] Co-mingling these streams increases disposal costs and complexity for your institution's waste management provider.

Step 2: Personal Protective Equipment (PPE)

Proper PPE is non-negotiable to prevent exposure during waste handling.

  • Eye Protection: Wear chemical safety goggles or a face shield as described in OSHA's eye and face protection regulations (29 CFR 1910.133).[2]

  • Hand Protection: Use chemical-resistant nitrile gloves. Ensure gloves are inspected before use and disposed of properly after handling.[8]

  • Body Protection: A standard laboratory coat must be worn and fully fastened.[7]

  • Footwear: Wear closed-toe shoes.[7]

Step 3: Waste Segregation and Container Selection

Proper containment is key to preventing leaks and dangerous reactions.

  • Segregation: This waste stream must be kept separate from all other chemical waste, particularly oxidizers, bases, and aqueous waste.[9]

  • Container: Use a designated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate.[9] The container must be in good condition, free of cracks or residue on the outside.

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "HAZARDOUS WASTE" .[10]

    • The full chemical name: "this compound" . Do not use abbreviations.[10]

    • An indication of the hazards (e.g., "Irritant," "Flammable").

Step 4: Waste Accumulation

All transfers of waste must be conducted in a controlled manner.

  • Location: Add waste to the container inside a certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Procedure: Use a funnel to prevent spills when transferring the liquid. Do not fill the container beyond 90% capacity to allow for vapor expansion.[9]

  • Storage: Keep the sealed waste container in a designated "Satellite Accumulation Area" within the laboratory.[11] This area should be away from heat sources and high-traffic zones, preferably in secondary containment (e.g., a chemical-resistant tray). The container must remain closed at all times except when actively adding waste.[10]

Step 5: Final Disposal

Laboratory personnel do not perform final chemical disposal.

  • Coordination: Arrange for the pickup of the full waste container through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

  • Documentation: Maintain accurate records of the waste generated as required by your institution and local regulations.

Emergency Procedures: Spill Management

Accidents require immediate and correct action.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact EHS.

  • Control Ignition Sources: Immediately extinguish any nearby flames and turn off spark-producing equipment.[1]

  • Ventilate: Ensure the chemical fume hood is operational.

  • Contain & Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: The collected spill cleanup material must be disposed of as hazardous waste, following the same protocol outlined above.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Classification cluster_handling Phase 2: Accumulation cluster_disposal Phase 3: Final Disposition cluster_emergency Emergency Protocol: Spill start Waste Generated: This compound sds Consult Manufacturer's SDS & Institutional CHP* start->sds classify Classify as: Hazardous Organic Waste (Non-Halogenated, Irritant) sds->classify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) classify->ppe container Select & Label Compatible Waste Container ppe->container transfer Transfer Waste in Chemical Fume Hood container->transfer store Store Sealed Container in Satellite Accumulation Area transfer->store ehs Arrange Pickup by EHS or Licensed Contractor store->ehs spill Spill Occurs absorb Absorb with Inert Material (e.g., Vermiculite) spill->absorb collect_spill Collect & Containerize Spill Debris absorb->collect_spill collect_spill->container caption *CHP: Chemical Hygiene Plan

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's inherent hazards and rigorously following a protocol of classification, segregation, containment, and authorized disposal, researchers can effectively mitigate risks. Always prioritize the guidance provided in the manufacturer's Safety Data Sheet and your institution's Chemical Hygiene Plan[12] as the primary sources of information.

References

A Researcher's Guide to Personal Protective Equipment for Handling (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate, ensuring the well-being of laboratory personnel. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are expertly extrapolated from data on structurally analogous compounds, including cyclohexanecarboxylic acid derivatives, aldehydes, and esters. This approach allows for a robust and cautious safety framework.

Understanding the Risks: A Structural Analogy

This compound is an organic molecule containing both an aldehyde and an ester functional group. Safety data for similar compounds suggest potential hazards that must be addressed through appropriate personal protective equipment (PPE). Analogous chemicals are known to cause skin irritation, serious eye damage, and respiratory irritation[1][2]. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Principles of Chemical Handling

Before any handling of this compound, a thorough review of safety protocols is mandatory. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1]. An emergency safety shower and eyewash station must be readily accessible.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is contingent on the nature of the work being performed. The following table outlines the minimum required PPE and additional protection for higher-risk procedures.

Level of Protection Required PPE Additional PPE (for high-risk procedures)
Minimum Chemical-resistant gloves, Lab coat, Safety glasses with side shieldsFace shield, Chemical splash goggles, Chemical-resistant apron
High-Risk All minimum PPE plus a face shield and chemical splash goggles.Respiratory protection may be required based on a formal risk assessment.
Step-by-Step Guide to PPE Selection and Use

1. Eye and Face Protection: The First Line of Defense

  • Minimum Requirement: At a minimum, ANSI-approved safety glasses with side shields must be worn to protect against accidental splashes.

  • Elevated Risk: When there is a significant risk of splashing, such as during heating, agitation, or handling larger quantities, chemical splash goggles are required.[3][4] For maximum protection, a face shield should be used in conjunction with safety glasses or goggles.[4]

2. Hand Protection: Choosing the Right Gloves

The ester and aldehyde functionalities of this compound necessitate careful glove selection.

  • Recommended Glove Materials: Butyl and Nitrile gloves are recommended for handling esters and aldehydes.[3][5] Butyl rubber offers high resistance to permeation by esters and ketones, while nitrile provides excellent general-duty protection against a variety of solvents and has good resistance to cuts and abrasions.[3][4]

  • Glove Inspection and Removal: Always inspect gloves for any signs of degradation or puncture before use. When work is complete, remove gloves using a technique that avoids skin contact with the contaminated exterior.

3. Protective Clothing: Shielding the Body

  • Standard Laboratory Attire: A standard, long-sleeved lab coat should be worn and fully buttoned to protect the skin and personal clothing from contamination.

  • Enhanced Protection: For procedures with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat is advised.

4. Respiratory Protection: Safeguarding Against Inhalation

  • Standard Handling: Under normal conditions in a well-ventilated area or fume hood, respiratory protection is not typically required.

  • Aerosol Generation or Poor Ventilation: If there is a potential for aerosol generation or if work must be conducted in an area with inadequate ventilation, a risk assessment should be performed to determine the need for respiratory protection. If required, a NIOSH-approved respirator appropriate for organic vapors should be used.

Operational and Disposal Plans

Safe Handling and Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Avoid contact with skin and eyes and prevent inhalation of any vapors or mists.[1]

  • After handling, wash hands thoroughly with soap and water.[1] Contaminated clothing should be removed and washed before reuse.[1]

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate risk_level Assess Risk Level (e.g., quantity, procedure) start->risk_level min_ppe Minimum PPE: - Safety Glasses with Side Shields - Lab Coat - Nitrile or Butyl Gloves risk_level->min_ppe Low Risk high_risk_ppe High-Risk PPE: - Chemical Splash Goggles - Face Shield - Chemical-Resistant Apron - Consider Respiratory Protection risk_level->high_risk_ppe High Risk proceed Proceed with Experiment min_ppe->proceed high_risk_ppe->proceed

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.